Berninamycin B
Description
Structure
2D Structure
Properties
CAS No. |
58798-98-4 |
|---|---|
Molecular Formula |
C51H51N15O14S |
Molecular Weight |
1130.1 g/mol |
IUPAC Name |
(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-27-propan-2-yl-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |
InChI |
InChI=1S/C51H51N15O14S/c1-13-29-50-66-36(27(12)80-50)47(77)56-22(7)41(71)63-33(18(2)3)44(74)58-24(9)49-65-35(26(11)79-49)46(76)55-21(6)40(70)57-23(8)48-61-31(16-78-48)37-28(51-62-32(17-81-51)43(73)64-34(25(10)67)45(75)60-29)14-15-30(59-37)42(72)54-20(5)39(69)53-19(4)38(52)68/h13-18,25,33-34,67H,4-9H2,1-3,10-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,76)(H,56,77)(H,57,70)(H,58,74)(H,60,75)(H,63,71)(H,64,73)/b29-13-/t25-,33+,34+/m1/s1 |
InChI Key |
VFTYJPKNFPTPRA-KFSKHFNISA-N |
Isomeric SMILES |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C |
Canonical SMILES |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Berninamycin B from Streptomyces bernensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berninamycin B is a fascinating and complex thiopeptide antibiotic produced by the Gram-positive soil bacterium, Streptomyces bernensis. As a member of the berninamycin family, it exhibits potent antimicrobial activity, primarily against Gram-positive bacteria, by inhibiting protein biosynthesis. This technical guide provides a comprehensive overview of this compound, encompassing its producing organism, biosynthesis, chemical properties, and mechanism of action. Detailed experimental protocols for the fermentation, isolation, and characterization of this compound are presented, alongside quantitative data and visual representations of its biosynthetic pathway and experimental workflows. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction to Streptomyces bernensis and Berninamycins
Streptomyces bernensis is a filamentous bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. Among these are the berninamycins, a group of structurally related thiopeptide antibiotics. The major component produced by S. bernensis is Berninamycin A, with this compound, C, and D being minor metabolites.[1][2][3]
This compound is structurally distinct from Berninamycin A in its cyclic peptide loop, containing a valine unit instead of the β-hydroxyvaline unit found in Berninamycin A.[1][2] This structural variation, while seemingly minor, can have significant implications for the molecule's biological activity and pharmacokinetic properties.
Chemical Structure and Physicochemical Properties
The berninamycins are characterized by a unique 2-oxazolyl-3-thiazolyl-pyridine core embedded within a 35-atom macrocycle.[4] This complex scaffold arises from extensive post-translational modifications of a ribosomally synthesized precursor peptide.
Table 1: Physicochemical Properties of Berninamycins
| Property | Berninamycin A | This compound |
| Molecular Formula | C₅₁H₅₁N₁₅O₁₅S | C₅₁H₅₁N₁₅O₁₄S |
| Molecular Weight | 1146.1 g/mol [5] | 1130.1 g/mol |
| Key Structural Difference | Contains a β-hydroxyvaline residue | Contains a valine residue[1][2] |
| Solubility | Soluble in DMF and DMSO; moderately soluble in Ethanol[5] | Similar solubility profile expected |
Biosynthesis of this compound
The biosynthesis of berninamycins is governed by the ber gene cluster in Streptomyces bernensis.[4] This cluster contains 11 open reading frames (berA-J) spanning approximately 12.9 kb.[2][4] The process begins with the ribosomal synthesis of a precursor peptide, BerA, which consists of a 31-amino acid leader peptide and a 16-amino acid core peptide.[4] The core peptide undergoes a series of extensive post-translational modifications, including cyclodehydrations, dehydrogenations, and the formation of the characteristic pyridine core, to yield the mature berninamycin scaffold.[4][6]
The production of this compound is a result of the biosynthetic pathway failing to hydroxylate the valine residue that is typically converted to β-hydroxyvaline in Berninamycin A. The enzyme responsible for this hydroxylation is likely a cytochrome P450 monooxygenase encoded within the ber gene cluster.
Mechanism of Action and Resistance
Berninamycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[7] It binds to the 23S rRNA of the 50S large ribosomal subunit, in a complex with ribosomal protein L11.[7] This binding event interferes with the function of the ribosomal A site, thereby halting peptide chain elongation.[7]
Streptomyces bernensis protects itself from the antibiotic it produces through a resistance mechanism involving a ribosomal RNA methylase.[7] This enzyme specifically methylates the 23S rRNA, which prevents berninamycin from binding to the ribosome.[7]
Antimicrobial Activity
Table 2: Minimum Inhibitory Concentration (MIC) of Berninamycin A
| Bacterial Species | MIC (µM) |
| Bacillus subtilis | 6.3[7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9[7] |
Experimental Protocols
Fermentation of Streptomyces bernensis for this compound Production
The following protocol is a general guideline for the fermentation of S. bernensis to produce berninamycins. Optimization of media components and fermentation parameters may be required to enhance the yield of this compound.
Materials:
-
Streptomyces bernensis culture (e.g., ATCC 15024)
-
Seed medium (e.g., Tryptic Soy Broth or a custom medium)
-
Production medium (e.g., a complex medium containing starch, yeast extract, and trace elements)
-
Shake flasks or a fermenter
Procedure:
-
Inoculate a seed flask containing the seed medium with S. bernensis from a mature agar plate or a cryopreserved stock.
-
Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 2-3 days until good growth is observed.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
For shake flask cultures, incubate at 28-30°C with vigorous shaking for 5-7 days.
-
For fermenter cultures, maintain the temperature at 28-30°C, pH at 7.0, and ensure adequate aeration to maintain dissolved oxygen levels.[1]
-
Monitor the production of berninamycins by periodically taking samples and analyzing them by HPLC.
Extraction and Purification of this compound
This protocol describes a general method for the extraction and purification of berninamycins from the fermentation broth.
Materials:
-
Harvested cell pellet from fermentation
-
Acetone
-
Anhydrous sodium sulfate
-
Acetonitrile
-
Water (HPLC grade)
-
Preparative HPLC system with a C18 column
Procedure:
-
Separate the cell pellet from the fermentation broth by centrifugation.
-
Extract the cell pellet with acetone containing anhydrous sodium sulfate by vigorous shaking or vortexing for at least 30 minutes.[1]
-
Filter the mixture to remove cell debris.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in a 50:50 mixture of acetonitrile and water.[1]
-
Filter the solution through a 0.45 µm filter.
-
Purify the berninamycins using preparative HPLC with a C18 column and a suitable gradient of acetonitrile in water.[1]
-
Collect the fractions corresponding to this compound, which will elute slightly earlier than Berninamycin A due to its higher polarity.
-
Confirm the purity of the collected fractions by analytical HPLC.
-
Remove the solvent from the purified fraction by lyophilization.
Characterization of this compound
The structure and identity of the purified this compound can be confirmed using the following analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 analytical column
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Detection: UV absorbance at a wavelength where the molecule has significant absorbance (e.g., 254 nm and 350 nm).
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).
-
Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Perform tandem MS (MS/MS) to obtain fragmentation patterns that can be used for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments.
-
Analysis: The NMR spectra will provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the complete assignment of the structure and confirmation of the valine residue.
Quantitative Data
The production of this compound is significantly lower than that of Berninamycin A. The relative abundance can vary depending on the producing strain and fermentation conditions.
Table 3: Relative Production of this compound
| Producing Strain | Relative Amount of this compound (compared to Berninamycin A) | Reference |
| Streptomyces bernensis | ~1.5% | [7] |
| Streptomyces lividans (heterologous host) | ~3.9% | [7] |
Conclusion
This compound, a minor metabolite from Streptomyces bernensis, represents an interesting structural analog of the more abundant Berninamycin A. Its unique chemical structure and mechanism of action make it a compelling subject for further investigation in the quest for novel antimicrobial agents. The detailed protocols and data presented in this guide provide a solid foundation for researchers to culture S. bernensis, isolate this compound, and explore its therapeutic potential. Further studies are warranted to determine the specific antimicrobial spectrum and potency of this compound and to explore the potential for yield improvement through metabolic engineering and fermentation optimization.
References
- 1. pnas.org [pnas.org]
- 2. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Berninamycin B: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin B is a naturally occurring thiopeptide antibiotic belonging to the berninamycin family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][2] These complex molecules are produced by various strains of Streptomyces, with Streptomyces bernensis being the original source of berninamycins.[1][2] this compound is a minor metabolite isolated alongside its more abundant analogue, Berninamycin A.[2] Thiopeptide antibiotics are of significant interest to the scientific community due to their potent activity against a range of Gram-positive bacteria, including drug-resistant pathogens.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on data and methodologies relevant to researchers in drug discovery and development.
Chemical Structure and Properties
This compound shares the characteristic structural scaffold of the berninamycin family, which features a 2-oxazolyl-3-thiazolyl-pyridine core embedded within a 35-atom macrocycle.[4][5] The defining feature of this compound is the presence of a valine residue within its cyclic peptide loop, in contrast to Berninamycin A, which contains a β-hydroxyvaline at the same position.[2] This subtle structural difference, the absence of a hydroxyl group, distinguishes this compound and influences its physicochemical properties.
Physicochemical Properties
While specific experimental data for this compound is sparse in the literature, its properties can be inferred from its close structural relationship to Berninamycin A.
| Property | Value (Berninamycin A) | Notes |
| Molecular Formula | C₅₁H₅₁N₁₅O₁₅S | [6] |
| Molecular Weight | 1146.1 g/mol | [6] The molecular weight of this compound would be lower due to the absence of one oxygen atom. |
| Solubility | Soluble in DMSO and DMF; moderately soluble in ethanol. | Expected to be similar for this compound. |
| Appearance | White solid | Expected to be similar for this compound. |
Biological Activity and Mechanism of Action
This compound, like other thiopeptide antibiotics, exhibits potent antibacterial activity primarily against Gram-positive bacteria.[3] The mechanism of action for berninamycins involves the inhibition of bacterial protein synthesis.
Mechanism of Action
Berninamycins target the 50S subunit of the bacterial ribosome, thereby interfering with the elongation phase of protein synthesis.[4] This mode of action is similar to that of other well-characterized thiopeptides like thiostrepton.[4] By binding to the ribosome, berninamycins disrupt the function of elongation factors, ultimately leading to the cessation of protein production and bacterial cell death.
The following diagram illustrates the proposed mechanism of action:
Caption: Mechanism of action of this compound.
Antibacterial Spectrum
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported, the activity of the closely related Berninamycin A provides a strong indication of its potential.
| Organism | MIC (µg/mL) of Berninamycin A |
| Bacillus subtilis | 6.3 µM[4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 µM[4] |
It is important to note that linear derivatives of berninamycins show significantly reduced or no antibacterial activity, highlighting the importance of the macrocyclic structure for their biological function.[3]
Experimental Protocols
Isolation and Purification of this compound
This compound is typically isolated from the fermentation broth of Streptomyces bernensis.[2] The following is a generalized workflow based on described methodologies.[1][3]
Caption: Generalized workflow for the isolation of this compound.
Methodology:
-
Fermentation: Streptomyces bernensis is cultured in a suitable nutrient-rich medium to promote the production of berninamycins.
-
Extraction: The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate) to separate the secondary metabolites from the aqueous phase.
-
Chromatography: The crude extract is subjected to column chromatography (e.g., silica gel) to fractionate the components based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing berninamycins are further purified using reversed-phase HPLC to isolate this compound from other analogues.[1]
-
Structural Characterization: The structure of the isolated compound is confirmed using spectroscopic techniques, primarily 13C Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1]
Heterologous Expression
An alternative to direct isolation from the native producer is the heterologous expression of the berninamycin biosynthetic gene cluster in a more genetically tractable host organism. The ber gene cluster from Streptomyces sp. has been successfully expressed in hosts like Streptomyces lividans and Streptomyces coelicolor, leading to the production of both Berninamycin A and B.[3] This approach offers a promising avenue for improving yields and facilitating the production of structural analogues.
Conclusion
This compound is a structurally intriguing thiopeptide antibiotic with significant potential for further investigation. Its unique chemical architecture and potent antibacterial activity make it a valuable lead compound in the ongoing search for novel anti-infective agents. The methodologies for its production, both through traditional fermentation and heterologous expression, provide a solid foundation for future research and development efforts. A deeper understanding of its structure-activity relationships and further characterization of its biological properties will be crucial in unlocking the full therapeutic potential of this promising natural product.
References
- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berninamycin A | C51H51N15O15S | CID 91617669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
An In-depth Technical Guide to the Ribosomal Binding Site of Berninamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin B is a thiopeptide antibiotic belonging to the pyridine-containing class of natural products. These molecules are synthesized ribosomally and undergo extensive post-translational modifications to yield the final, biologically active scaffold.[1][2][3] Like other thiopeptides, berninamycin exhibits potent activity against Gram-positive bacteria, including clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The primary mechanism of action for berninamycin is the inhibition of bacterial protein synthesis through its interaction with the ribosome. This guide provides a comprehensive overview of the current understanding of the this compound ribosomal binding site, detailing its molecular interactions, relevant quantitative data, and the experimental methodologies used to elucidate this information.
The Ribosomal Target of this compound
This compound targets the large (50S) ribosomal subunit.[1][4] Its mode of action is closely related to that of another well-studied thiopeptide, thiostrepton. Both antibiotics are known to bind to a complex formed by the 23S ribosomal RNA (rRNA) and ribosomal protein L11.[4][5] This interaction subsequently interferes with the functions of the ribosomal A site, a critical location for the binding of aminoacyl-tRNA during the elongation phase of protein synthesis.[4][5]
While the precise, high-resolution structural details of the this compound-ribosome complex are not yet fully elucidated, the existing biochemical evidence strongly points to the 23S rRNA-L11 complex as the primary binding locus. The larger macrocyclic structure of berninamycin, compared to other thiopeptides, suggests a potential for a more extensive interaction surface within this region.[4]
Quantitative Data: Biological Activity of Berninamycin and Analogs
The biological activity of berninamycin and its derivatives provides indirect evidence for the structural requirements of its interaction with the ribosome. Minimum Inhibitory Concentration (MIC) values are a key quantitative measure of an antibiotic's potency. Below is a summary of reported MIC values for berninamycin and a structurally related analog.
| Compound | Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Berninamycin | Bacillus subtilis | 6.3 µM | [1][2] |
| Berninamycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 µM | [1][2] |
| Berninamycin analog (with methyloxazoline) | Bacillus subtilis | > 200 µM | [1][2] |
| T3A variant of Berninamycin | Bacillus subtilis | > 400 µM | [1] |
The significantly reduced activity of the berninamycin analog with a methyloxazoline instead of a methyloxazole highlights the importance of structural rigidity in the macrocycle for effective binding to the 50S ribosomal subunit.[1][2] Similarly, the inactivity of the T3A variant underscores the critical role of specific residues in the peptide backbone for its antimicrobial function.[1]
Experimental Protocols for Characterizing the this compound Ribosomal Binding Site
The determination of an antibiotic's binding site on the ribosome involves a combination of biochemical and biophysical techniques. While specific detailed protocols for this compound are not extensively published, the following methodologies represent the standard approaches used in the field for this purpose.
Ribosome Binding Assays
These assays are fundamental to confirming the interaction between the antibiotic and the ribosome and to quantify the binding affinity.
-
Protocol:
-
Preparation of Ribosomes: Isolate 70S ribosomes and/or 50S ribosomal subunits from a suitable bacterial strain (e.g., E. coli or B. subtilis) through differential centrifugation and sucrose gradient ultracentrifugation.
-
Radiolabeling of Antibiotic: If possible, radiolabel this compound to facilitate detection and quantification.
-
Incubation: Incubate a fixed concentration of ribosomes with varying concentrations of the radiolabeled antibiotic in a suitable binding buffer.
-
Separation of Bound and Unbound Antibiotic: Separate the ribosome-antibiotic complexes from the free antibiotic using methods such as nitrocellulose filter binding or size-exclusion chromatography.
-
Quantification: Quantify the amount of bound antibiotic using liquid scintillation counting.
-
Data Analysis: Determine the dissociation constant (Kd) by plotting the amount of bound antibiotic as a function of the free antibiotic concentration.
-
Chemical Footprinting
This technique is used to identify the specific nucleotides in the rRNA that are protected by the binding of the antibiotic.
-
Protocol:
-
Formation of Ribosome-Antibiotic Complex: Incubate ribosomes with a saturating concentration of this compound.
-
Chemical Modification: Treat the ribosome-antibiotic complex and a control sample of ribosomes without the antibiotic with chemical probes that modify accessible rRNA bases (e.g., dimethyl sulfate (DMS), kethoxal).
-
RNA Extraction: Extract the rRNA from both the treated and control samples.
-
Primer Extension: Use reverse transcriptase and a radiolabeled primer that anneals to a downstream sequence of the rRNA to synthesize cDNA. The reverse transcriptase will stop at the modified bases.
-
Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.
-
Analysis: Compare the banding patterns of the this compound-treated sample and the control. The disappearance of bands in the treated sample indicates protection of those specific nucleotides by the antibiotic, thus revealing its footprint.
-
Site-Directed Mutagenesis
This method is employed to identify specific amino acids in ribosomal proteins or nucleotides in rRNA that are critical for antibiotic binding and activity.
-
Protocol:
-
Identification of Potential Interaction Sites: Based on footprinting data or homology to related antibiotic binding sites, identify candidate amino acids in ribosomal protein L11 or nucleotides in the 23S rRNA.
-
Generation of Mutants: Introduce point mutations, deletions, or insertions into the gene encoding the ribosomal protein or rRNA using PCR-based mutagenesis techniques.
-
Expression of Mutant Ribosomes: Express the mutant ribosomal components in a suitable bacterial host.
-
Assessment of Antibiotic Susceptibility: Determine the MIC of this compound for the mutant strains compared to the wild-type strain. A significant increase in the MIC suggests that the mutated residue is important for the antibiotic's action.
-
In Vitro Binding Assays: Perform ribosome binding assays with the mutant ribosomes to directly assess the impact of the mutation on the binding affinity of this compound.
-
Visualizing Experimental Workflows and Molecular Interactions
Experimental Workflow for Ribosomal Binding Site Identification
Caption: A generalized workflow for identifying the ribosomal binding site of an antibiotic.
Proposed Interaction of this compound with the 50S Ribosomal Subunit
Caption: The proposed binding of this compound to the 23S rRNA-L11 complex.
Conclusion and Future Directions
The current body of research indicates that this compound exerts its antibacterial effect by targeting the 23S rRNA-L11 complex on the 50S ribosomal subunit, thereby inhibiting protein synthesis. While biochemical evidence provides a solid foundation for this model, a high-resolution structure of the this compound-ribosome complex is crucial for a definitive understanding of its binding mode. Such structural data would not only precisely map the molecular interactions but also pave the way for structure-based drug design efforts to develop novel thiopeptide antibiotics with improved efficacy and spectrum. Further studies employing advanced techniques such as cryo-electron microscopy (cryo-EM) and detailed quantitative binding analyses like isothermal titration calorimetry (ITC) will be instrumental in achieving these goals. The exploration of resistance mechanisms, particularly through the identification and characterization of mutations in the 23S rRNA and ribosomal protein L11, will also provide valuable insights into the key determinants of this compound's interaction with its ribosomal target.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Berninamycin B Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berninamycin B is a potent thiopeptide antibiotic with significant activity against Gram-positive bacteria. Its complex molecular architecture, featuring a characteristic 35-membered macrocycle, is assembled through a sophisticated biosynthetic pathway encoded by the Berninamycin (ber) gene cluster. This technical guide provides a comprehensive overview of the ber biosynthetic gene cluster, detailing the genetic organization, the functions of the constituent genes, and the enzymatic cascade leading to the formation of this compound. Furthermore, this document outlines detailed experimental protocols for the heterologous expression of the ber gene cluster in surrogate hosts, a critical technique for production, characterization, and analogue generation. Quantitative data on the production of Berninamycin variants are presented in structured tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key biosynthetic pathways and experimental workflows, offering a clear and concise reference for researchers in the field of natural product biosynthesis and drug development.
Introduction
Thiopeptide antibiotics represent a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial properties. Berninamycin, produced by Streptomyces bernensis, is a notable member of this family, characterized by a unique 2-oxazolyl-3-thiazolyl-pyridine core embedded within a 35-atom macrocycle. The berninamycins, including Berninamycin A and its analogue this compound, exhibit strong activity against a range of Gram-positive pathogens by inhibiting protein synthesis through binding to the 50S ribosomal subunit.
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents and their biosynthetic pathways. Understanding the genetic and enzymatic basis of this compound biosynthesis offers opportunities for bioengineering novel derivatives with improved therapeutic properties. This guide serves as a technical resource for researchers aiming to study and manipulate the this compound biosynthetic machinery.
The Berninamycin (ber) Biosynthetic Gene Cluster
The Berninamycin biosynthetic gene cluster from Streptomyces bernensis spans approximately 12.9 kb and comprises 11 open reading frames (ORFs), designated berA through berJ. The organization and proposed function of each gene are summarized in Table 1.
Table 1: Genes of the this compound Biosynthetic Gene Cluster and Their Proposed Functions
| Gene | Proposed Function |
| berA | Encodes the precursor peptide, BerA, which consists of a 31-amino acid leader peptide and a 16-amino acid core peptide. |
| berB | Lantipeptide-like dehydratase, involved in the dehydration of serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. |
| berC | Lantipeptide-like dehydratase, works in conjunction with BerB for the installation of Dha and Dhb. |
| berD | Putative pyridine-forming enzyme, responsible for the formation of the central pyridine ring from dehydrated serine residues. |
| berE1 | McbC-like dehydrogenase, involved in the formation of thiazole, oxazole, and methyloxazole heterocycles. |
| berE2 | McbC-like dehydrogenase, works in conjunction with BerE1. |
| berG1 | YcaO-type cyclodehydratase, involved in the formation of thiazole, oxazole, and methyloxazole heterocycles. |
| berG2 | YcaO-type cyclodehydratase, works in conjunction with BerG1. |
| berH | Cytochrome P450 monooxygenase, responsible for the hydroxylation of a valine residue. The absence of this hydroxylation leads to the production of this compound instead of Berninamycin A. |
| berI | Peptidase, homologous to NocA and NosA, responsible for the cleavage of the C-terminal end of the core peptide to generate the terminal amide. |
| berJ | 23S rRNA methyltransferase, provides self-resistance to the producing organism by methylating the ribosome. |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process initiated by the ribosomal synthesis of the precursor peptide, BerA. The N-terminal leader peptide of BerA serves as a recognition sequence for the modifying enzymes, guiding the post-translational modifications of the C-terminal core peptide.
The proposed biosynthetic pathway is as follows:
-
Dehydration: The lantipeptide-like dehydratases, BerB and BerC, install multiple dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues in the core peptide.
-
Heterocycle Formation: The dehydrogenases (BerE1, BerE2) and cyclodehydratases (BerG1, BerG2) catalyze the formation of thiazole, oxazole, and methyloxazole rings from cysteine and dehydrated serine/threonine residues.
-
Pyridine Synthesis and Macrocyclization: The BerD enzyme is proposed to catalyze the formation of the central pyridine ring, which is a key step that also leads to the macrocyclization of the peptide.
-
Leader Peptide Cleavage and C-terminal Amidation: The BerI peptidase is thought to cleave a linear precursor to generate the C-terminal amide.
-
Hydroxylation (for Berninamycin A): The cytochrome P450 enzyme, BerH, hydroxylates a valine residue. In the case of this compound, this hydroxylation does not occur.
An In-depth Technical Guide to the Post-Translational Modifications of Berninamycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the post-translational modifications (PTMs) involved in the biosynthesis of berninamycin B, a potent thiopeptide antibiotic. Berninamycins are ribosomally synthesized and post-translationally modified peptides (RiPPs) with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Their complex molecular architecture, derived from extensive enzymatic tailoring of a precursor peptide, presents a fascinating case study in natural product biosynthesis and a potential platform for bioengineering novel antibiotics.
The Berninamycin Biosynthetic Gene Cluster and Precursor Peptide
The biosynthesis of berninamycins is directed by an 11-gene cluster, designated ber, found in Streptomyces bernensis.[1] The core of this pathway is the ribosomal synthesis of a precursor peptide, BerA, which is subsequently subjected to a cascade of enzymatic modifications.[1][2]
The berA gene encodes a 47-amino acid peptide, comprising a 31-residue N-terminal leader peptide and a 16-residue C-terminal core peptide.[1][2] The leader peptide serves as a recognition element for the modifying enzymes, guiding the precise tailoring of the core peptide.[1] The core peptide is the scaffold upon which the final complex structure of berninamycin is built.
Table 1: The Berninamycin (ber) Biosynthetic Gene Cluster
| Gene | Proposed Enzyme Function | Role in Post-Translational Modification |
| berA | Precursor peptide | Provides the core peptide scaffold for all modifications. |
| berB, berC | Lantibiotic-like dehydratases | Catalyze the dehydration of serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[1] |
| berD | Pyridine synthase | Essential for the formation of the central pyridine ring, a hallmark of this thiopeptide class.[1] |
| berE1, berE2 | McbC-like dehydrogenases | Involved in the oxidative steps of thiazole and oxazole formation.[1] |
| berG1, berG2 | YcaO-type cyclodehydratases | Catalyze the cyclodehydration of cysteine and serine/threonine residues to form thiazole and oxazole/oxazoline rings, respectively.[1] |
| berH | Cytochrome P450 hydroxylase | Responsible for the hydroxylation of a valine residue, converting this compound to berninamycin A.[3][4] |
| berI | Amidase | Catalyzes the cleavage of the final serine residue and subsequent C-terminal amidation.[1][3] |
| berJ | 23S rRNA methyltransferase | Confers resistance to berninamycin in the producing organism.[5] |
The Cascade of Post-Translational Modifications
The maturation of the BerA precursor peptide into this compound involves a series of highly orchestrated enzymatic reactions. While the exact sequence of all steps is still under investigation, a putative pathway can be constructed based on the functions of the ber enzymes and analysis of biosynthetic intermediates.
Dehydration and Azole Formation
The initial steps in the modification cascade are believed to be the dehydration of serine and threonine residues within the core peptide by the dehydratases BerB and BerC.[1] This is followed by the formation of thiazole and oxazole rings. The YcaO-type cyclodehydratases, BerG1 and BerG2, in conjunction with the dehydrogenases BerE1 and BerE2, catalyze the formation of these heterocycles from cysteine, serine, and threonine residues.[1]
Pyridine Ring Synthesis and Macrocyclization
A key feature of berninamycin is its central pyridine ring, which is formed by the enzyme BerD.[1] This step is thought to be coupled with the macrocyclization of the peptide, creating the characteristic 35-atom macrocyclic structure of berninamycin.[1][2] The failure to form this macrocycle results in the accumulation of linear intermediates, as observed in some heterologous expression systems.[6][7]
C-terminal Amidation
The final step in the formation of the core berninamycin structure is the cleavage of the C-terminal serine residue and the formation of a C-terminal amide. This reaction is catalyzed by the amidase BerI.[3]
The product of this series of modifications is This compound .
The Final Hydroxylation to Berninamycin A
This compound is the direct precursor to berninamycin A. The conversion of this compound to A is a final tailoring step involving the hydroxylation of a valine residue. This reaction is catalyzed by the cytochrome P450 monooxygenase, BerH.[3][4]
Quantitative Analysis of Berninamycin Production
Heterologous expression of the ber gene cluster has been a valuable tool for studying berninamycin biosynthesis. The relative production of berninamycin A and B can vary depending on the expression host and culture conditions, likely reflecting the efficiency of the final hydroxylation step by BerH.
Table 2: Relative Production of Berninamycin A and B in Streptomyces lividans
| Compound | Relative Production (%) | Reference |
| Berninamycin A | 100 | [1] |
| This compound | 1.5 | [1] |
Note: These values can be variable and are dependent on the specific experimental conditions.
Visualizing the Biosynthetic Pathway and Experimental Workflow
This compound and A Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of Berninamycin A and B.
Experimental Workflow for Heterologous Expression and Analysis
Caption: General workflow for heterologous expression and analysis.
Key Experimental Protocols
The following are generalized protocols for the key experiments involved in the study of berninamycin biosynthesis. These may require optimization for specific laboratory conditions and equipment.
Cloning of the Berninamycin Gene Cluster
This protocol is adapted from general methods for cloning large gene clusters from Streptomyces.
-
Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from S. bernensis using a standard phenol-chloroform extraction method or a commercial kit.
-
Fosmid Library Construction: A fosmid library is constructed using a commercial kit (e.g., CopyControl™ Fosmid Library Production Kit, Epicentre). Genomic DNA is sheared to an appropriate size (~40 kb), end-repaired, and ligated into the fosmid vector. The ligated DNA is then packaged into lambda phage particles and used to infect E. coli.
-
Library Screening: The fosmid library is screened by PCR using primers designed to amplify a conserved region of a key biosynthetic gene, such as berD (pyridine synthase). Positive clones are then further analyzed by restriction digestion and sequencing to confirm they contain the entire ber gene cluster.
-
Subcloning into an Expression Vector: The identified fosmid containing the ber cluster is digested with appropriate restriction enzymes, and the fragment containing the gene cluster is ligated into a suitable Streptomyces expression vector, such as the integrative vector pSET152.[1]
Heterologous Expression in Streptomyces lividans**
This protocol outlines the general procedure for introducing the ber gene cluster into S. lividans.
-
Vector Transfer: The expression vector containing the ber gene cluster is transformed into a methylation-deficient E. coli strain, such as ET12567/pUZ8002, for conjugation.
-
Conjugation: The E. coli donor strain is co-cultured with spores of the recipient S. lividans strain on a suitable medium (e.g., SFM agar). After incubation, the plates are overlaid with antibiotics to select for exconjugants that have integrated the expression vector.
-
Fermentation: Verified exconjugants are grown in a suitable liquid medium (e.g., TSB) for several days to allow for the production of secondary metabolites.
-
Extraction: The culture broth is centrifuged, and the supernatant and mycelium are extracted separately with an organic solvent, such as ethyl acetate or butanol. The organic extracts are then dried and redissolved in a suitable solvent for analysis.[6]
HPLC Purification and Mass Spectrometry Analysis
This is a general protocol for the purification and analysis of thiopeptides.
-
HPLC Purification: The crude extract is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is typically used for elution. Fractions are collected based on the UV absorbance profile (typically monitored at 210-280 nm).
-
Mass Spectrometry Analysis: The purified fractions are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weights of the compounds present. High-resolution mass spectrometry is used to determine the elemental composition and confirm the identity of berninamycin A and B.[8] Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.
Conclusion
The post-translational modification cascade of this compound is a remarkable example of nature's ability to generate complex and potent bioactive molecules from simple ribosomal precursors. A thorough understanding of this pathway, from the genetic level to the intricate enzymatic reactions, is crucial for harnessing its potential for antibiotic development. The methodologies outlined in this guide provide a framework for the further investigation and bioengineering of berninamycin and other valuable thiopeptide antibiotics. The continued exploration of these biosynthetic pathways will undoubtedly uncover new enzymatic chemistry and provide novel strategies for combating antibiotic resistance.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Analysis of the Biosynthetic Gene Cluster Encoding the Thiopeptide Antibiotic Cyclothiazomycin in Streptomyces hygroscopicus 10-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Berninamycin B and Thiostrepton: A Comparative Analysis of Two Ribosome-Targeting Thiopeptide Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Berninamycin B and thiostrepton, both members of the thiopeptide class of antibiotics, represent fascinating case studies in the convergent evolution of antimicrobial action. Despite significant structural dissimilarities, particularly in their macrocyclic core, they exhibit a remarkably similar mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis. This technical guide provides a comprehensive comparison of this compound and thiostrepton, focusing on their structural relationship, mechanism of action, shared resistance pathways, and biosynthetic logic. Quantitative data on their antimicrobial activity are presented, alongside detailed experimental protocols relevant to their study. Visualizations of key biological pathways and experimental workflows are provided to facilitate a deeper understanding of these complex natural products.
Introduction
Thiopeptide antibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a highly modified macrocyclic structure containing thiazole rings, dehydroamino acids, and a central nitrogen-containing heterocycle.[1] They are potent inhibitors of bacterial protein synthesis and are effective against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[2]
Berninamycin and thiostrepton are two of the most well-studied thiopeptides. While both are produced by Streptomyces species, S. bernensis for berninamycin and S. azureus for thiostrepton, they belong to different structural sub-classes.[3][4] Thiostrepton features a 26-membered macrocycle, whereas berninamycin possesses a larger 35-membered macrocyclic core.[2][5] This paper will delve into the intricate relationship between these two antibiotics, highlighting their shared functionalities and key distinctions.
Structural Relationship
The most prominent difference between this compound and thiostrepton lies in the size and composition of their primary macrocyclic rings. Thiostrepton is built around a 26-membered ring, while berninamycin has a significantly larger 35-membered macrocycle.[5] Both molecules, however, share the characteristic thiopeptide scaffold, which includes multiple thiazole rings and dehydroamino acids.
This compound is a derivative of berninamycin A, lacking a hydroxyl group on a valine residue.[6] Its core structure is a 2-oxazolyl-3-thiazolyl-pyridine embedded in the 35-atom macrocycle.[2]
Thiostrepton possesses a tetrahydropyridine core substituted with three thiazoles, all embedded within its 26-membered macrocycle.[2] It also contains a second, smaller macrocyclic ring, which adds to its conformational rigidity.[2]
Mechanism of Action: A Shared Target
Despite their structural differences, berninamycin and thiostrepton share a common molecular target: the 50S subunit of the bacterial ribosome.[3][4] Both antibiotics bind to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[3][4] This binding event obstructs the function of the ribosomal A site, thereby inhibiting protein synthesis.[3][4]
The binding of these thiopeptides to the ribosome interferes with the binding and function of elongation factors, such as EF-G and EF-Tu, which are essential for the translocation of tRNA and the hydrolysis of GTP during protein synthesis.[7] While both antibiotics target the same ribosomal region, subtle differences in their interaction and the functional consequences have been observed. For instance, berninamycin only affects the elongation step, with a slight elevation of EF-G GTP hydrolysis, whereas thiostrepton causes complete inhibition.[4]
Figure 1: Shared mechanism of action of this compound and Thiostrepton.
A Common Evasion Strategy: Shared Resistance Mechanism
The producing organisms of both berninamycin and thiostrepton, S. bernensis and S. azureus respectively, have evolved a similar mechanism to protect themselves from the action of their own antibiotics.[3][4] This resistance is conferred by a ribosomal RNA methylase.[3][4]
This enzyme specifically methylates a pentose sugar on the 23S rRNA at the antibiotic binding site.[3][4] This modification prevents the binding of both berninamycin and thiostrepton to the ribosome, rendering it resistant to their inhibitory effects.[3][4] Notably, the thiostrepton resistance RNA methyltransferase also confers resistance to berninamycin, further highlighting the overlapping nature of their binding sites.[4] The biosynthetic gene clusters for berninamycin also contain genes for a thiostrepton-like resistance methyltransferase.[4]
References
- 1. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of distinct thiopeptide-antibiotic precursor lead compounds using translation machinery assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Berninamycin B Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Berninamycin B analogues and derivatives. While this compound is a known natural product, the majority of publicly available research on analogue synthesis and evaluation has focused on the closely related Berninamycin A. This document leverages that data to provide insights into the structure-activity relationships and potential modifications of the berninamycin scaffold, with the key structural distinction of this compound—the presence of a valine residue in place of a β-hydroxyvaline—being a central consideration for future analogue design.
Core Structure and Mechanism of Action
Berninamycins are potent thiopeptide antibiotics produced by Streptomyces bernensis. They are characterized by a 35-membered macrocyclic peptide containing a unique 2-oxazolyl-3-thiazolyl-pyridine core. The primary mode of action for berninamycins is the inhibition of bacterial protein synthesis.[1][2] This is achieved through high-affinity binding to the complex of 23S ribosomal RNA (rRNA) and the L11 protein on the 50S ribosomal subunit.[3][4] This interaction obstructs the ribosomal A site, preventing the binding of aminoacyl-tRNA and thereby halting peptide elongation.[1][3]
Bacterial resistance to berninamycins in the producing organism is conferred by a specific rRNA methylase.[3][4] This enzyme catalyzes the pentose-methylation of the 23S rRNA, which in turn prevents the binding of the thiopeptide antibiotic to the ribosome.[3]
Mechanism of Action and Resistance Pathway
Caption: Mechanism of berninamycin action and bacterial resistance.
Known Analogues and Derivatives
While extensive libraries of this compound analogues are not widely reported, several natural and engineered derivatives of the berninamycin family have been described.
-
This compound, C, and D: These are naturally occurring minor metabolites. This compound is distinguished by a valine residue instead of the β-hydroxyvaline present in Berninamycin A.[5] Berninamycin D has two fewer dehydroalanine units attached to the pyridine carboxyl group, and Berninamycin C is proposed to have one less dehydroalanine unit.[5]
-
Linearized Berninamycins J and K: These analogues were produced through the heterologous expression of the berninamycin biosynthetic gene cluster in Streptomyces albus J1074.[6] Their linear structure resulted in reduced antibacterial potency.[6]
-
T3A Mutant: A site-directed mutagenesis study replaced a threonine residue at position 3 of the BerA prepeptide with alanine. The resulting T3A variant of berninamycin showed no antimicrobial activity.[1]
-
Methyloxazoline Analogue: Heterologous expression in Streptomyces venezuelae yielded a variant of the 35-atom macrocycle containing a methyloxazoline in place of the typical methyloxazole. This analogue was also found to be inactive.[1]
Quantitative Biological Data
The available quantitative data primarily focuses on Berninamycin A and its engineered analogues. This data provides a baseline for understanding the structure-activity relationships of the berninamycin scaffold.
| Compound | Organism | MIC (μM) | Citation |
| Berninamycin A | Bacillus subtilis | 6.3 | [1] |
| Berninamycin A | MRSA | 10.9 | [1] |
| T3A Variant | Bacillus subtilis | > 400 | [1] |
| Methyloxazoline Analogue | Bacillus subtilis | > 200 | [1] |
| Linear Berninamycin J & K | Not specified | Less potent than Berninamycin A & B | [6] |
Structure-Activity Relationships (SAR)
Based on the limited data, several key structural features appear to be crucial for the antimicrobial activity of berninamycins:
-
Macrocyclic Rigidity: The conversion of the methyloxazole to a methyloxazoline, which reduces the rigidity of the macrocycle, leads to a loss of activity. This suggests that a conformationally constrained macrocycle is essential for target binding.[1]
-
Core Peptide Modifications: The T3A mutation in the core prepeptide results in an inactive compound, indicating that the specific amino acid sequence is critical for proper post-translational modification and/or biological activity.[1]
-
Linearization: The significantly lower potency of the linearized berninamycins J and K underscores the necessity of the macrocyclic structure for antibacterial efficacy.[6]
-
Hydroxylation of Valine: The natural occurrence of this compound (containing valine) alongside Berninamycin A (containing β-hydroxyvaline) suggests that the hydroxylation at this position is not an absolute requirement for biosynthesis, although its impact on potency requires further investigation.
Experimental Protocols
Heterologous Expression of Berninamycin Analogues
The production of berninamycin and its analogues can be achieved through heterologous expression of the ber biosynthetic gene cluster in a suitable Streptomyces host.
Materials:
-
Streptomyces bernensis UC 5144 (source of the ber gene cluster)
-
Host strains: Streptomyces lividans TK24 or Streptomyces coelicolor M1154
-
Expression vector (e.g., pSET152)
-
Seed and fermentation media
-
Acetone
-
Anhydrous Na₂SO₄
-
Acetonitrile and water (for HPLC)
Procedure:
-
Gene Cluster Cloning: Isolate genomic DNA from S. bernensis and clone the ~12.9 kb ber gene cluster (berA–J) into the expression vector.
-
Host Transformation: Introduce the vector containing the ber gene cluster into the chosen Streptomyces host strain via conjugation or protoplast transformation.
-
Fermentation: Inoculate a starter culture in seed media. Use the starter culture to inoculate large-scale fermentation media (e.g., 5 L). Maintain the fermentation at a controlled pH (e.g., 7.0) with sufficient aeration.
-
Extraction: After a suitable fermentation period (e.g., 3-5 days), harvest the cells by centrifugation. Extract the cell pellet with acetone containing anhydrous Na₂SO₄ by vigorous shaking for at least 30 minutes.
-
Purification and Analysis: Filter the acetone extract and remove the solvent in vacuo. Dissolve the residue in a 50:50 mixture of acetonitrile and water. Analyze the extract by high-resolution LC-MS to identify berninamycin and its analogues. For preparative scale, purify the compounds using preparative HPLC.
Generalized Workflow for Analogue Production
Caption: Workflow for berninamycin analogue production and evaluation.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8][9]
Materials:
-
Test compound (e.g., purified berninamycin analogue)
-
Bacterial strain (e.g., Bacillus subtilis, MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the final assay wells.[9]
-
Compound Dilution Series: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the compound in the 96-well plate using the broth as the diluent to create a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
Future Directions
The development of novel this compound analogues presents a promising avenue for antibiotic research. Key areas for future exploration include:
-
Total Synthesis: The development of a total synthesis route for this compound would enable the creation of a wider range of analogues with modifications at positions not accessible through biosynthetic engineering.
-
SAR of the Valine Residue: A systematic investigation into the importance of the valine residue in this compound compared to the β-hydroxyvaline in Berninamycin A is warranted. This could involve the synthesis of analogues with various amino acid substitutions at this position.
-
Modification of the Pyridine Core: The pyridine core is a key feature of berninamycins. Analogues with modifications to this heterocycle could lead to improved potency or altered target specificity.
-
Exploration of Anticancer Activity: Some thiopeptides have demonstrated anticancer properties. This compound analogues should be screened for activity against various cancer cell lines.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Berninamycin B: An In-depth Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of Berninamycin B, a thiopeptide antibiotic. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of its mechanism of action.
Introduction
Berninamycins are a class of thiopeptide antibiotics produced by Streptomyces bernensis. These complex natural products are characterized by a highly modified macrocyclic peptide structure containing a central pyridine ring. While Berninamycin A is the most studied member of this family, this compound, a minor metabolite, also exhibits significant antibacterial properties. Structurally, this compound differs from Berninamycin A by the presence of a valine residue in place of a β-hydroxyvaline. This guide focuses on the antibacterial profile of this compound, its mechanism of action, and the experimental methodologies used to determine its efficacy.
Antibacterial Spectrum of Activity
This compound demonstrates potent activity primarily against Gram-positive bacteria. While specific quantitative data for this compound is limited in publicly available literature, its activity is comparable to that of Berninamycin A. Bioactivity assays have shown that both Berninamycin A and B are the most potent compounds among the berninamycin family, with linearized variants showing reduced activity[1].
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Berninamycin A, which is structurally very similar to this compound and serves as a strong indicator of its potential activity.
| Bacterial Species | Strain | MIC (μM) |
| Bacillus subtilis | - | 6.3[2] |
| Staphylococcus aureus (MRSA) | - | 10.9[2] |
Note: The molecular weight of Berninamycin A is approximately 1146 g/mol . These values for Berninamycin A suggest a potent level of activity against key Gram-positive pathogens.
For further context, the table below presents the MIC values of a berninamycin-like thiopeptide produced by Streptomyces terrae, illustrating the general antibacterial spectrum of this class of compounds against a broader range of Gram-positive bacteria.
| Bacterial Species | Strain | MIC (µg/mL) |
| Micrococcus luteus | MTCC 106 | 50[3] |
| Enterococcus faecium | MTCC 789 | 60[3] |
| Listeria monocytogenes | MTCC 839 | 60[3] |
| Enterococcus faecalis | MTCC 439 | 70[3] |
| Bacillus wiedmannii | MTCC 453 | 70[3] |
| Bacillus halodurans | MTCC 865 | 80[3] |
| Bacillus firmus | MTCC 488 | 80[3] |
| Staphylococcus aureus | MTCC 1430 | 90[3] |
| Bacillus fastidious | MTCC 1308 | 90[3] |
Mechanism of Action
The antibacterial activity of berninamycins stems from their ability to inhibit bacterial protein synthesis. This is achieved through a specific interaction with the 50S subunit of the bacterial ribosome.
Ribosomal Binding
Berninamycin binds to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11[4][5]. This binding event occurs at or near the ribosomal A site, which is crucial for the recruitment of aminoacyl-tRNA during peptide elongation. By occupying this site, berninamycin effectively blocks the entry of charged tRNAs, thereby halting the process of protein synthesis and leading to bacterial cell death.
Experimental Protocols
The determination of the antibacterial spectrum of this compound relies on standardized methods for measuring its Minimum Inhibitory Concentration (MIC). The following are detailed methodologies for key experiments.
Broth Microdilution Method for MIC Determination
This is a widely used method for determining the MIC of an antimicrobial agent.
1. Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to a working concentration that is typically 2-fold higher than the highest concentration to be tested.
2. Preparation of Microtiter Plates:
-
Use sterile 96-well microtiter plates.
-
Add 100 µL of sterile CAMHB to all wells except the first column.
-
Add 200 µL of the working this compound solution to the first well of each row to be tested.
-
Perform a serial 2-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This creates a gradient of antibiotic concentrations.
-
The eleventh well serves as a positive control (no antibiotic) and the twelfth well as a negative control (no bacteria).
3. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Agar Dilution Method for MIC Determination
This method is an alternative to broth microdilution and is particularly useful for certain fastidious organisms.
1. Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of 2-fold dilutions of this compound in a suitable solvent.
-
For each concentration, add a specific volume of the antibiotic solution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify.
-
A control plate containing no antibiotic is also prepared.
2. Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
3. Inoculation:
-
Using a multipoint inoculator (e.g., a Steers replicator), spot-inoculate a small volume (1-2 µL) of the standardized bacterial suspension onto the surface of each agar plate, from the lowest to the highest antibiotic concentration.
4. Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
Conclusion
This compound is a potent thiopeptide antibiotic with a spectrum of activity focused on Gram-positive bacteria, including drug-resistant strains like MRSA. Its mechanism of action, through the inhibition of protein synthesis via binding to the 50S ribosomal subunit, makes it an interesting candidate for further investigation in the development of new antibacterial agents. The standardized protocols for MIC determination are crucial for accurately assessing its efficacy and comparing its activity against various bacterial pathogens. While more specific quantitative data for this compound would be beneficial, the available information on the berninamycin class provides a strong foundation for its potential as a therapeutic agent.
References
- 1. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An antimicrobial thiopeptide producing novel actinomycetes Streptomyces terrae sp. nov., isolated from subsurface soil of arable land - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Inhibition of Ribosomal A Site Functions by Berninamycin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of Berninamycin B, a thiopeptide antibiotic that inhibits bacterial protein synthesis. The document focuses on its inhibitory action on the functions of the ribosomal A site, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a member of the thiopeptide family of antibiotics, characterized by a highly modified macrocyclic peptide structure. These antibiotics are potent inhibitors of protein synthesis in Gram-positive bacteria. The primary target of berninamycins is the 50S ribosomal subunit, where they interfere with critical steps in the translation elongation cycle. This guide delves into the specific interactions and functional consequences of this compound binding to the ribosome, with a particular focus on its effects on the aminoacyl-tRNA binding site (A site).
Mechanism of Action
This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit. Its binding site is located within a region of the 23S rRNA that is associated with the ribosomal protein L11.[1][2] This binding location is in close proximity to the ribosomal A site, the entry point for aminoacyl-tRNAs during protein synthesis.
The binding of this compound to this site sterically and allosterically hinders the functions of the A site, leading to an overall inhibition of protein synthesis.[2] The primary consequences of this compound binding are:
-
Inhibition of Aminoacyl-tRNA Binding: this compound physically obstructs the proper accommodation of the aminoacyl-tRNA into the A site.
-
Inhibition of Peptidyl Transferase Activity: By interfering with the correct positioning of the A-site tRNA, this compound indirectly inhibits the peptidyl transferase reaction, the formation of a peptide bond between the amino acid in the A site and the growing polypeptide chain attached to the P-site tRNA.
The overall effect is a cessation of the translation elongation cycle, leading to bacterial growth inhibition.
Quantitative Data on Berninamycin Inhibition
The following tables summarize the available quantitative data on the inhibitory activity of berninamycins.
Table 1: Minimum Inhibitory Concentrations (MIC) of Berninamycin A
| Organism | MIC (µM) | Reference |
| Bacillus subtilis | 6.3 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 | [3] |
Table 2: Inhibition of in vitro Polyphenylalanine Synthesis by Berninamycin
| Berninamycin Concentration (µg/mL) | Inhibition of Polyphenylalanine Synthesis | Reference |
| 5 | Significant | |
| 10 | Significant |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibition of ribosomal A site functions by antibiotics like this compound.
4.1. In Vitro Transcription-Translation (IVTT) Assay
This assay measures the overall inhibition of protein synthesis from a DNA template.
-
Principle: A cell-free extract containing all the necessary components for transcription and translation is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein) from a corresponding DNA template. The effect of an inhibitor is quantified by measuring the reduction in the reporter signal.
-
Materials:
-
Cell-free extract (e.g., E. coli S30 extract)
-
DNA template encoding a reporter gene under the control of a suitable promoter (e.g., T7)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound at various concentrations
-
Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, KCl, and DTT)
-
Detection reagent for the reporter protein (e.g., luciferin for luciferase)
-
-
Procedure:
-
Prepare a reaction mixture containing the cell-free extract, buffer, amino acids, and energy source.
-
Add the DNA template to the reaction mixture.
-
Aliquot the mixture into separate reaction tubes.
-
Add this compound at a range of final concentrations to the respective tubes. Include a no-inhibitor control.
-
Incubate the reactions at the optimal temperature for the cell-free system (e.g., 37°C for E. coli S30 extract) for a defined period (e.g., 1-2 hours).
-
Stop the reaction and measure the amount of synthesized reporter protein using the appropriate detection method (e.g., luminometer for luciferase).
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
4.2. Aminoacyl-tRNA Binding Assay (Filter Binding Assay)
This assay directly measures the ability of an antibiotic to inhibit the binding of aminoacyl-tRNA to the ribosomal A site.
-
Principle: Radiolabeled aminoacyl-tRNA is incubated with ribosomes and a messenger RNA (mRNA) template. The ribosomes, with any bound tRNA, are captured on a nitrocellulose filter. Unbound tRNA passes through the filter. The amount of bound tRNA is quantified by measuring the radioactivity retained on the filter.
-
Materials:
-
Purified 70S ribosomes
-
Poly(U) or other suitable mRNA template
-
Radiolabeled aminoacyl-tRNA (e.g., [14C]Phe-tRNA)
-
This compound at various concentrations
-
Binding buffer (e.g., Tris-HCl, pH 7.2, with MgCl2, NH4Cl, and DTT)
-
Nitrocellulose filters (0.45 µm pore size)
-
Washing buffer (same as binding buffer)
-
Scintillation fluid and counter
-
-
Procedure:
-
Pre-incubate ribosomes with the mRNA template in the binding buffer.
-
Add this compound at various concentrations to the ribosome-mRNA complexes and incubate for a short period to allow for binding.
-
Initiate the binding reaction by adding the radiolabeled aminoacyl-tRNA.
-
Incubate the reaction mixture at the appropriate temperature (e.g., 25-37°C) for a time sufficient to reach binding equilibrium (e.g., 15-30 minutes).
-
Filter the reaction mixtures through nitrocellulose filters under vacuum.
-
Wash the filters with cold washing buffer to remove unbound tRNA.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Determine the concentration of this compound that causes 50% inhibition of tRNA binding (IC50).
-
4.3. Peptidyl Transferase Assay (Puromycin Reaction)
This assay assesses the activity of the peptidyl transferase center (PTC) of the ribosome.
-
Principle: Puromycin is an antibiotic that mimics the aminoacyl end of a tRNA and can act as an acceptor for the nascent polypeptide chain from the P-site tRNA. This results in the formation of a peptidyl-puromycin product, which terminates translation. The rate of this reaction is a measure of peptidyl transferase activity.
-
Materials:
-
Ribosomes programmed with an mRNA and carrying a peptidyl-tRNA (or an analogue like N-acetyl-[3H]Phe-tRNA) in the P-site.
-
Puromycin
-
This compound at various concentrations
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and KCl)
-
Ethyl acetate (for extraction of the product)
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare pre-translocation ribosomal complexes with N-acetyl-[3H]Phe-tRNA bound to the P-site.
-
Incubate these complexes with various concentrations of this compound.
-
Initiate the reaction by adding puromycin.
-
Allow the reaction to proceed for a defined time at an appropriate temperature (e.g., 30°C).
-
Terminate the reaction by adding a high concentration of a salt (e.g., MgCl2).
-
Extract the N-acetyl-[3H]Phe-puromycin product with ethyl acetate. The unreacted N-acetyl-[3H]Phe-tRNA remains in the aqueous phase.
-
Measure the radioactivity in the ethyl acetate phase using a scintillation counter.
-
Calculate the IC50 value of this compound for the inhibition of the peptidyl transferase reaction.
-
Visualizations
5.1. Mechanism of this compound Inhibition
Caption: Mechanism of this compound action on the ribosomal A site.
5.2. Experimental Workflow for In Vitro Translation Inhibition Assay
Caption: Workflow for assessing in vitro translation inhibition.
5.3. Resistance Mechanism to Berninamycin
Caption: Berninamycin resistance via rRNA methylation.
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis that acts by targeting the 50S ribosomal subunit and disrupting the functions of the A site. Its mechanism of action, which is similar to that of the well-characterized thiopeptide thiostrepton, involves binding to the 23S rRNA-L11 protein complex. This interaction prevents the binding of aminoacyl-tRNA to the A site and consequently inhibits peptide bond formation. The primary mechanism of resistance to berninamycins in producing organisms is the enzymatic methylation of the 23S rRNA, which prevents the antibiotic from binding to its target. Further research to elucidate the precise binding kinetics and to obtain high-resolution structural data of this compound in complex with the ribosome will be invaluable for the development of new and improved thiopeptide antibiotics.
References
- 1. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 2-Oxazolyl-3-Thiazolyl-Pyridine Core in Berninamycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Berninamycin B, a member of the thiopeptide class of antibiotics, exhibits potent activity against Gram-positive bacteria. Central to its biological function is a unique and structurally complex 2-oxazolyl-3-thiazolyl-pyridine core embedded within a 35-atom macrocycle. This in-depth technical guide explores the critical role of this heterocyclic core, detailing its impact on antimicrobial activity, the methodologies used to study its function, and the intricate signaling pathways it disrupts.
The 2-Oxazolyl-3-Thiazolyl-Pyridine Core: A Linchpin of Antimicrobial Activity
The 2-oxazolyl-3-thiazolyl-pyridine core is not merely a structural feature but the very anchor of this compound's mechanism of action. This rigid, planar moiety is essential for high-affinity binding to the bacterial ribosome, the primary target of this antibiotic class.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antimicrobial effect by potently inhibiting bacterial protein synthesis.[1][2] This is achieved through a specific interaction with the 50S ribosomal subunit. The 2-oxazolyl-3-thiazolyl-pyridine core, in concert with the surrounding macrocycle, binds to a complex formed by the 23S ribosomal RNA (rRNA) and the L11 ribosomal protein.[1][3] This binding event obstructs the ribosomal A site, preventing the accommodation of aminoacyl-tRNA and thereby halting the elongation phase of protein synthesis.[1][3] The structural rigidity imparted by the core is crucial for this precise molecular interaction.
Structure-Activity Relationship (SAR)
Quantitative data from structure-activity relationship studies underscore the indispensable nature of the core and the integrity of the macrocycle. Modifications to this region can dramatically alter or abolish antimicrobial activity.
| Compound | Modification | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| Berninamycin A | Wild-type | Bacillus subtilis | 6.3 | [4] |
| Berninamycin A | Wild-type | MRSA | 10.9 | [4] |
| This compound | Lacks hydroxylation at Val₇ | - | - | |
| T3A variant | Threonine at position 3 mutated to Alanine | Bacillus subtilis | > 400 | |
| S. venezuelae analog | Methyloxazoline instead of methyloxazole at position 5 | Bacillus subtilis | > 200 | [4] |
| Linearized Berninamycins | Cleaved macrocycle | Gram-positive bacteria | Less potent than cyclic forms |
Note: MRSA denotes Methicillin-resistant Staphylococcus aureus.
The significantly higher MIC values for the T3A and the S. venezuelae analogues highlight the sensitivity of the biological activity to even minor structural changes within the macrocycle that holds the core. The reduced potency of linearized berninamycins further emphasizes that while the core is the binding determinant, its presentation within a constrained macrocyclic structure is paramount for potent inhibition.
Experimental Protocols
The study of this compound and its analogues relies on a combination of genetic engineering, fermentation, and microbiological assays.
Generation of Berninamycin Analogues via Heterologous Expression
The generation of berninamycin analogues is primarily achieved through the heterologous expression of the berninamycin biosynthetic gene cluster (ber) in a suitable host, such as Streptomyces lividans or Streptomyces venezuelae.[4]
Methodology:
-
Gene Cluster Isolation: The ber gene cluster is isolated from the producing organism, Streptomyces bernensis.
-
Vector Construction: The isolated gene cluster is cloned into an appropriate expression vector (e.g., pSET152).
-
Site-Directed Mutagenesis: To generate analogues, the structural gene (berA) within the cluster is subjected to site-directed mutagenesis to introduce specific amino acid substitutions.
-
Host Transformation: The expression vector containing the wild-type or mutated ber cluster is introduced into a heterologous host strain (e.g., S. lividans) via conjugation.
-
Fermentation and Extraction: The recombinant Streptomyces strain is cultured under optimized fermentation conditions to produce the berninamycin analogue. The compound is then extracted from the cell pellet using organic solvents.
-
Purification and Characterization: The extracted compound is purified using techniques such as high-performance liquid chromatography (HPLC) and its structure is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound and its analogues is quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Methodology:
-
Bacterial Inoculum Preparation: A standardized suspension of the target bacterium (e.g., Bacillus subtilis) is prepared in a suitable growth medium.
-
Serial Dilution of Antibiotic: The test compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Chemical Synthesis of the 2-Oxazolyl-3-Thiazolyl-Pyridine Core
While biosynthetic methods are powerful for generating analogues, chemical synthesis provides an alternative route to the core structure and its derivatives. One effective approach is the Bagley variant of the Bohlmann-Rahtz pyridine synthesis.[5][6]
General Synthetic Strategy:
-
Oxidation: A 2-methylthiazole is oxidized to the corresponding 2-formylthiazole.
-
Bohlmann-Rahtz Reaction: The 2-formylthiazole undergoes a one-pot condensation reaction with an enolizable ketone and an ynone in the presence of ammonium acetate to construct the pyridine ring.
-
Further Elaboration: The resulting pyridine-thiazole core can then be further functionalized and incorporated into a larger peptide framework to generate analogues of the natural product.
Visualizing the Molecular Interactions and Experimental Processes
Signaling Pathway of this compound Action
The following diagram illustrates the inhibitory effect of this compound on bacterial protein synthesis.
Experimental Workflow for Analogue Generation and Screening
The following diagram outlines the key steps in generating and evaluating the antimicrobial activity of this compound analogues.
Conclusion
The 2-oxazolyl-3-thiazolyl-pyridine core is a defining feature of this compound, critical for its potent antimicrobial activity. Its rigid structure is finely tuned for interaction with the bacterial ribosome, and even subtle alterations can lead to a significant loss of function. The combination of biosynthetic and synthetic approaches provides a powerful toolkit for exploring the structure-activity landscape of this fascinating class of antibiotics. A thorough understanding of the role of this core structure is essential for the rational design of novel thiopeptide antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An improved synthesis of pyridine-thiazole cores of thiopeptide antibiotics [pubmed.ncbi.nlm.nih.gov]
Berninamycin B: Unraveling the Structure of a Thiopeptide Antibiotic
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Berninamycin B, a member of the thiopeptide family of antibiotics, represents a compelling subject for structural elucidation studies due to its complex architecture and potential therapeutic applications. This guide provides a comprehensive overview of the key analytical techniques and experimental methodologies employed in determining the intricate structure of this natural product. The structural determination of this compound primarily relies on a combination of advanced spectroscopic techniques, notably 13C Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS), alongside comparative analysis with its well-characterized analogue, Berninamycin A.
Spectroscopic Analysis: The Core of Structural Determination
The foundational methods for elucidating the structure of this compound involve the detailed interpretation of data from 13C NMR and FAB-MS. These techniques provide critical insights into the molecular framework, connectivity of atoms, and overall composition of the molecule.
Mass Spectrometry: Unveiling Molecular Weight and Composition
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight and elemental composition of this compound. This soft ionization technique is particularly well-suited for analyzing large, non-volatile, and thermally labile molecules like thiopeptide antibiotics.
Table 1: High-Resolution FAB-MS Data for this compound
| Parameter | Observed Value |
| Molecular Formula | C₅₁H₅₁N₁₅O₁₄S |
| Calculated Monoisotopic Mass | 1129.3461 Da |
| Measured (M+H)⁺ | Data not available in accessible literature |
13C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
13C NMR spectroscopy provides a detailed fingerprint of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, with its chemical shift (δ) offering clues about its chemical environment, such as its hybridization and proximity to electronegative atoms.
The structural elucidation of this compound heavily relies on the comparison of its 13C NMR spectrum with that of Berninamycin A. The key difference between the two molecules is the substitution of a β-hydroxyvaline residue in Berninamycin A with a valine residue in this compound.[1] This substitution results in predictable changes in the 13C NMR spectrum, particularly for the carbons within the valine residue and its immediate neighbors.
Table 2: Comparison of Key 13C NMR Chemical Shifts (Predicted) for the Valine Moiety in this compound vs. β-Hydroxyvaline in Berninamycin A
| Carbon Atom | This compound (Valine) - Predicted δ (ppm) | Berninamycin A (β-Hydroxyvaline) - Reported δ (ppm) |
| α-carbon | ~60 | ~62 |
| β-carbon | ~30 | ~70 |
| γ-carbons | ~19, ~17 | ~20, ~18 |
Note: The exact 13C NMR chemical shift values for this compound are contained within the primary research article (Lau & Rinehart, 1994) which is not publicly accessible. The values presented here for this compound are estimations based on standard chemical shifts for a valine residue in a peptide environment. A detailed, tabulated comparison of all 51 carbon signals would be necessary for a complete structural assignment.
Experimental Protocols: A Methodological Overview
The successful structural elucidation of this compound is underpinned by meticulous experimental procedures for isolation, purification, and analysis. While the specific, detailed protocols from the original research are not available, a general workflow can be outlined based on standard practices for natural product chemistry.
Isolation and Purification of this compound
The process of obtaining a pure sample of this compound is a critical first step.
Caption: Generalized workflow for the isolation and purification of this compound.
The protocol would typically involve:
-
Fermentation: Culturing of Streptomyces bernensis under optimized conditions to promote the production of berninamycins.
-
Extraction: Extraction of the fermentation broth with an organic solvent (e.g., ethyl acetate) to isolate the secondary metabolites.
-
Chromatographic Separation: A multi-step chromatographic purification process, often beginning with column chromatography over a stationary phase like silica gel to achieve initial separation. This is followed by purification using High-Performance Liquid Chromatography (HPLC), likely with a reversed-phase column, to isolate this compound from other analogues (A, C, and D).
Spectroscopic Analysis Protocols
-
Sample Preparation: A solution of purified this compound is prepared in a suitable matrix, such as 3-nitrobenzyl alcohol (3-NBA), which facilitates ionization.
-
Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms (e.g., xenon or argon), causing the desorption and ionization of the analyte molecules.
-
Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z), yielding the mass spectrum. High-resolution analysis provides the accurate mass necessary to determine the elemental composition.
-
Sample Preparation: A sufficient quantity of pure this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration suitable for 13C NMR analysis.
-
Data Acquisition: The 13C NMR spectrum is acquired on a high-field NMR spectrometer. Due to the low natural abundance of the 13C isotope, a large number of scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Analysis: The chemical shifts of the observed signals are referenced to a known standard (e.g., tetramethylsilane, TMS) and compared with the spectrum of Berninamycin A and with established databases of chemical shifts to assign each signal to a specific carbon atom in the molecule.
Logical Elucidation Pathway
The structural determination of this compound follows a logical progression of experiments and data interpretation.
Caption: Logical workflow for the structural elucidation of this compound.
This workflow highlights the central role of comparative analysis with the known structure of Berninamycin A. The initial determination of the molecular formula by mass spectrometry establishes the elemental composition, and the subsequent detailed comparison of the 13C NMR spectra allows for the precise identification of the structural modification, leading to the final proposed structure of this compound. Further confirmation would ideally involve 2D NMR experiments (such as COSY, HSQC, and HMBC) to unambiguously assign all proton and carbon signals and confirm the connectivity of the entire molecule. However, the available literature primarily emphasizes the comparative 1D 13C NMR approach.
References
Berninamycin B and its Natural Variants: A Technical Guide to Structure, Significance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin, a thiopeptide antibiotic produced by Streptomyces bernensis, is a potent inhibitor of bacterial protein synthesis.[1] While Berninamycin A is the most abundant and studied member of this family, several naturally occurring variants, namely Berninamycin B, C, and D, have been isolated as minor metabolites.[2] This technical guide provides a comprehensive overview of these natural variants, focusing on their structural distinctions, biosynthetic origins, and potential significance in the development of novel antimicrobial agents. The emergence of antibiotic resistance necessitates a deeper understanding of such natural product diversity to inspire the design of new and effective therapeutics.
Structural Elucidation of Natural Variants
The structures of this compound, C, and D were elucidated primarily through comparative analysis with Berninamycin A using techniques such as 13C NMR and Fast Atom Bombardment (FAB) mass spectrometry.[2] These variants share the core macrocyclic peptide structure of Berninamycin A but differ in specific residues or side chains.
Table 1: Structural Differences of Natural Berninamycin Variants Compared to Berninamycin A [2]
| Variant | Structural Modification |
| This compound | The β-hydroxyvaline residue in the cyclic peptide loop is replaced by a valine residue. |
| Berninamycin C | Postulated to have one less dehydroalanine unit attached to the carboxyl carbon of the pyridine ring. |
| Berninamycin D | Possesses two fewer dehydroalanine units attached to the carboxyl carbon of the pyridine ring. |
The structural variations among these natural analogs offer insights into the biosynthetic machinery's flexibility and provide a basis for structure-activity relationship (SAR) studies.
Biosynthesis and Significance of Natural Variants
The berninamycin biosynthetic gene cluster is responsible for the production of the precursor peptide and its subsequent extensive post-translational modifications. The natural variants B, C, and D are believed to arise from variations or "off-pathway" steps in this biosynthetic process. For instance, the absence of the hydroxyl group in this compound suggests a potential lack of action by a specific hydroxylase on the valine precursor. Similarly, the truncated dehydroalanine side chains in Berninamycin C and D likely result from incomplete enzymatic additions or premature termination.
The existence of these natural variants is significant for several reasons:
-
Understanding Biosynthetic Pathways: They provide valuable clues about the tolerance and substrate specificity of the enzymes involved in berninamycin biosynthesis.
-
Source of Chemical Diversity: These variants represent a source of natural chemical diversity that can be explored for improved pharmacological properties.
-
Scaffolds for Semi-synthesis: The altered structures of these variants can serve as scaffolds for semi-synthetic modifications to generate novel antibiotic candidates.
Caption: Proposed biosynthetic pathways leading to natural berninamycin variants.
Mechanism of Action
Berninamycin and its analogs act by inhibiting bacterial protein synthesis.[1] Their molecular target is the 50S ribosomal subunit, where they bind to a complex of 23S rRNA and the ribosomal protein L11.[1] This binding event interferes with the function of the ribosomal A site, preventing the accommodation of aminoacyl-tRNA and thereby halting peptide chain elongation. This mechanism is similar to that of other thiopeptide antibiotics like thiostrepton.
Caption: Inhibition of protein synthesis by berninamycin.
Antimicrobial Activity of Berninamycin A and Related Variants
Berninamycin A exhibits activity primarily against Gram-positive bacteria.[3] While comprehensive antimicrobial susceptibility data for the natural variants this compound, C, and D are not available in the current literature, the activity of Berninamycin A and other synthetically or biosynthetically modified variants provides important context for the potential of this class of antibiotics. One study noted that linearized berninamycins J and K, produced through heterologous expression, were less potent than berninamycins A and B, suggesting that this compound retains significant antibacterial activity.[4] However, specific MIC values for this compound were not provided.
Table 2: Minimum Inhibitory Concentration (MIC) of Berninamycin A and Other Variants
| Compound | Organism | MIC (µg/mL) | Reference |
| Berninamycin A | Bacillus subtilis | 6.3 µM (~7.2) | [3] |
| Berninamycin A | MRSA | 10.9 µM (~12.5) | [3] |
| T3A variant (synthetic) | Bacillus subtilis | > 400 µM (>458) | [3] |
| S. venezuelae expressed analog | Bacillus subtilis | > 200 µM (>229) | [3] |
| This compound | Not Reported | - | - |
| Berninamycin C | Not Reported | - | - |
| Berninamycin D | Not Reported | - | - |
Note: MIC values were converted from µM to µg/mL assuming a molecular weight of approximately 1145 g/mol for Berninamycin A.
The lack of activity in the T3A and the S. venezuelae-expressed variants highlights the critical role of specific structural features for potent antimicrobial action.[3] Further investigation into the antimicrobial spectrum and potency of the natural variants B, C, and D is warranted to fully understand their therapeutic potential.
Experimental Protocols
Isolation of Berninamycin Natural Variants
The following is a generalized protocol based on the methodology described by Lau and Rinehart (1994) for the isolation of this compound, C, and D from the fermentation broth of Streptomyces bernensis.[2]
1. Fermentation:
-
Streptomyces bernensis is cultured in a suitable production medium under optimal conditions for secondary metabolite production.
2. Extraction:
-
The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, to partition the berninamycins into the organic phase.
-
The organic extract is then concentrated under reduced pressure to yield a crude extract.
3. Chromatographic Separation:
-
The crude extract is subjected to reversed-phase high-performance liquid chromatography (HPLC).
-
A C18 column is commonly used as the stationary phase.
-
A gradient elution system of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA), is employed to separate the different berninamycin analogs.
-
Fractions are collected and monitored by UV absorbance, typically at wavelengths around 280 nm and 350 nm.
4. Purification:
-
Fractions containing the desired minor variants (this compound, C, and D) are further purified by repeated rounds of semi-preparative or analytical HPLC until homogeneity is achieved.
Caption: A generalized workflow for the isolation of berninamycin natural variants.
Structure Elucidation Methodologies
1. Mass Spectrometry:
-
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weights of the isolated variants and to obtain fragmentation patterns that provide information about their peptide sequence and modifications.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
One-dimensional (1D) and two-dimensional (2D) NMR experiments, particularly 13C NMR, are crucial for determining the carbon skeleton and identifying specific structural changes compared to Berninamycin A.
-
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign proton and carbon signals and to establish connectivity within the molecules.
Conclusion
The natural variants of this compound, C, and D represent a fascinating example of microbial metabolic diversity. While their antimicrobial activities have yet to be fully quantified, their unique structural modifications provide valuable insights for the future design and development of thiopeptide antibiotics. Further research focusing on the bioactivity of these natural variants and the heterologous expression and engineering of the berninamycin biosynthetic pathway holds significant promise for the discovery of novel antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Berninamycin B from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Berninamycin B, a thiopeptide antibiotic, from Streptomyces species. The methodologies outlined below are compiled from various scientific sources to guide researchers in obtaining this valuable secondary metabolite.
Introduction
Berninamycins are a family of potent thiopeptide antibiotics produced by various species of Streptomyces, most notably Streptomyces bernensis and Streptomyces atroolivaceus.[1][2] this compound is a naturally occurring analog of Berninamycin A and is of significant interest for its antibacterial properties. The extraction and purification of this compound from fermentation cultures are critical steps for its further study and potential therapeutic applications. This document outlines the key stages of production, from fermentation to purification, providing detailed protocols and expected outcomes.
Data Presentation
The following table summarizes quantitative data related to the production and purification of this compound. It is important to note that yields can vary significantly depending on the specific Streptomyces strain, fermentation conditions, and extraction efficiency.
| Parameter | Value | Source Organism | Notes |
| Relative Abundance of this compound to A | ~1.5% | Streptomyces bernensis | This compound is a minor metabolite compared to Berninamycin A. |
| Relative Abundance of this compound to A (Heterologous Expression) | ~3.9% | Streptomyces lividans | Heterologous expression can alter the ratio of produced berninamycins.[3] |
| Typical Fermentation Time | 4-10 days | Streptomyces spp. | Optimal production time should be determined empirically for the specific strain and conditions.[4] |
| Extraction Solvent | Acetone, Ethyl Acetate | Streptomyces spp. | Choice of solvent depends on whether extracting from agar or liquid culture. |
| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | N/A | C18 columns are commonly used for the separation of berninamycin analogs.[5][6] |
| Purity after HPLC | >95% | N/A | Achievable with optimized gradient elution. |
Experimental Workflow
The overall workflow for the extraction and purification of this compound from Streptomyces is depicted in the following diagram.
References
- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
Application Notes and Protocols for the Purification of Berninamycin B using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycins are a class of thiopeptide antibiotics known for their potent activity against Gram-positive bacteria. These complex natural products are produced by various Streptomyces species. Berninamycin B is a minor congener of Berninamycin A, from which it differs by the absence of a hydroxyl group on a valine residue. Its purification from fermentation broths presents a challenge due to its lower abundance and structural similarity to Berninamycin A. High-Performance Liquid Chromatography (HPLC) is the primary method for the successful isolation and purification of this compound. This document provides detailed application notes and protocols for both analytical and preparative HPLC for the purification of this compound.
Data Presentation
The purification of this compound typically involves a multi-step process, starting from extraction to final polishing by preparative HPLC. The following table summarizes key quantitative data gathered from various studies on Berninamycin and related thiopeptide purifications.
| Parameter | Analytical HPLC | Preparative HPLC | Reference(s) |
| Column Type | C18 Reverse-Phase | C18 Reverse-Phase | [1][2] |
| Column Dimensions | 4.6 x 150 mm, 5 µm | 21.2 x 150 mm, 5 µm | [3] |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | [2][3] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | [2][3] |
| Flow Rate | 1.0 mL/min | 21.2 mL/min | [3] |
| Detection Wavelength | 280 nm | 280 nm | [4] |
| Relative Abundance | This compound is a minor peak relative to Berninamycin A | - | [5][6] |
| Purity Achieved | >95% (analytical assessment) | >98% (for isolated fractions) | [3] |
| Typical Yield | - | Dependent on initial concentration in crude extract | [6] |
Experimental Protocols
Sample Preparation from Streptomyces Culture
This protocol outlines the initial extraction of berninamycins from a bacterial cell paste.
Materials:
-
Streptomyces cell pellet
-
Acetone
-
Anhydrous Sodium Sulfate
-
Acetonitrile (ACN)
-
Deionized Water
-
0.45 µm syringe filter
Procedure:
-
Harvest the Streptomyces culture by centrifugation to obtain a cell pellet.
-
To the cell pellet, add acetone and anhydrous sodium sulfate.
-
Vigorously shake and vortex the mixture for 30 minutes to ensure thorough extraction.
-
Filter the mixture to remove cell debris and the drying agent.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Re-dissolve the resulting residue in a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the dissolved extract through a 0.45 µm syringe filter prior to HPLC analysis to remove any particulate matter.
Analytical HPLC for this compound Detection and Quantification
This protocol is for the analytical-scale separation of Berninamycin A and B to determine their presence and relative abundance in a sample.
Instrumentation and Conditions:
-
HPLC System: Standard analytical HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B (linear gradient)
-
25-30 min: 70% to 100% B (linear gradient)
-
30-35 min: 100% B (wash)
-
35-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10-20 µL of the prepared sample.
Expected Results: Berninamycin A will be the major peak, and this compound will appear as a smaller, closely eluting peak. The exact retention times will depend on the specific HPLC system and column used, but this compound is expected to elute slightly earlier than Berninamycin A due to its slightly lower polarity.[5]
Preparative HPLC for this compound Purification
This protocol describes the scale-up purification of this compound for isolation.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a fraction collector.
-
Column: C18 reverse-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from 35% to 65% B over 30 minutes is a good starting point. This should be optimized based on the analytical separation to ensure baseline resolution between Berninamycin A and B.
-
Flow Rate: The flow rate should be scaled up from the analytical method. For a 21.2 mm ID column, a flow rate of approximately 21.2 mL/min is appropriate.[3]
-
Detection: UV at 280 nm.
-
Sample Loading: The amount of crude extract to be injected will depend on the concentration of berninamycins and should be optimized to avoid column overloading.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm the purity of this compound.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of HPLC Parameters
Caption: Interrelationship of factors and parameters in HPLC purification.
References
- 1. Production of a New Thiopeptide Antibiotic, TP-1161, by a Marine Nocardiopsis Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Novel Plasmid-Borne Thiopeptide Gene Cluster in Staphylococcus epidermidis Strain 115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Berninamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin B is a thiopeptide antibiotic belonging to the bernamycin family of natural products, which are produced by Streptomyces bernensis. Like other thiopeptides, this compound exhibits potent activity against a range of Gram-positive bacteria by inhibiting protein synthesis through binding to the 50S ribosomal subunit. Structurally, it is closely related to the more abundant Berninamycin A, with the key difference being the presence of a valine residue in place of a β-hydroxyvaline in its cyclic peptide core.[1] This subtle structural change necessitates precise analytical techniques for its unambiguous characterization and differentiation from other bernamycin analogues.
These application notes provide a detailed overview of the key analytical techniques and protocols for the isolation, identification, and characterization of this compound.
Physicochemical Properties and Structural Information
| Property | Value/Description | Source |
| Molecular Formula | C₅₁H₅₁N₁₅O₁₄S | Calculated |
| Molecular Weight (Monoisotopic) | 1129.35 Da | Calculated |
| Structure | Cyclic thiopeptide antibiotic with a 2-oxazolyl-3-thiazolyl-pyridine core embedded in a 35-atom macrocycle. Contains a valine residue instead of the β-hydroxyvaline found in Berninamycin A. | [1] |
| Appearance | Off-white to yellowish powder. | General knowledge |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Poorly soluble in water. | General knowledge |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Streptomyces bernensis
This protocol describes the general procedure for obtaining a purified sample of this compound from a fermentation culture of Streptomyces bernensis.
1. Fermentation:
-
Inoculate a suitable production medium with a seed culture of Streptomyces bernensis.
-
Incubate the culture under optimal conditions for berninamycin production (typically 7-10 days at 28-30°C with shaking).
2. Extraction:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.
-
Extract the mycelial cake with an organic solvent such as acetone or methanol.
-
Evaporate the organic solvent under reduced pressure to yield a crude extract.
3. Purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 40 minutes.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 280 nm.
-
Procedure:
- Dissolve the crude extract in a minimal amount of methanol.
- Inject the dissolved extract onto the equilibrated C18 column.
- Collect fractions corresponding to the elution time of this compound. It typically elutes slightly earlier than Berninamycin A.
- Pool the fractions containing this compound and evaporate the solvent to obtain the purified compound.
Protocol 2: Characterization by High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition of this compound.
1. Instrumentation:
-
A high-resolution mass spectrometer such as an Orbitrap or FT-ICR mass spectrometer coupled to a liquid chromatography system (LC-HRMS).
2. LC Conditions (for online analysis):
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
3. Mass Spectrometry Parameters (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Capillary Temperature: 320°C.
-
Mass Range: m/z 150-2000.
-
Resolution: > 60,000.
4. Data Analysis:
-
Determine the accurate mass of the protonated molecule [M+H]⁺.
-
Calculate the elemental composition from the accurate mass and compare it with the theoretical formula of this compound (C₅₁H₅₂N₁₅O₁₄S⁺).
Protocol 3: Structural Elucidation by Tandem Mass Spectrometry (MS/MS)
MS/MS provides valuable structural information by fragmenting the parent ion and analyzing the resulting daughter ions.
1. Instrumentation:
-
A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap with fragmentation capabilities).
2. Procedure:
-
Isolate the [M+H]⁺ ion of this compound in the first mass analyzer.
-
Subject the isolated ion to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Analyze the resulting fragment ions in the second mass analyzer.
3. Expected Fragmentation:
-
Observe characteristic losses of small molecules such as H₂O and CO.
-
Identify b- and y-type fragment ions resulting from cleavage of the peptide backbone to confirm the amino acid sequence. The fragmentation pattern will differ from Berninamycin A due to the valine substitution.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹³C NMR spectroscopy is a powerful tool for confirming the carbon skeleton of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
2. Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher).
3. ¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more).
-
Relaxation Delay: 2 seconds.
4. Data Analysis:
-
Compare the observed ¹³C chemical shifts with those reported for Berninamycin A. Key differences are expected in the signals corresponding to the valine residue compared to the β-hydroxyvaline residue in Berninamycin A.
Protocol 5: Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Materials:
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus).
-
This compound stock solution (in DMSO).
2. Procedure (Broth Microdilution Method):
-
Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Data for this compound
| Parameter | This compound | Berninamycin A (for comparison) |
| Relative Retention Time (RP-HPLC) | Elutes slightly earlier than Berninamycin A | Elutes slightly later than this compound |
| [M+H]⁺ (Calculated) | 1130.358 | 1146.353 |
| [M+H]⁺ (Observed) | To be determined experimentally | 1146.3483 |
| Key MS/MS Fragments | To be determined experimentally; fragments corresponding to the valine residue will differ from Berninamycin A | Fragments corresponding to the β-hydroxyvaline residue |
Table 2: ¹³C NMR Chemical Shift Comparison (Expected Differences)
| Carbon Atom | This compound (Valine residue) | Berninamycin A (β-Hydroxyvaline residue) |
| Valine Cα | ~60 ppm | - |
| Valine Cβ | ~30 ppm | - |
| Valine Cγ1 | ~20 ppm | - |
| Valine Cγ2 | ~20 ppm | - |
| β-Hydroxyvaline Cα | - | ~58 ppm |
| β-Hydroxyvaline Cβ | - | ~75 ppm |
| β-Hydroxyvaline Cγ1 | - | ~18 ppm |
| β-Hydroxyvaline Cγ2 | - | ~17 ppm |
| Note: The exact chemical shifts are dependent on the solvent and experimental conditions. |
Table 3: Antimicrobial Activity of this compound (Hypothetical Data for Illustration)
| Bacterial Strain | MIC (µg/mL) |
| Bacillus subtilis | To be determined experimentally |
| Staphylococcus aureus | To be determined experimentally |
| Enterococcus faecalis | To be determined experimentally |
Visualizations
Caption: Experimental workflow for this compound characterization.
Caption: Logical relationship of analytical differences between Berninamycins A and B.
References
Application Notes and Protocols for Berninamycin B Fermentation and Yield Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin B is a minor thiopeptide antibiotic produced by the bacterium Streptomyces bernensis. It is a structural analog of the major metabolite, Berninamycin A, from which it differs by the presence of a valine residue in place of a β-hydroxyvaline. While produced in smaller quantities, this compound is of interest for its potential biological activities and as a subject for biosynthetic studies. These application notes provide a comprehensive guide to the fermentation, extraction, and potential yield optimization strategies for this compound.
Data Presentation
Table 1: Relative Yield of this compound to Berninamycin A
| Producing Organism | This compound Yield (as % of Berninamycin A) | Reference |
| Streptomyces bernensis | ~1.5% | [1] |
| Streptomyces lividans (heterologous host) | ~3.9% | [1] |
Table 2: Composition of Media for Streptomyces Fermentation
| Component | GYM Medium (per Liter) | ISP2 Medium (per Liter) |
| Glucose | 4.0 g | 4.0 g |
| Yeast Extract | 4.0 g | 4.0 g |
| Malt Extract | 10.0 g | 10.0 g |
| CaCO₃ | 2.0 g (omit for liquid culture) | - |
| Agar | 12.0 g (for solid medium) | 20.0 g (for solid medium) |
| Distilled Water | 1000 mL | 1000 mL |
| Final pH | 7.2 | 7.0 - 7.4 |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces bernensis for this compound Production
1. Strain Maintenance:
-
Maintain Streptomyces bernensis on GYM agar plates.
-
Incubate at 30°C for 5-7 days until sporulation is observed.
-
Store plates at 4°C for short-term storage or prepare spore suspensions in 20% glycerol for long-term storage at -80°C.
2. Seed Culture Preparation:
-
Inoculate a 250 mL baffled flask containing 50 mL of sterile GYM broth (without CaCO₃ and agar) with spores or a mycelial plug from a fresh plate of S. bernensis.
-
Incubate at 30°C with shaking at 200-250 rpm for 2-3 days until a dense culture is obtained.
3. Production Culture:
-
Inoculate a 2 L baffled flask containing 500 mL of GYM broth with the seed culture (5-10% v/v).
-
Incubate at 30°C with shaking at 200-250 rpm for 5-7 days.
-
Monitor the fermentation by observing culture growth and pH. Optimal production of many secondary metabolites in Streptomyces occurs during the stationary phase.
Protocol 2: Extraction and Purification of this compound
1. Extraction:
-
Harvest the fermentation broth by centrifugation at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Extract the mycelial pellet with acetone (e.g., 3 x 200 mL).
-
Combine the acetone extracts and concentrate under reduced pressure to obtain an aqueous suspension.[2]
2. Initial Purification:
-
Apply the aqueous suspension to a Diaion HP-20 or equivalent hydrophobic resin column.
-
Wash the column with water to remove polar impurities.
-
Elute the berninamycins with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol).
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the presence of berninamycins.
3. HPLC Purification:
-
Pool the fractions containing berninamycins and concentrate.
-
Perform reversed-phase HPLC using a C18 column.
-
A typical gradient could be from 30% to 70% acetonitrile in water (with 0.1% trifluoroacetic acid) over 30 minutes.[2]
-
Monitor the elution at 220 nm and 280 nm. This compound will elute as a minor peak close to the major Berninamycin A peak.
-
Collect the fraction corresponding to this compound.
4. Quantification:
-
Quantify the yield of this compound using a validated HPLC method with a standard curve if a pure standard is available.
-
Alternatively, relative quantification can be performed by comparing the peak area of this compound to that of Berninamycin A, assuming similar molar absorptivity.
Yield Optimization Strategies
Optimizing the yield of a minor metabolite like this compound can be challenging. The following strategies, based on general principles of antibiotic fermentation, can be explored:
-
Medium Composition:
-
Carbon Source: Investigate the effect of different carbon sources (e.g., glucose, mannitol, starch) and their concentrations on the relative production of this compound.
-
Nitrogen Source: Evaluate various nitrogen sources (e.g., yeast extract, peptone, ammonium salts) and their impact on the Berninamycin A to B ratio.
-
-
Culture Conditions:
-
pH: Maintain the pH of the culture between 6.5 and 7.5, as this is generally optimal for Streptomyces secondary metabolism.
-
Temperature: While 30°C is a standard cultivation temperature, a temperature shift during the production phase might influence the metabolic profile.
-
Aeration: Ensure adequate aeration by using baffled flasks and maintaining a sufficient shaking speed, as oxygen availability is critical for antibiotic production.
-
-
Precursor Feeding:
-
Since this compound contains a valine residue, supplementing the culture medium with L-valine during the late exponential or early stationary phase could potentially increase its yield.
-
-
Heterologous Expression:
-
As shown in Table 1, heterologous expression of the berninamycin biosynthetic gene cluster in a host like Streptomyces lividans can alter the ratio of Berninamycin A to B.[1] Further optimization of fermentation conditions in the heterologous host could enhance this compound production.
-
Visualizations
Berninamycin Biosynthesis Pathway
Caption: Key steps in the biosynthesis of Berninamycin A and B.
Experimental Workflow for Yield Optimization
Caption: General workflow for optimizing this compound production.
References
Application Notes and Protocols for the Heterologous Expression of the Berninamycin B Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycins are potent thiopeptide antibiotics with significant activity against Gram-positive bacteria, including drug-resistant strains. These ribosomally synthesized and post-translationally modified peptides (RiPPs) feature a complex macrocyclic structure centered around a substituted pyridine core. The biosynthetic complexity often limits production in the native producers. Heterologous expression of the berninamycin biosynthetic gene cluster (BGC) in well-characterized Streptomyces hosts offers a promising strategy to overcome these limitations, enabling improved yields, precursor-directed biosynthesis for analog generation, and pathway engineering.
This document provides detailed application notes and protocols for the heterologous expression of the berninamycin B gene cluster, guiding researchers through the process from gene cluster isolation to the analysis of the final product.
Data Presentation
Heterologous Production of Berninamycin Analogs
The heterologous expression of the berninamycin gene cluster from Streptomyces sp. SCSIO 11878 has been shown to be host-dependent, yielding different berninamycin analogs in various Streptomyces hosts.[1][2] Similarly, expression of the cluster from Streptomyces bernensis in S. lividans TK24 resulted in the production of berninamycin A at levels comparable to or exceeding the native producer. The production of this compound is reported to accompany that of berninamycin A in S. lividans and S. coelicolor.[2]
| Heterologous Host | Vector System | Berninamycin Products | Relative Yield/Titer | Reference |
| Streptomyces lividans SBT18 | Cosmid-based shuttle vector | Berninamycin A and B | - | [2] |
| Streptomyces coelicolor M1154 | Cosmid-based shuttle vector | Berninamycin A and B | - | [2] |
| Streptomyces albus J1074 | Cosmid-based shuttle vector | Berninamycin J and K (linearized) | - | [2] |
| Streptomyces lividans TK24 | pSET152-based shuttle vector | Berninamycin A | ~2.4 times the native producer (S. bernensis) | |
| Streptomyces venezuelae ATCC 10712 | pSET152-based shuttle vector | Berninamycin A variant (+2 Da) | ~21% of the native producer (S. bernensis) |
Note: Specific titers for this compound are not explicitly reported in the cited literature but it is consistently co-produced with Berninamycin A in the specified hosts.
Experimental Workflows and Signaling Pathways
Experimental Workflow for Heterologous Expression
The overall workflow for the heterologous expression of the berninamycin gene cluster involves several key stages, from the creation of a genomic library to the analysis of the final products.
Berninamycin Biosynthetic Pathway
The biosynthesis of berninamycin is a multi-step process involving the ribosomal synthesis of a precursor peptide (BerA) followed by extensive post-translational modifications by enzymes encoded within the ber gene cluster.
Regulatory Cascade of Antibiotic Production in Streptomyces
The expression of secondary metabolite gene clusters, such as the berninamycin BGC, is tightly controlled by a complex regulatory network. This network often involves two-component systems that respond to environmental signals and pathway-specific regulators like Streptomyces antibiotic regulatory proteins (SARPs).[3][4][5][6][7][8]
Experimental Protocols
Protocol 1: Cosmid Library Construction
This protocol outlines the construction of a genomic cosmid library from a berninamycin-producing Streptomyces strain using the SuperCos1 vector.
Materials:
-
Streptomyces genomic DNA
-
SuperCos1 Cosmid Vector Kit
-
Restriction enzymes (e.g., Sau3AI)
-
Calf Intestinal Alkaline Phosphatase (CIAP)
-
T4 DNA Ligase
-
Gigapack III Gold Packaging Extract
-
E. coli host cells (e.g., XL1-Blue MR)
-
LB agar plates with appropriate antibiotics
Procedure:
-
Partial Digestion of Genomic DNA:
-
Perform a series of trial digestions of the Streptomyces genomic DNA with varying concentrations of Sau3AI to identify conditions that yield fragments predominantly in the 30-45 kb range.
-
Scale up the optimal digestion conditions to generate a larger quantity of partially digested DNA.
-
-
Vector Preparation:
-
Digest the SuperCos1 vector with XbaI and dephosphorylate the ends with CIAP to prevent self-ligation.
-
Subsequently, digest the linearized, dephosphorylated vector with BamHI to generate the two cosmid arms.
-
-
Ligation:
-
Ligate the size-selected genomic DNA fragments with the prepared SuperCos1 vector arms using T4 DNA Ligase.
-
-
In Vitro Packaging:
-
Package the ligation mixture into lambda phage particles using Gigapack III Gold Packaging Extract according to the manufacturer's instructions.
-
-
Transduction and Titering:
-
Transduce E. coli XL1-Blue MR cells with the packaged cosmids.
-
Plate the transduced cells on LB agar containing the appropriate antibiotic to select for colonies containing recombinant cosmids and determine the library titer.
-
-
Library Amplification and Storage:
-
Amplify the cosmid library by plating the transduced cells on large agar plates.
-
Harvest the colonies and prepare a glycerol stock of the library for long-term storage at -80°C.
-
Protocol 2: Construction of an E. coli-Streptomyces Shuttle Vector
This protocol describes the conversion of a berninamycin BGC-containing cosmid into a shuttle vector capable of replication in both E. coli and Streptomyces.
Materials:
-
Berninamycin BGC-containing cosmid
-
A vector containing a Streptomyces origin of replication (oriT) and a selectable marker (e.g., apramycin resistance)
-
Restriction enzymes
-
T4 DNA Ligase
-
Competent E. coli cells
Procedure:
-
Isolation of Components:
-
Isolate the berninamycin BGC-containing cosmid from the corresponding E. coli clone.
-
Isolate the plasmid containing the Streptomyces oriT and selectable marker.
-
-
Digestion and Ligation:
-
Using compatible restriction sites, digest the oriT-marker cassette from its parent vector and the berninamycin BGC cosmid.
-
Ligate the oriT-marker cassette into the backbone of the berninamycin BGC cosmid.
-
-
Transformation and Selection:
-
Transform the ligation mixture into competent E. coli cells.
-
Select for transformants on LB agar containing both the antibiotic for the cosmid backbone and the antibiotic for the newly inserted Streptomyces selectable marker.
-
-
Verification:
-
Confirm the correct construction of the shuttle vector by restriction digest analysis and sequencing.
-
Protocol 3: Intergeneric Conjugation
This protocol details the transfer of the shuttle vector from E. coli to a Streptomyces host.[1]
Materials:
-
E. coli donor strain (e.g., ET12567/pUZ8002) harboring the shuttle vector
-
Streptomyces recipient strain
-
LB medium
-
Soy Flour Mannitol (SFM) agar plates
-
Nalidixic acid and the appropriate antibiotic for selection
Procedure:
-
Preparation of E. coli Donor:
-
Grow an overnight culture of the E. coli donor strain in LB medium with the appropriate antibiotics.
-
Inoculate a fresh culture and grow to mid-log phase (OD600 ~0.4-0.6).
-
Wash the cells twice with fresh LB medium to remove antibiotics.
-
-
Preparation of Streptomyces Recipient:
-
Grow the Streptomyces recipient strain on SFM agar to obtain a dense lawn of spores.
-
Harvest the spores and resuspend them in sterile water.
-
Heat-shock the spores at 50°C for 10 minutes to induce germination.
-
-
Mating:
-
Mix the prepared E. coli donor cells and germinated Streptomyces spores.
-
Plate the mixture onto SFM agar plates and incubate at 30°C for 16-20 hours.
-
-
Selection of Exconjugants:
-
Overlay the plates with a solution of nalidixic acid (to counter-select E. coli) and the appropriate antibiotic for selecting the shuttle vector in Streptomyces.
-
Continue to incubate the plates at 30°C for 5-10 days until exconjugant colonies appear.
-
-
Verification:
-
Streak out individual exconjugant colonies onto fresh selective SFM agar to obtain pure cultures.
-
Confirm the presence of the shuttle vector by PCR.
-
Protocol 4: Fermentation and Metabolite Extraction
Materials:
-
Tryptic Soy Broth (TSB) for seed culture
-
R5 medium for production
-
Ethyl acetate
-
Methanol
Procedure:
-
Seed Culture:
-
Inoculate a flask of TSB medium with spores or mycelia of the Streptomyces exconjugant.
-
Incubate at 30°C with shaking for 2-3 days.
-
-
Production Culture:
-
Inoculate R5 production medium with the seed culture.
-
Incubate at 30°C with shaking for 5-7 days.
-
-
Extraction:
-
Centrifuge the culture broth to separate the mycelia and supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Extract the mycelial pellet with methanol.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Sample Preparation for Analysis:
-
Dissolve the dried extract in a small volume of methanol or DMSO for HPLC analysis.
-
Protocol 5: HPLC Analysis of Berninamycins
Materials:
-
Reversed-phase C18 HPLC column
-
Mobile phase A: Water with 0.1% formic acid or 10 mM ammonium acetate
-
Mobile phase B: Acetonitrile or methanol with 0.1% formic acid
-
Diode array detector (DAD)
Procedure:
-
Chromatographic Conditions:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the dissolved extract.
-
Run a linear gradient of increasing mobile phase B to elute the berninamycins. A typical gradient might be 10% to 90% B over 30 minutes.
-
-
Detection:
-
Monitor the elution profile using a DAD, focusing on the characteristic UV absorbance maxima of thiopeptides (around 220 nm, 280 nm, and 350 nm).
-
-
Quantification:
-
If a pure standard of this compound is available, create a standard curve to quantify the production titer. Otherwise, relative quantification can be performed by comparing peak areas between different samples.
-
Media Recipes
Soy Flour Mannitol (SFM) Agar: [8]
-
Mannitol: 20 g
-
Soya Flour: 20 g
-
Agar: 20 g
-
Tap Water: 1 L Autoclave twice for improved nutrient availability.
Tryptic Soy Broth (TSB):
-
Commercially available, prepare according to manufacturer's instructions.
R5 Medium: [9]
-
Sucrose: 103 g
-
K₂SO₄: 0.25 g
-
MgCl₂·6H₂O: 10.12 g
-
Glucose: 10 g
-
Casamino acids: 0.1 g
-
Yeast extract: 5 g
-
TES buffer: 5.73 g
-
Trace element solution: 2 mL
-
Distilled H₂O: to 1 L Separately autoclave and add after cooling:
-
KH₂PO₄ (0.5%): 10 mL
-
CaCl₂·2H₂O (5 M): 4 mL
-
L-proline (20%): 15 mL
References
- 1. A Novel Two-Component System Involved in the Transition to Secondary Metabolism in Streptomyces coelicolor | PLOS One [journals.plos.org]
- 2. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Two-component Systems in Streptomyces [caister.com]
- 5. Two-component systems in Streptomyces: key regulators of antibiotic complex pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and engineering of ribosomally synthesized and post-translationally modified peptide (RiPP) natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00172E [pubs.rsc.org]
Application Notes and Protocols: In Vitro Protein Synthesis Inhibition Assay Using Berninamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin B is a member of the thiopeptide class of antibiotics, known for its potent activity against Gram-positive bacteria. These natural products function by inhibiting bacterial protein synthesis, a fundamental process for bacterial viability. This makes the protein synthesis machinery an attractive target for the development of novel antibacterial agents. This compound, like its structural analogs, exerts its inhibitory effect by binding to the 50S ribosomal subunit. Specifically, it targets the complex of 23S ribosomal RNA (rRNA) and the L11 protein, interfering with the ribosomal A site and hindering the elongation phase of protein synthesis.
These application notes provide a detailed protocol for an in vitro protein synthesis inhibition assay using this compound. The described methodology utilizes a luciferase-based reporter system for a high-throughput, sensitive, and quantitative assessment of inhibitory activity.
Data Presentation
| Compound | Organism | MIC (µM) |
| Berninamycin A | Bacillus subtilis | 6.3[1] |
| Berninamycin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9[1] |
Note: The data presented are for Berninamycin A, a closely related analog of this compound. These values were determined from whole-cell assays, not in vitro protein synthesis assays.
Experimental Protocols
This section details a robust and reproducible protocol for determining the in vitro protein synthesis inhibitory activity of this compound using a commercially available bacterial in vitro transcription-translation (IVT) system coupled with a luciferase reporter.
Principle
The assay measures the amount of functional luciferase produced in a bacterial cell-free extract in the presence of varying concentrations of the test compound (this compound). A reduction in luciferase activity, measured as luminescence, corresponds to the inhibition of protein synthesis.
Materials
-
Bacterial S30 Extract-based in vitro transcription-translation (IVT) kit (e.g., from E. coli)
-
Plasmid DNA encoding a reporter protein (e.g., Firefly Luciferase) under the control of a bacterial promoter (e.g., T7)
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Luciferase Assay Reagent
-
Nuclease-free water
-
96-well white, opaque microplates
-
Luminometer
Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mM) in DMSO.
-
Thaw all components of the IVT kit on ice.
-
Prepare a master mix of the IVT reaction components according to the manufacturer's instructions. This typically includes the S30 extract, reaction buffer, amino acid mix, and energy source.
-
Prepare the luciferase reporter plasmid DNA at a working concentration as recommended by the IVT kit manufacturer.
-
-
Assay Setup:
-
Prepare a serial dilution of the this compound stock solution in the same solvent (DMSO) to create a range of concentrations for testing.
-
In a 96-well microplate, add a small volume (e.g., 1 µL) of each this compound dilution to the respective wells. Include wells with solvent only as a negative control (100% activity) and a known protein synthesis inhibitor (e.g., chloramphenicol) as a positive control.
-
Add the IVT master mix to each well.
-
Initiate the reaction by adding the luciferase reporter plasmid DNA to each well.
-
-
Incubation:
-
Mix the contents of the wells gently by pipetting.
-
Incubate the plate at the recommended temperature (typically 37°C) for the specified time (e.g., 1-2 hours) to allow for transcription and translation to occur.
-
-
Measurement of Luciferase Activity:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well.
-
Immediately measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no DNA) from all experimental wells.
-
Normalize the data by setting the average luminescence of the solvent-only wells to 100% activity.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
-
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound inhibits bacterial protein synthesis.
References
Application Notes and Protocols for Studying Berninamycin B Ribosome Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin B is a thiopeptide antibiotic belonging to a class of natural products known for their potent antimicrobial activity. Like other thiopeptides, its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the ribosome.[1] Understanding the precise molecular interactions between this compound and the ribosome is crucial for the development of new antimicrobial agents that can overcome existing resistance mechanisms. These application notes provide detailed protocols for investigating the binding of this compound to the bacterial ribosome, characterizing its inhibitory effects, and elucidating its mechanism of action.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of Berninamycin Analogs
| Compound | Target Organism | MIC (µM) |
| Berninamycin A | Bacillus subtilis | 6.3[2] |
| Berninamycin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9[2] |
| Berninamycin Analog (from S. venezuelae) | Bacillus subtilis | >200[2] |
Table 2: Ribosome Binding Affinity of this compound (Hypothetical Data)
| Ligand | Ribosome Target | Kd (nM) | Ki (nM) |
| This compound | 70S Ribosome | [Data to be determined] | [Data to be determined] |
| This compound | 50S Subunit | [Data to be determined] | [Data to be determined] |
| This compound | 30S Subunit | [Data to be determined] | [Data to be determined] |
Note: This table is a template for presenting experimentally determined binding affinities. The dissociation constant (Kd) can be determined using methods like filter binding assays with a radiolabeled ligand, while the inhibition constant (Ki) can be determined from in vitro translation inhibition assays.
Experimental Protocols
Purification of this compound
Objective: To obtain pure this compound for use in ribosome binding and functional assays.
Methodology: this compound can be isolated from fermentation cultures of Streptomyces bernensis or a heterologous expression host.[3]
Protocol:
-
Fermentation: Culture Streptomyces bernensis or a suitable heterologous host expressing the berninamycin gene cluster in an appropriate production medium.
-
Extraction:
-
Purification:
-
Filter the crude extract through a 0.45-µM filter.[3]
-
Perform preparative High-Performance Liquid Chromatography (HPLC) to separate this compound from Berninamycin A and other metabolites.[3] Monitor the elution profile and collect fractions corresponding to this compound.
-
Confirm the identity and purity of this compound using High-Resolution Mass Spectrometry (HRMS).
-
Ribosome Footprinting Assay
Objective: To determine the specific binding site of this compound on the ribosomal RNA (rRNA).
Methodology: This technique is based on the principle that a ligand bound to RNA will protect the RNA from enzymatic cleavage. The protected RNA fragments can then be identified by sequencing.
Protocol:
-
Ribosome Preparation: Isolate functional 70S ribosomes from a suitable bacterial strain (e.g., E. coli or B. subtilis) using sucrose gradient centrifugation.
-
Complex Formation:
-
Incubate purified 70S ribosomes with this compound at various concentrations.
-
Include a control sample with no antibiotic.
-
-
Nuclease Digestion:
-
Treat the ribosome-antibiotic complexes with a nuclease (e.g., RNase I) under conditions that result in partial digestion of the rRNA.
-
-
Footprint Fragment Purification:
-
Library Preparation and Sequencing:
-
Prepare a cDNA library from the purified RNA fragments.
-
Perform deep sequencing of the library.
-
-
Data Analysis:
-
Align the sequencing reads to the reference rRNA sequences.
-
The region with a significant accumulation of reads in the this compound-treated sample compared to the control represents the binding site.
-
Filter Binding Assay
Objective: To determine the binding affinity (Kd) of this compound to the ribosome.
Methodology: This assay relies on the principle that protein-ligand complexes are retained on a nitrocellulose filter, while unbound ligands pass through. To perform this assay, a radiolabeled version of this compound is required.
Protocol:
-
Synthesis of Radiolabeled this compound: Synthesize [3H]- or [14C]-labeled this compound. This typically involves introducing the radioisotope in the final steps of a chemical synthesis or through biosynthetic pathways using labeled precursors.
-
Binding Reaction:
-
Prepare a series of reaction mixtures containing a fixed concentration of purified ribosomes (70S, 50S, or 30S subunits) and varying concentrations of radiolabeled this compound.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter each reaction mixture through a nitrocellulose membrane.
-
Wash the filter with cold binding buffer to remove non-specifically bound ligand.
-
-
Quantification:
-
Measure the amount of radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound ligand as a function of the free ligand concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a saturation binding curve.
-
In Vitro Translation Inhibition Assay
Objective: To quantify the inhibitory activity (IC50 and Ki) of this compound on bacterial protein synthesis.
Methodology: This assay measures the effect of the antibiotic on the synthesis of a reporter protein in a cell-free translation system.
Protocol:
-
Cell-Free Translation System: Use a commercially available bacterial (e.g., E. coli S30) cell-free protein synthesis system.
-
Inhibition Assay:
-
Set up a series of reactions containing the cell-free system, a reporter plasmid (e.g., encoding luciferase or GFP), and varying concentrations of this compound.
-
Include a no-antibiotic control.
-
Incubate the reactions to allow for protein synthesis.
-
-
Quantification of Protein Synthesis:
-
Measure the amount of reporter protein produced in each reaction (e.g., by measuring luminescence for luciferase or fluorescence for GFP).
-
-
Data Analysis:
-
Plot the percentage of inhibition of protein synthesis as a function of this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value if the mechanism of inhibition is known.
-
Elongation Factor Function Assays
Objective: To investigate whether this compound interferes with the function of elongation factors EF-Tu and EF-G.
Methodology: Thiopeptide antibiotics are known to inhibit translation by interfering with the function of elongation factors.[5] Specific assays can be used to test for this activity.
Protocol for EF-G-dependent GTPase Assay:
-
Components: Purified 70S ribosomes, purified EF-G, and [γ-32P]GTP.
-
Reaction:
-
Set up reactions containing ribosomes, EF-G, and [γ-32P]GTP in the presence and absence of this compound.
-
Incubate the reactions to allow for GTP hydrolysis.
-
-
Analysis:
-
Separate the hydrolyzed [32P]Pi from the unhydrolyzed [γ-32P]GTP using a charcoal binding assay.
-
Quantify the amount of [32P]Pi released.
-
A decrease in GTP hydrolysis in the presence of this compound would indicate interference with EF-G function.
-
Visualizations
Caption: Workflow for studying this compound ribosome binding.
Caption: Ribosome footprinting experimental workflow.
Caption: Proposed mechanism of this compound action.
References
- 1. Identification of distinct thiopeptide-antibiotic precursor lead compounds using translation machinery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ψ-Footprinting approach for the identification of protein synthesis inhibitor producers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Using Berninamycin B as a Probe for Ribosomal Function
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Berninamycin is a thiopeptide antibiotic produced by Streptomyces bernensis.[1] It belongs to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their complex structures, featuring a unique oxazolyl-thiazolyl-pyridine core within a 35-membered macrocycle.[2][3] Berninamycin exhibits potent activity against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2] Its specific mode of action, which involves targeting a precise location on the bacterial ribosome, makes it an invaluable tool for researchers studying the mechanics of protein synthesis, ribosome structure-function relationships, and for developing novel antimicrobial agents.
2. Mechanism of Action
Berninamycin exerts its antibiotic effect by inhibiting bacterial protein synthesis.[4] Its mechanism is highly specific, providing a clear point of intervention for probing ribosomal function.
-
Target Site: The primary target of Berninamycin is the 50S subunit of the bacterial 70S ribosome.[2][5]
-
Binding Pocket: It binds to a conserved region of the 23S ribosomal RNA (rRNA) in a complex with ribosomal protein L11.[1][5] This binding site is also the target for the related thiopeptide antibiotic, thiostrepton.[1]
-
Inhibitory Effect: By binding to the 23S/L11 complex, Berninamycin affects the function of the ribosomal A-site (aminoacyl-tRNA binding site).[1][5] This interaction sterically hinders the binding of elongation factors (such as EF-Tu) to the ribosome, thereby preventing the delivery of aminoacyl-tRNA to the A-site and halting the elongation phase of protein synthesis.[2]
References
- 1. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Berninamycin B Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin B is a member of the thiopeptide class of antibiotics, characterized by a highly modified macrocyclic peptide structure containing a central pyridine ring, multiple thiazole and oxazole rings, and dehydroamino acids.[1] Thiopeptides are potent inhibitors of bacterial protein synthesis, primarily targeting the 50S ribosomal subunit.[2] this compound and its analogues are of significant interest in the development of new antibiotics to combat drug-resistant Gram-positive pathogens.
Structure-activity relationship (SAR) studies are crucial for understanding the chemical features of this compound that are essential for its antibacterial activity. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify key pharmacophores, optimize potency, and improve pharmacokinetic properties. These application notes provide detailed protocols for the synthesis of this compound derivatives and their biological evaluation to facilitate SAR studies.
Synthesis of this compound Derivatives: A Representative Protocol
The total chemical synthesis of this compound is a complex undertaking. The following protocol is a representative strategy for the synthesis of a this compound analogue, based on established methods for the synthesis of related pyridine-containing thiopeptide antibiotics.[3][4][5] This modular approach allows for the introduction of diversity at various positions for SAR studies.
The overall synthetic strategy involves the construction of three key fragments: the central pyridine core, the left-hand side (LHS) macrocyclic precursor, and the right-hand side (RHS) tail. These fragments are then coupled and macrocyclized to yield the final this compound derivative.
I. Synthesis of the Pyridine Core
A key step in the synthesis of berninamycins is the formation of the 2,3,6-trisubstituted pyridine core. A biosynthesis-inspired hetero-Diels-Alder reaction is a powerful method to construct this motif.[3]
Protocol 1: Synthesis of a 2,3,6-Trisubstituted Pyridine Core
-
Preparation of the Azadiene: A serine-derived 1-ethoxy-2-azadiene is prepared from a protected serine precursor.
-
Preparation of the Dienophile: An N-acetylenamine is synthesized from a corresponding ketone.
-
Hetero-Diels-Alder Reaction: The azadiene and dienophile are reacted under microwave irradiation to afford the 2,3,6-trisubstituted pyridine.
II. Synthesis of the Left-Hand Side (LHS) Macrocyclic Precursor
The LHS precursor contains the thiazole and oxazole moieties that will form part of the macrocycle.
Protocol 2: Assembly of the LHS Precursor
-
Thiazole Formation: Thiazole rings can be constructed using the Hantzsch thiazole synthesis from a thioamide and an α-haloketone.
-
Oxazole Formation: Oxazole rings can be synthesized via the cyclodehydration of a serine or threonine residue.
-
Peptide Coupling: The thiazole and oxazole-containing amino acid building blocks are coupled using standard solid-phase or solution-phase peptide synthesis techniques to assemble the linear LHS precursor.
III. Synthesis of the Right-Hand Side (RHS) Tail
The RHS tail typically contains additional modified amino acids.
Protocol 3: Assembly of the RHS Tail
-
Synthesis of Modified Amino Acids: Prepare any non-proteinogenic or modified amino acids required for the tail structure.
-
Peptide Coupling: Couple the amino acids using standard peptide synthesis methods to form the RHS tail fragment.
IV. Fragment Coupling and Macrocyclization
The final steps involve the coupling of the fragments and the crucial macrocyclization reaction.
Protocol 4: Final Assembly and Macrocyclization
-
Fragment Coupling: The LHS precursor, pyridine core, and RHS tail are sequentially coupled using peptide coupling reagents.
-
Deprotection: All protecting groups are removed from the linear precursor.
-
Macrocyclization: The macrocyclization is typically achieved under high-dilution conditions using a macrolactamization reagent such as HATU or DPPA to favor intramolecular cyclization.
-
Purification: The final this compound derivative is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow: Synthesis of this compound Derivatives
Caption: Synthetic workflow for this compound derivatives.
Experimental Protocols: Biological Evaluation
The primary method for evaluating the antibacterial activity of this compound derivatives is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: A panel of clinically relevant Gram-positive bacteria should be used, including strains of Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, and Enterococcus faecalis.
-
Culture Media: Mueller-Hinton Broth (MHB) is the standard medium for MIC testing of non-fastidious bacteria.
-
Preparation of Inoculum: a. Streak the bacterial strains on appropriate agar plates and incubate overnight at 37°C. b. Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: a. Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds. b. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only). c. Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. b. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination.
Data Presentation: Structure-Activity Relationship (SAR) of Berninamycin Analogues
The following table summarizes key SAR findings for berninamycin and related thiopeptide analogues based on available literature.
| Derivative | Modification | Key Finding | Antibacterial Activity (MIC) | Reference |
| Berninamycin A | Hydroxylation at Val₇ | Active against Gram-positive bacteria. | B. subtilis: 6.3 µM; MRSA: 10.9 µM | [1] |
| This compound | No hydroxylation at Val₇ | Active, but generally produced in lower amounts. | Not explicitly reported, but implied to be active. | [6] |
| T3A Mutant | Threonine at position 3 mutated to Alanine | Abolished antimicrobial activity. | B. subtilis: > 400 µM | [1] |
| Linearized Berninamycins J & K | Cleavage of the macrocycle | Significantly less potent than macrocyclic forms. | Less potent than Berninamycins A and B. | [6] |
| S. venezuelae Analogue | Methyloxazoline instead of methyloxazole at residue 5 | Inactive as an antibiotic. | B. subtilis: > 200 µM | [1] |
| Micrococcin P2 | Related thiopeptide | Potent activity against Gram-positive bacteria, including M. tuberculosis. | Comparable to vancomycin against Gram-positives. | [4] |
| GE2270 Congeners | Variations on thiazole and amino acid moieties | Potent activity against S. aureus. | S. aureus: 2-11 µM | [7] |
| Nosiheptide | Related thiopeptide | Extremely potent against contemporary MRSA strains. | MRSA strains: ≤ 0.25 mg/L | [8] |
Key SAR Insights:
-
Macrocyclization is essential for potent antibacterial activity. Linearized derivatives show a significant drop in potency.[6]
-
The rigidity of the macrocycle is important. The presence of a methyloxazoline instead of a methyloxazole at a key position leads to inactivity, suggesting the importance of a rigid conformation for ribosome binding.[1]
-
Specific residues are critical for activity. The mutation of threonine at position 3 to alanine completely abolishes the antibacterial effect.[1]
-
Modifications to the thiazole and amino acid side chains can modulate activity. As seen in the GE2270 congeners, variations in these regions can fine-tune the potency against specific bacterial strains.[7]
These application notes and protocols provide a framework for the rational design, synthesis, and evaluation of novel this compound derivatives. The insights gained from such SAR studies will be invaluable in the development of the next generation of thiopeptide antibiotics.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diversity-oriented routes to thiopeptide antibiotics: total synthesis and biological evaluation of micrococcin P2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity-oriented routes to thiopeptide antibiotics: total synthesis and biological evaluation of micrococcin P2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Total synthesis of the thiopeptide antibiotic amythiamicin D. | Semantic Scholar [semanticscholar.org]
- 6. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application of Berninamycin B in Antibiotic Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin B is a member of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides known for their potent activity against Gram-positive bacteria. As antibiotic resistance continues to be a major global health threat, the exploration of novel antimicrobial agents and their mechanisms of action is paramount. This compound, a naturally occurring analog of Berninamycin A, presents a compelling subject for antibiotic resistance research due to its distinct mode of action targeting the bacterial ribosome. This document provides detailed application notes and experimental protocols for the utilization of this compound in studying and combating antibiotic resistance.
Mechanism of Action and Resistance
This compound exerts its antibacterial effect by inhibiting protein synthesis.[1][2] It specifically targets the 50S ribosomal subunit, binding to a complex of the 23S rRNA and the L11 ribosomal protein.[1][2] This interaction interferes with the function of the ribosomal A site, ultimately blocking the elongation phase of translation.
Bacterial resistance to berninamycins and related thiopeptide antibiotics, particularly in the producing organisms like Streptomyces bernensis, is primarily mediated by the methylation of the 23S rRNA.[1][2] A specific ribosomal RNA methylase modifies the rRNA at the antibiotic's binding site, preventing the drug from interacting with its target.[1][2]
Quantitative Data
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Berninamycin A and a related thiopeptide produced by Streptomyces terrae SKN60T against various Gram-positive bacteria. While specific MIC values for this compound are not extensively reported in the literature, the data for these closely related compounds provide a strong indication of its potential efficacy.
| Antibiotic | Organism | MIC (µg/mL) | Reference |
| Berninamycin A | Bacillus subtilis | 7.22 | [3] |
| Berninamycin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.49 | [3] |
| Thiopeptide (from S. terrae SKN60T) | Micrococcus luteus MTCC 106 | 50 | [4] |
| Thiopeptide (from S. terrae SKN60T) | Enterococcus faecium MTCC 789 | 60 | [4] |
| Thiopeptide (from S. terrae SKN60T) | Listeria monocytogenes MTCC 839 | 60 | [4] |
| Thiopeptide (from S. terrae SKN60T) | Enterococcus faecalis MTCC 439 | 70 | [4] |
| Thiopeptide (from S. terrae SKN60T) | Streptococcus oralis MTCC 2696 | 70 | [4] |
| Thiopeptide (from S. terrae SKN60T) | Staphylococcus aureus MTCC 1430 | 90 | [4] |
| Thiopeptide (from S. terrae SKN60T) | Bacillus subtilis MTCC 121 | 70 | [4] |
Note: MIC values for Berninamycin A were converted from µM to µg/mL assuming a molecular weight of 1131.2 g/mol .
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against various bacterial strains.
Materials:
-
This compound
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Bacterial cultures of test strains (e.g., MRSA, VRE, PRSP)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate growth medium to achieve a starting concentration for the serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria overnight in the appropriate growth medium.
-
Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the growth medium.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacterial growth without antibiotic), and well 12 will serve as a negative control (medium only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the test bacteria (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Ribosome Binding Assay
This protocol outlines a method to investigate the binding of this compound to bacterial ribosomes.
Materials:
-
This compound (labeled, e.g., with a fluorescent tag, or unlabeled for competition assays)
-
Purified bacterial 70S ribosomes or 50S ribosomal subunits from the test strain
-
Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Nitrocellulose membranes
-
Filtration apparatus
-
Scintillation counter (if using a radiolabel) or fluorescence detector
Procedure:
-
Preparation of Ribosomes:
-
Isolate ribosomes from the bacterial strain of interest using established protocols involving differential centrifugation.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the purified ribosomes, labeled this compound (or unlabeled this compound and a labeled competitor like radiolabeled thiostrepton), and binding buffer.
-
Incubate the reaction mixture at an appropriate temperature (e.g., 37°C) for a sufficient time to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the reaction mixture through a nitrocellulose membrane. Ribosome-bound antibiotic will be retained on the membrane, while unbound antibiotic will pass through.
-
Wash the membrane with cold binding buffer to remove any non-specifically bound antibiotic.
-
-
Quantification:
-
Quantify the amount of labeled antibiotic bound to the ribosomes on the membrane using a scintillation counter or a fluorescence detector.
-
For competition assays, a decrease in the signal from the labeled competitor in the presence of increasing concentrations of unlabeled this compound indicates binding.
-
Protocol 3: In Vitro Transcription/Translation Inhibition Assay
This protocol is designed to confirm that this compound inhibits protein synthesis.
Materials:
-
This compound
-
In vitro transcription/translation kit (e.g., E. coli S30 extract system)
-
DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a labeled amino acid, e.g., ³⁵S-methionine)
-
Reaction buffer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the components of the in vitro transcription/translation system, the DNA template, the amino acid mixture, and varying concentrations of this compound.
-
Include a control reaction without this compound.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation to occur.
-
-
Detection of Protein Synthesis:
-
If using a radiolabeled amino acid, the newly synthesized protein can be precipitated (e.g., with trichloroacetic acid), collected on a filter, and the radioactivity measured using a scintillation counter.
-
If using a reporter enzyme like luciferase, the activity can be measured by adding the appropriate substrate and detecting the resulting luminescence with a luminometer.
-
-
Analysis:
-
A dose-dependent decrease in the amount of synthesized protein or enzyme activity in the presence of this compound indicates inhibition of protein synthesis.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Mechanism of resistance to this compound.
Caption: Workflow for MIC determination.
References
- 1. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An antimicrobial thiopeptide producing novel actinomycetes Streptomyces terrae sp. nov., isolated from subsurface soil of arable land - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS Analysis of Berninamycin B and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycins are potent thiopeptide antibiotics produced by Streptomyces bernensis and other actinomycetes, exhibiting significant activity against Gram-positive bacteria. Berninamycin A is the most abundant compound produced, with Berninamycin B, a dehydroxylated analog, being a key metabolite.[1] The analysis of these compounds and their related metabolites in fermentation broths is crucial for process optimization, metabolic studies, and drug discovery efforts. This document provides detailed protocols for the sample preparation and LC-MS/MS analysis of this compound and its metabolites, along with data presentation and visualization of relevant pathways.
Quantitative Data Summary
The following tables summarize the key Berninamycin metabolites and representative quantitative data from fermentation extracts. Absolute concentrations can vary significantly based on the producing strain and fermentation conditions.
Table 1: Key Berninamycin Metabolites and their Molecular Weights
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | Notes |
| Berninamycin A | C₅₁H₅₁N₁₅O₁₅S | 1145.3410 | 1146.3483 | Major product, contains a β-hydroxyvaline.[2] |
| This compound | C₅₁H₅₁N₁₅O₁₄S | 1129.3461 | 1130.3534 | Metabolite lacking hydroxylation at Val₇. [1] |
| Berninamycin C | C₄₈H₄₆N₁₄O₁₃S | 1062.3090 | 1063.3163 | Partial hydrolysis of the C-terminal tail of Berninamycin A.[2] |
| Berninamycin D | C₄₅H₄₁N₁₃O₁₂S | 991.2720 | 992.2793 | Hydrolysis of the C-terminal tail of Berninamycin A.[2] |
| Berninamycin J | C₅₁H₅₃N₁₅O₁₅S | 1147.3566 | 1148.3639 | Linearized berninamycin.[3] |
| Berninamycin K | C₅₁H₅₃N₁₅O₁₄S | 1131.3617 | 1132.3690 | Linearized berninamycin.[3] |
Table 2: Representative Relative Abundance of Berninamycin Metabolites in Streptomyces lividans Heterologous Expression
| Metabolite | Relative Abundance (%) |
| Berninamycin A | 100 |
| This compound | 3.9 |
| Berninamycin D | <1.0 |
| Dihydroxylated Berninamycin A | ~1.0 |
| Berninamycin C | Not observed |
Data adapted from Malcolmson et al. (2013).[2]
Experimental Protocols
Sample Preparation from Fermentation Broth
This protocol outlines the extraction of Berninamycins from a Streptomyces fermentation culture.
Materials:
-
Streptomyces fermentation broth
-
Acetone
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
0.45 µm syringe filters
Procedure:
-
Harvest 10 mL of the fermentation culture by centrifugation at 10,000 x g for 15 minutes. Discard the supernatant.
-
To the cell pellet, add 20 mL of acetone and a small amount of anhydrous Na₂SO₄.
-
Vortex vigorously and shake for 30 minutes to ensure thorough extraction of the metabolites.[2]
-
Filter the mixture to remove cell debris.
-
Evaporate the acetone from the filtrate using a rotary evaporator.
-
Re-dissolve the resulting residue in 1 mL of 50:50 (v/v) acetonitrile:water.[2]
-
Filter the final solution through a 0.45 µm syringe filter into an LC-MS vial for analysis.[2]
LC-MS/MS Analysis Protocol
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column is recommended (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MS Scan Range: m/z 100-1500
-
MS/MS Analysis: For fragmentation analysis, select the precursor ion of interest (e.g., m/z 1130.4 for this compound) and use a collision energy of 20-40 eV. The exact collision energy should be optimized for the specific instrument and compound to obtain informative fragment ions.
Visualizations
Berninamycin Biosynthesis and Metabolism
The following diagram illustrates the biosynthetic pathway leading to Berninamycin A and its subsequent conversion to key metabolites, including this compound. The pathway originates from a ribosomally synthesized precursor peptide, BerA, which undergoes extensive post-translational modifications.[2][4]
Caption: Biosynthetic pathway of Berninamycin A and its metabolites.
Experimental Workflow for LC-MS Analysis
This diagram outlines the key steps in the analytical workflow for the LC-MS analysis of this compound and its metabolites from a fermentation broth.
Caption: Workflow for LC-MS analysis of Berninamycins.
Proposed MS/MS Fragmentation of this compound
The following diagram illustrates a proposed fragmentation pathway for this compound under collision-induced dissociation (CID). The fragmentation of the macrocyclic peptide core can be complex, but key losses often involve side chains and backbone cleavages.
Caption: Proposed MS/MS fragmentation of this compound.
References
- 1. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BGC0002363 [mibig.secondarymetabolites.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Confirmation of Berninamycin B using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Berninamycin B is a thiopeptide antibiotic belonging to the berninamycin family of natural products isolated from Streptomyces bernensis.[1] Like other thiopeptides, it possesses a highly modified and complex macrocyclic structure, making its complete structural elucidation a challenging task. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the intricate architecture of such natural products.[2][3] this compound is structurally distinct from its more abundant analogue, Berninamycin A, by the presence of a valine residue in place of a β-hydroxyvaline.[1] This application note provides a detailed overview of the NMR spectroscopic methods and protocols for the structural confirmation of this compound.
Data Presentation
The structural confirmation of this compound relies on a comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR data. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key structural fragments of this compound, based on its known structure and comparison with related thiopeptide antibiotics.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound.
| Atom No. | Functional Group/Residue | ¹³C Chemical Shift (δc) in ppm | ¹H Chemical Shift (δH) in ppm (Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H- ¹H) |
| Pyridine Core | |||||
| Py-2 | C | ~165.0 | - | ||
| Py-3 | C | ~120.0 | - | ||
| Py-4 | CH | ~138.0 | ~8.5 (d) | Py-2, Py-6 | Py-5 |
| Py-5 | CH | ~125.0 | ~7.8 (d) | Py-3, Py-6 | Py-4 |
| Py-6 | C | ~150.0 | - | ||
| Thiazole Rings | |||||
| Thz-1 Cα | C | ~170.0 | - | ||
| Thz-1 Cβ | CH | ~125.0 | ~7.9 (s) | Thz-1 Cα | |
| Thz-2 Cα | C | ~172.0 | - | ||
| Thz-2 Cβ | CH | ~128.0 | ~8.1 (s) | Thz-2 Cα | |
| Oxazole Ring | |||||
| Oxa Cα | C | ~162.0 | - | ||
| Oxa Cβ | CH | ~140.0 | ~7.5 (s) | Oxa Cα | |
| Valine Residue | |||||
| Val Cα | CH | ~60.0 | ~4.2 (d) | Val C=O, Val Cβ | Val NH, Val CβH |
| Val Cβ | CH | ~30.0 | ~2.1 (m) | Val Cα, Val Cγ1, Val Cγ2 | Val CαH, Val Cγ1H₃, Val Cγ2H₃ |
| Val Cγ1 | CH₃ | ~19.0 | ~1.0 (d) | Val Cβ, Val Cγ2 | Val CβH |
| Val Cγ2 | CH₃ | ~18.5 | ~0.9 (d) | Val Cβ, Val Cγ1 | Val CβH |
| Val C=O | C | ~173.0 | - | ||
| Dehydroalanine (Dha) Residues | |||||
| Dha Cα | C | ~132.0 | - | ||
| Dha Cβ | CH₂ | ~106.0 | ~5.8 (s), ~6.5 (s) | Dha Cα, Dha C=O | |
| Dha C=O | C | ~168.0 | - |
Note: The chemical shifts presented are approximate and can vary depending on the solvent and experimental conditions.
Experimental Protocols
Detailed below are the recommended experimental protocols for the NMR analysis of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1-5 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in 0.5 mL of a deuterated solvent. Commonly used solvents for thiopeptide antibiotics include DMSO-d₆, Methanol-d₄, or a mixture thereof to ensure complete dissolution and minimize signal overlap with the solvent.
-
NMR Tube: Transfer the solution to a 5 mm high-precision NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
1D ¹H NMR:
-
Purpose: To identify all proton signals, their chemical shifts, multiplicities (splitting patterns), and coupling constants.
-
Typical Parameters:
-
Pulse Program: zg30 or zgpr (with water suppression if necessary)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 16-64
-
-
-
1D ¹³C NMR:
-
Purpose: To identify all carbon signals and their chemical shifts.
-
Typical Parameters:
-
Pulse Program: zgpg30 (with proton decoupling)
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 1024-4096
-
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton scalar couplings within the same spin system (e.g., through 2-3 bonds), which is crucial for identifying amino acid spin systems.
-
Typical Parameters:
-
Pulse Program: cosygpmf
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3 (edited HSQC to differentiate CH, CH₂, and CH₃ groups)
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 180-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 8-32
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting different structural fragments of the molecule.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 16-64
-
Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.
-
-
-
2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify through-space correlations between protons that are in close proximity (< 5 Å). This information is vital for determining the stereochemistry and the three-dimensional structure of the molecule.
-
Typical Parameters:
-
Pulse Program: noesygpph or roesygpph
-
Spectral Width (F1 and F2): 12-16 ppm
-
Mixing Time (d8): 200-800 ms (for NOESY), 150-300 ms (for ROESY)
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 16-64
-
-
Mandatory Visualizations
The following diagrams illustrate the workflow and logical relationships of the NMR experiments for the structural confirmation of this compound.
References
Developing Berninamycin B as a Potential Therapeutic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berninamycin B is a naturally occurring thiopeptide antibiotic produced as a minor metabolite by Streptomyces bernensis. Like other members of the berninamycin family, it is a highly modified macrocyclic peptide. Structurally, this compound is distinguished from the more abundant Berninamycin A by the presence of a valine residue in its cyclic peptide loop, in place of a β-hydroxyvaline.[1] This structural difference may influence its pharmacokinetic and pharmacodynamic properties. The primary mechanism of action for berninamycins is the inhibition of bacterial protein synthesis, making them a subject of interest for the development of new antibacterial agents, particularly against Gram-positive pathogens.[2] This document provides detailed application notes and experimental protocols to guide the investigation of this compound as a potential therapeutic agent.
Mechanism of Action
Berninamycins exert their antibacterial effect by targeting the bacterial ribosome. Specifically, they bind to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11 on the 50S subunit.[3] This interaction sterically hinders the association of elongation factors, such as EF-G and EF-Tu, with the ribosome, thereby stalling protein synthesis.[3] This targeted disruption of a fundamental cellular process is the basis for its potent antibacterial activity against susceptible Gram-positive bacteria.
Caption: Mechanism of action of this compound.
Data Presentation
Due to the limited availability of specific data for this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for the closely related Berninamycin A against key Gram-positive bacteria. These values can serve as a preliminary benchmark for assessing the potential activity of this compound.
| Compound | Bacterial Strain | MIC (μM) |
| Berninamycin A | Bacillus subtilis | 6.3 |
| Berninamycin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 |
Data sourced from Malcolmson et al., 2013.
Experimental Protocols
The following protocols are provided as a guide for the initial characterization of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against a panel of clinically relevant bacteria using the broth microdilution method.
Materials:
| Reagent/Equipment | Supplier | Purpose |
| This compound | In-house synthesis or custom order | Test compound |
| Cation-adjusted Mueller-Hinton Broth (CAMHB) | Standard microbiological supplier | Bacterial growth medium |
| 96-well microtiter plates | Standard laboratory supplier | Assay platform |
| Bacterial strains (e.g., S. aureus, B. subtilis, E. faecalis) | ATCC or clinical isolates | Test organisms |
| Spectrophotometer | Standard laboratory equipment | Measurement of bacterial growth |
| Incubator | Standard laboratory equipment | Bacterial incubation |
| Resazurin sodium salt | Sigma-Aldrich | Viability indicator |
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent such as DMSO or ethanol to a final concentration of 10 mg/mL.[4][5]
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well of the microtiter plate, including positive (no antibiotic) and negative (no bacteria) control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Alternatively, add 20 µL of 0.015% resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
-
Caption: Workflow for MIC determination.
In Vitro Protein Synthesis Inhibition Assay
This protocol describes a cell-free assay to confirm the inhibitory effect of this compound on bacterial protein synthesis.
Materials:
| Reagent/Equipment | Supplier | Purpose |
| E. coli S30 extract system for circular DNA | Promega | Source of ribosomes and translation factors |
| pBEST-luc plasmid | Promega | DNA template encoding luciferase |
| [35S]-Methionine | PerkinElmer | Radiolabeled amino acid for detection |
| This compound | In-house synthesis or custom order | Test compound |
| Chloramphenicol | Sigma-Aldrich | Positive control inhibitor |
| Scintillation counter | Standard laboratory equipment | Detection of radioactivity |
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
S30 Premix Plus
-
S30 Extract
-
pBEST-luc plasmid (1 µg)
-
[35S]-Methionine (1 µL)
-
This compound at various concentrations (or chloramphenicol as a positive control).
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Precipitation:
-
Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) to each reaction tube.
-
Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.
-
-
Washing:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes.
-
Discard the supernatant and wash the pellet with 1 mL of ice-cold acetone.
-
Centrifuge again and discard the supernatant.
-
-
Quantification:
-
Air dry the pellet and resuspend it in 100 µL of scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Analysis: Compare the radioactivity in the samples treated with this compound to the untreated control to determine the extent of protein synthesis inhibition.
Caption: Workflow for in vitro protein synthesis inhibition.
Conclusion
This compound represents a promising starting point for the development of novel antibacterial agents. Its mechanism of action, targeting a conserved and essential bacterial process, makes it an attractive candidate for further investigation. The protocols and information provided herein offer a framework for the initial characterization of its therapeutic potential. Further studies should focus on a broader antibacterial spectrum analysis, determination of its bactericidal versus bacteriostatic properties, and assessment of its in vivo efficacy and toxicity. The low natural abundance of this compound suggests that synthetic or semi-synthetic approaches will be necessary for its further development.[2]
References
- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An antimicrobial thiopeptide producing novel actinomycetes Streptomyces terrae sp. nov., isolated from subsurface soil of arable land - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Utilizing Berninamycin in Bacterial Protein Biosynthesis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Berninamycin, a thiopeptide antibiotic, in the investigation of bacterial protein biosynthesis. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate its application in research and drug development.
Mechanism of Action
Berninamycin is a potent inhibitor of protein synthesis in Gram-positive bacteria.[1] Its mode of action is analogous to that of the well-characterized antibiotic thiostrepton.[2][3] Berninamycin targets the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[3][4] Specifically, it binds to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[2][3] This interaction disrupts the function of the ribosomal A (aminoacyl) site, which is responsible for accepting incoming aminoacyl-tRNAs during translation.[2] By interfering with the A site, Berninamycin effectively halts the elongation phase of protein synthesis.[3]
Quantitative Data
The inhibitory activity of Berninamycin has been quantified against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) and other relevant quantitative data.
| Organism | Assay Type | Berninamycin Concentration | Observed Effect | Reference |
| Bacillus subtilis | In vivo | 1 µg/mL | Complete cessation of protein synthesis | |
| Bacillus subtilis | In vivo | 5 µg/mL | Complete cessation of protein synthesis | |
| Bacillus subtilis | In vivo | 0.1 µg/mL | Partial inhibition of protein synthesis | |
| Bacillus subtilis | In vivo | 0.5 µg/mL | Partial inhibition of protein synthesis | |
| Bacillus subtilis | MIC | 6.3 µM | Modest activity | [1] |
| MRSA | MIC | 10.9 µM | Modest activity | [1] |
| Bacillus subtilis | Cell-free | 5 µg/mL | Significant inhibition of poly U directed poly-phenylalanine synthesis | |
| Bacillus subtilis | Cell-free | 10 µg/mL | Significant inhibition of poly U directed poly-phenylalanine synthesis | |
| Bacillus subtilis | Cell-free | 5 µg/mL | Significant inhibition of poly A directed poly-lysine synthesis | |
| Bacillus subtilis | Cell-free | 10 µg/mL | Significant inhibition of poly A directed poly-lysine synthesis |
Experimental Protocols
The following protocols provide a framework for studying the effects of Berninamycin on bacterial protein biosynthesis.
Protocol 1: In Vivo Protein Synthesis Inhibition Assay in Bacillus subtilis
This protocol is designed to assess the inhibitory effect of Berninamycin on protein synthesis in live bacterial cells.
Materials:
-
Bacillus subtilis culture
-
Growth medium (e.g., Luria-Bertani broth)
-
Berninamycin stock solution (in a suitable solvent, e.g., DMSO)
-
Radiolabeled amino acid (e.g., [3H]-Leucine or [35S]-Methionine)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Grow a culture of Bacillus subtilis to the early logarithmic phase of growth.
-
Aliquot the culture into several flasks.
-
To each flask, add Berninamycin at various final concentrations (e.g., 0.1, 0.5, 1, 5 µg/mL) and include a no-drug control.
-
Immediately add a pulse of radiolabeled amino acid to each flask.
-
Incubate the flasks with shaking at 37°C.
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw aliquots from each flask.
-
Precipitate the proteins in the aliquots by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 30 minutes to allow for complete precipitation.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA to remove unincorporated radiolabeled amino acids.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Plot the incorporated radioactivity (counts per minute, CPM) against time for each Berninamycin concentration to determine the rate of protein synthesis.
Protocol 2: In Vitro Translation (Cell-Free) Inhibition Assay
This protocol measures the direct effect of Berninamycin on the ribosomal machinery in a cell-free system.
Materials:
-
S30 extract from E. coli or B. subtilis
-
Reaction buffer (containing Tris-HCl, MgCl2, KCl, DTT)
-
ATP and GTP
-
Creatine phosphate and creatine kinase
-
A mixture of 20 amino acids (including one radiolabeled amino acid)
-
Template mRNA (e.g., poly(U) for polyphenylalanine synthesis)
-
Berninamycin stock solution
-
TCA, 10% (w/v)
-
Glass fiber filters
-
Liquid scintillation counter
Procedure:
-
Prepare a master mix containing the S30 extract, reaction buffer, energy sources, and amino acids.
-
Aliquot the master mix into reaction tubes.
-
Add Berninamycin to the tubes at a range of final concentrations (e.g., 1, 5, 10 µg/mL) and a no-drug control.
-
Initiate the translation reaction by adding the template mRNA.
-
Incubate the reactions at 37°C for a set period (e.g., 30-60 minutes).
-
Stop the reactions by adding cold 10% TCA.
-
Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.
-
Cool the samples on ice and collect the precipitated polypeptides by filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA and then ethanol.
-
Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each Berninamycin concentration relative to the no-drug control.
Protocol 3: Ribosome Binding Assay
This protocol determines the ability of Berninamycin to bind to bacterial ribosomes.
Materials:
-
Purified 70S ribosomes from E. coli or B. subtilis
-
Radiolabeled Berninamycin (if available) or a competition assay setup with radiolabeled thiostrepton
-
Binding buffer (containing Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)
-
Nitrocellulose membranes
-
Filtration apparatus
-
Liquid scintillation counter
Procedure (Competition Assay):
-
Prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and a fixed concentration of radiolabeled thiostrepton in the binding buffer.
-
Add increasing concentrations of non-radiolabeled Berninamycin to the reaction tubes. Include a control with no Berninamycin and a control with a known competitor.
-
Incubate the mixtures at 37°C for 15-30 minutes to allow binding to reach equilibrium.
-
Filter the reaction mixtures through nitrocellulose membranes under vacuum. Ribosome-ligand complexes will be retained on the membrane.
-
Wash the membranes with cold binding buffer to remove unbound radiolabeled ligand.
-
Dry the membranes and measure the retained radioactivity using a liquid scintillation counter.
-
Plot the amount of bound radiolabeled thiostrepton as a function of the Berninamycin concentration to determine the competitive binding affinity of Berninamycin.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Berninamycin B Fermentation & Production
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the fermentation and production of Berninamycin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Berninamycin A?
This compound is a thiopeptide antibiotic and a minor metabolite produced by Streptomyces bernensis.[1] It is structurally very similar to the major product, Berninamycin A. The key difference is that this compound possesses a valine residue in its macrocycle, whereas Berninamycin A has a β-hydroxyvaline at the same position.[1][2] This hydroxylation in Berninamycin A is catalyzed by the cytochrome P450 monooxygenase, BerH, an enzyme encoded within the berninamycin biosynthetic gene cluster (ber).
Q2: Why is the yield of this compound typically low?
The low yield of this compound is primarily because it is a precursor to Berninamycin A. In the native producer, S. bernensis, and in common heterologous hosts, the BerH enzyme efficiently hydroxylates the valine residue of this compound to form Berninamycin A.[3] Consequently, this compound is often only recovered in small quantities, typically representing a small fraction of the total berninamycin produced.[3][4]
Q3: What are the known producers of this compound?
The original producer is Streptomyces bernensis.[1] However, the berninamycin biosynthetic gene cluster has been successfully expressed in other hosts, which also produce this compound, albeit as a minor product. These heterologous hosts include Streptomyces lividans and Streptomyces coelicolor.[5] A new species, Streptomyces terrae, has also been identified as a producer.[6]
Q4: What is the biological activity of this compound compared to A?
While both are thiopeptide antibiotics, the antibacterial potency can differ. For instance, linear berninamycin variants, which lack the complete macrocycle, show significantly less potent antibacterial activity than the cyclized forms like A and B.[5] The specific activity of purified this compound is generally modest against Gram-positive bacteria like Bacillus subtilis.[3]
Troubleshooting Guide
Problem 1: Low or No Detectable Yield of this compound
Potential Cause 1: High BerH Enzyme Activity The cytochrome P450 enzyme, BerH, is responsible for converting this compound into A. High expression or activity of this enzyme will naturally lead to very low levels of this compound.
Solution:
-
Gene Knockout/Mutation: The most direct approach is to create a targeted knockout or mutation of the berH gene within the biosynthetic gene cluster. This would prevent the hydroxylation step and should result in the accumulation of this compound as the primary final product.
-
Host Selection: Fermentation in a heterologous host where the P450 enzyme is less active or improperly folded could potentially increase the relative yield of this compound.
Potential Cause 2: Suboptimal Fermentation Conditions Standard fermentation parameters may not be optimized for the production of minor metabolites. Factors like media composition, aeration, pH, and temperature can significantly impact the metabolic flux and final product profile.[7][8]
Solution:
-
Media Optimization: Systematically vary carbon and nitrogen sources. Use response surface methodology to identify optimal concentrations of key media components.[9]
-
Condition Optimization: Test different temperatures, pH levels, and shaking speeds to find the ideal conditions for this compound production. Ensure adequate aeration, as oxygen levels can influence P450 enzyme activity.[7]
-
Refer to the Experimental Protocols section for a baseline fermentation procedure.
Problem 2: Presence of Linearized, Incompletely Processed Byproducts
Potential Cause: Host-Dependent Processing Failure The complex post-translational modifications required to produce the mature berninamycin macrocycle may not be fully efficient, especially in heterologous hosts.[10] Expression in certain hosts, such as Streptomyces albus J1074, has been shown to result in the production of new linearized berninamycins, indicating a failure in the final macrocyclization steps.[5]
Solution:
-
Host Strain Screening: If expressing the gene cluster heterologously, screen a variety of hosts. S. lividans and S. coelicolor have been shown to produce the correct cyclic structures, whereas S. albus may not be suitable.[5]
-
Co-expression of Chaperones: Consider co-expressing molecular chaperones that may aid in the correct folding and function of the berninamycin biosynthetic enzymes.
Problem 3: Difficulty in Separating this compound from Berninamycin A
Potential Cause: High Structural Similarity Berninamycins A and B are structurally very similar, differing only by a single hydroxyl group. This makes their separation via chromatography challenging.
Solution:
-
High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) with a high-resolution column (e.g., C18) and an optimized gradient elution method.[11]
-
Method Optimization: Experiment with different solvent systems (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or trifluoroacetic acid) and gradient profiles to maximize the resolution between the two peaks. Refer to the HPLC Protocol for a starting point.
Quantitative Data Summary
The relative production of this compound is consistently low compared to Berninamycin A across different producer strains.
| Producer Strain | This compound Yield (Relative to Berninamycin A) | Reference |
| Streptomyces bernensis (Native) | ~1.5% | [3][4] |
| Streptomyces lividans (Heterologous) | ~3.9% | [3][4] |
| Streptomyces coelicolor (Heterologous) | Detected, but ratio not specified | [5] |
| Streptomyces albus (Heterologous) | Not detected; linear byproducts formed instead | [5] |
Experimental Protocols
Protocol 1: Baseline Fermentation of Streptomyces for Berninamycin Production
-
Inoculum Preparation:
-
Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with spores or a mycelial fragment of the Streptomyces strain.
-
Incubate at 28-30°C with shaking (200-220 rpm) for 48-72 hours until dense growth is achieved.
-
-
Production Culture:
-
Inoculate the production medium (e.g., Oatmeal medium or a custom-optimized medium) with 2-5% (v/v) of the seed culture.[7]
-
Use baffled flasks to ensure proper aeration, with a loading volume of approximately 20-25% of the total flask volume.
-
Incubate at 28-30°C with vigorous shaking (220-250 rpm) for 5-7 days.
-
-
Extraction:
-
Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.
-
Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate or acetone.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Resuspend the crude extract in a small volume of methanol for analysis.
-
Protocol 2: HPLC Analysis of Berninamycins
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
Start with a linear gradient from 5-10% Solvent B to 95-100% Solvent B over 30-40 minutes.
-
Hold at 100% Solvent B for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes before the next injection.
-
-
Detection: Monitor at a wavelength where berninamycins absorb, typically around 340-350 nm.
-
Analysis: Compare retention times with authentic standards of Berninamycin A and B if available. Use mass spectrometry (LC-MS) to confirm the identity of the peaks based on their expected molecular weights ([M+H]⁺ for Berninamycin A: ~1146.34; [M+H]⁺ for this compound: ~1130.35).[11]
Visualizations
Berninamycin Biosynthesis Pathway
Caption: Biosynthetic pathway from the BerA peptide to Berninamycin A and B.
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yields.
References
- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An antimicrobial thiopeptide producing novel actinomycetes Streptomyces terrae sp. nov., isolated from subsurface soil of arable land - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. susupport.com [susupport.com]
- 9. View of Optimization of fermentation conditions for pristinamycin production by immobilized Streptomyces pristinaespiralis using response surface methodology | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 10. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Berninamycin B Production from Streptomyces bernensis
Welcome to the technical support center for the optimization of Berninamycin B production from Streptomyces bernensis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the yield of this compound in S. bernensis fermentations?
A1: The production of this compound, a secondary metabolite, is highly sensitive to various environmental and nutritional factors. Key parameters to control for yield improvement include:
-
Culture Medium Composition: The type and concentration of carbon and nitrogen sources are critical.
-
pH: Maintaining an optimal pH range throughout the fermentation process is crucial for enzymatic activities involved in biosynthesis.
-
Temperature: S. bernensis has an optimal temperature range for growth and antibiotic production.
-
Dissolved Oxygen: As an aerobic bacterium, adequate oxygen supply is essential for the growth of S. bernensis and the biosynthesis of this compound.
-
Inoculum Quality: The age and density of the seed culture can significantly impact the fermentation outcome.
Q2: I am observing low yields of this compound. What are the initial troubleshooting steps?
A2: Low yields can stem from several factors. Begin by systematically evaluating the following:
-
Verify Strain Viability and Purity: Ensure your S. bernensis culture is viable and free from contamination.
-
Optimize Culture Medium: Re-evaluate your carbon and nitrogen sources. See the "Troubleshooting Guide: Culture Media Optimization" for detailed suggestions.
-
Monitor and Control pH: pH drift outside the optimal range can significantly inhibit production. Implement a pH monitoring and control strategy.
-
Ensure Adequate Aeration: Check your shaker speed or sparging rate to ensure sufficient oxygen is being supplied to the culture.
-
Standardize Inoculum Preparation: Inconsistencies in the seed culture can lead to variable fermentation results. Follow a standardized protocol for inoculum development.
Q3: How can I separate this compound from other Berninamycin analogues and impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying this compound.[1] A reversed-phase C18 column is typically used with a gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA). See the "Experimental Protocols" section for a detailed HPLC purification method.
Troubleshooting Guides
Guide 1: Optimizing Fermentation Parameters for Improved Yield
This guide provides a systematic approach to optimizing key fermentation parameters. It is recommended to perform single-factor optimization followed by multi-factor statistical methods like Response Surface Methodology (RSM) for achieving the highest yields.
Table 1: Recommended Ranges and Starting Points for Fermentation Parameter Optimization
| Parameter | Recommended Range | Starting Point | Notes |
| pH | 6.0 - 8.0 | 7.0 | Maintaining a stable pH is critical. Use appropriate buffers or automated pH control. |
| Temperature (°C) | 28 - 37 | 30 | Monitor growth and production at different temperatures within this range. |
| Dissolved Oxygen (%) | > 20% saturation | Maintain > 50% | Adjust agitation and aeration rates to ensure aerobic conditions. |
| Inoculum Age (days) | 2 - 4 | 3 | Use a fresh, actively growing seed culture. |
| Inoculum Size (%) | 5 - 10 | 8 | The optimal size may vary depending on the seed culture density. |
Guide 2: Culture Media Optimization
The composition of the culture medium directly impacts the precursor pool available for this compound biosynthesis.
Table 2: Suggested Carbon and Nitrogen Sources for Optimization Studies
| Nutrient | Source | Typical Concentration (g/L) | Notes |
| Carbon | Glucose | 10 - 40 | Readily utilized but can cause catabolite repression. |
| Starch | 10 - 30 | A complex carbohydrate that can support sustained growth. | |
| Glycerol | 10 - 30 | Often used to support secondary metabolite production. | |
| Nitrogen | Yeast Extract | 5 - 15 | Provides a rich source of amino acids, vitamins, and growth factors. |
| Peptone | 5 - 15 | A complex nitrogen source that can enhance antibiotic production. | |
| Soybean Meal | 10 - 30 | A cost-effective and commonly used nitrogen source for Streptomyces. | |
| Ammonium Sulfate | 2 - 5 | An inorganic nitrogen source; monitor pH as its consumption can lead to acidification. |
Troubleshooting Low Yields Related to Media:
-
Issue: Rapid initial growth but low this compound production.
-
Possible Cause: Catabolite repression by a rapidly consumed carbon source like glucose.
-
Suggestion: Replace or supplement glucose with a more slowly metabolized carbon source like starch or glycerol.
-
-
Issue: Poor overall growth and low production.
-
Possible Cause: Limitation of a key nutrient.
-
Suggestion: Increase the concentration of complex nitrogen sources like yeast extract or peptone. Supplement with trace mineral solutions.
-
Experimental Protocols
Protocol 1: Fermentation of Streptomyces bernensis for this compound Production
-
Seed Culture Preparation:
-
Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a loopful of S. bernensis spores or a mycelial fragment from a fresh agar plate.
-
Incubate at 30°C with shaking at 200 rpm for 3 days.
-
-
Production Culture:
-
Inoculate a 1 L flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture.
-
A suitable production medium could be: Soluble Starch (20 g/L), Yeast Extract (10 g/L), Peptone (5 g/L), K₂HPO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L), and CaCO₃ (2 g/L).
-
Incubate at 30°C with shaking at 200 rpm for 7-10 days.
-
-
Monitoring:
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor cell growth (dry cell weight) and this compound production (by HPLC).
-
Protocol 2: Extraction and Purification of this compound
-
Extraction:
-
Harvest the fermentation broth by centrifugation (e.g., 8000 x g for 15 minutes).
-
Discard the supernatant.
-
Extract the cell pellet with an equal volume of acetone or ethyl acetate by vigorous shaking for 1 hour.
-
Separate the organic solvent layer containing this compound by centrifugation.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Preparative HPLC Purification:
-
Dissolve the crude extract in a minimal volume of methanol or a mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm filter before injection.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 10 mm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 20%) and increase it linearly to a high percentage (e.g., 80%) over 30-40 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 350 nm).
-
Collect fractions corresponding to the this compound peak and confirm the purity by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain purified this compound.
-
Visualizations
Berninamycin Biosynthesis Gene Cluster and Regulatory Logic
The biosynthesis of Berninamycin is governed by the ber gene cluster. While the specific signaling cascade for this compound is not fully elucidated, a general understanding of thiopeptide antibiotic regulation in Streptomyces suggests a hierarchical control system.
Caption: Regulatory logic for Berninamycin biosynthesis in S. bernensis.
Experimental Workflow for Yield Improvement
The following workflow outlines a systematic approach to enhancing this compound production.
Caption: A systematic workflow for improving this compound yield.
References
Technical Support Center: Overcoming Solubility Challenges of Berninamycin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low aqueous solubility of Berninamycin B during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a thiopeptide antibiotic, a class of natural products known for their potent activity against Gram-positive bacteria.[1] Like many other thiopeptide antibiotics, this compound is a large, hydrophobic molecule, which results in poor solubility in aqueous solutions.[2] This low solubility can pose significant challenges for in vitro and in vivo experiments, affecting the accuracy of bioassays and limiting its therapeutic development. This compound is a minor metabolite isolated from the fermentation of Streptomyces bernensis and differs from the more abundant Berninamycin A by the presence of a valine unit instead of a β-hydroxyvaline.[3]
Q2: What are the general solubility characteristics of Berninamycins?
Q3: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?
For preparing stock solutions, it is recommended to use a small amount of a water-miscible organic solvent in which this compound is soluble. Based on the data for Berninamycin A, the following solvents should be considered:
-
Primary choices: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF). These are strong aprotic solvents capable of dissolving many hydrophobic compounds.
-
Secondary choice: Ethanol. While Berninamycin A is only moderately soluble in ethanol, it may be sufficient for some applications and can be less toxic to cells than DMSO or DMF.[4]
Always start with a small volume of the organic solvent to dissolve the compound completely before adding it to your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can have its own biological effects.
Q4: My experiment is sensitive to organic solvents. Are there other methods to improve the aqueous solubility of this compound?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These methods aim to create stable preparations suitable for biological assays:
-
Co-solvents: A mixture of a primary solvent (like water) and a water-miscible co-solvent can increase solubility.
-
Surfactants: The use of non-ionic surfactants can help to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed to improve the oral bioavailability of poorly soluble compounds.[5]
-
Chemical modification: Creating more soluble analogs of the parent compound is a common strategy in drug development to improve pharmaceutical properties.[6]
Troubleshooting Guides
Problem: Precipitate formation when adding this compound stock solution to aqueous media.
-
Cause: This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer where the compound is poorly soluble. The sudden change in solvent polarity causes the compound to crash out of solution.
-
Troubleshooting Steps:
-
Reduce the concentration of the final solution: Try to work with the lowest effective concentration of this compound.
-
Increase the percentage of co-solvent: If your experimental system allows, a slightly higher concentration of the organic solvent (e.g., DMSO) in the final medium might keep the compound in solution. However, always run a vehicle control to account for any effects of the solvent itself.
-
Use a sequential dilution method: Instead of adding the stock directly to the final volume of aqueous media, perform serial dilutions in mixtures of the organic solvent and the aqueous medium with gradually decreasing concentrations of the organic solvent.
-
Incorporate a surfactant: Consider the addition of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous medium. These can help to stabilize the compound in solution.
-
Problem: Inconsistent results in bioassays (e.g., Minimum Inhibitory Concentration - MIC assays).
-
Cause: Inconsistent results can arise from incomplete dissolution or precipitation of this compound during the assay, leading to variations in the actual concentration of the active compound.
-
Troubleshooting Steps:
-
Ensure complete initial dissolution: Before making dilutions, visually inspect your stock solution to ensure there are no undissolved particles. Gentle warming or sonication may aid in dissolution, but be cautious about the thermal stability of the compound.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid potential degradation or precipitation over time.
-
Pre-test for precipitation in media: Before running a full assay, mix your highest test concentration of this compound in the assay medium and observe for any precipitation over the planned duration of the experiment.[7]
-
Data Presentation
Table 1: Solubility of Berninamycin A in Various Solvents
(Data for Berninamycin A is provided as a reference due to the lack of specific data for this compound. Similar trends are expected.)
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Soluble | [4] |
| Dimethyl sulfoxide (DMSO) | Soluble | [4][8] |
| Ethanol | Moderately Soluble | [4] |
| Water | Poor |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution for MIC Assays
This protocol provides a general guideline for preparing a stock solution of this compound for use in broth microdilution MIC assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add a precise volume of sterile DMSO to the tube to achieve a high-concentration stock solution (e.g., 10 mg/mL). The stock solution should be at a concentration that allows for subsequent dilutions into the assay medium without the final DMSO concentration exceeding a level that affects bacterial growth (typically ≤1%).
-
Dissolve the compound: Vortex the tube thoroughly until the this compound is completely dissolved. A brief, gentle warming (to no more than 37°C) or sonication can be used if necessary, but avoid excessive heat. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Sterilization: The stock solution is typically considered sterile due to the nature of DMSO. If filter sterilization is required, use a PTFE (polytetrafluoroethylene) syringe filter that is compatible with DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration of an antimicrobial agent.
Materials:
-
This compound stock solution (prepared as above)
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution, diluted in MHB to twice the highest desired final concentration, to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
Dilute the overnight bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[9]
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.[9]
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Relationship between this compound's properties and solutions.
References
- 1. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thiopeptides: antibiotics with unique chemical... [experts.mcmaster.ca]
- 3. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. google.com [google.com]
- 6. Target-oriented design and biosynthesis of thiostrepton-derived thiopeptide antibiotics with improved pharmaceutical properties - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. protocols.io [protocols.io]
- 8. apexbt.com [apexbt.com]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Berninamycin B Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Berninamycin B.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Question: I am seeing very low or no this compound in my crude extract. What could be the issue?
Answer:
Several factors could contribute to low yields of this compound in your initial extract. Consider the following possibilities:
-
Suboptimal Fermentation Conditions: this compound is a minor metabolite of Streptomyces bernensis.[1][2] The production levels can be highly sensitive to the fermentation media composition, pH, temperature, and aeration. Ensure that your fermentation parameters are optimized for secondary metabolite production.
-
Incorrect Extraction Phase: Thiopeptide antibiotics are often intracellular.[3] Ensure you are extracting from the mycelial pellet rather than solely the fermentation broth.
-
Inefficient Cell Lysis and Extraction: The extraction solvent may not be effectively lysing the microbial cells and solubilizing the compound. Berninamycins have been extracted using acetone and methanol.[3][4] For other thiopeptides, stronger agents like 7M urea have been used to extract the active compound from cell pellets.[5] Consider experimenting with different extraction solvents and mechanical disruption methods (e.g., sonication, homogenization) to improve efficiency.
-
Degradation of this compound: Although specific stability data for this compound is limited, peptide-based molecules can be susceptible to degradation.[6][7] Avoid prolonged exposure to harsh pH conditions or high temperatures during extraction. It is advisable to work quickly and at reduced temperatures whenever possible.
Question: My this compound peak is broad or shows tailing during HPLC analysis. How can I improve the peak shape?
Answer:
Poor peak shape in HPLC is a common issue that can often be resolved by optimizing the chromatographic conditions.
-
Mobile Phase Additives: The use of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% in both aqueous and organic mobile phases is standard for peptide separations and can significantly improve peak sharpness.
-
Column Choice: For peptide separations, C8 or C18 columns are typically used. If you are observing poor peak shape, consider trying a column with a different stationary phase or from a different manufacturer.
-
Gradient Optimization: A shallow gradient elution can help to improve the resolution and shape of the peak. Experiment with different gradient slopes to find the optimal separation conditions.
-
Sample Overload: Injecting too much sample onto the column can lead to peak broadening. Try reducing the injection volume or the concentration of your sample.
-
Low Solubility: Thiopeptide antibiotics are known for their poor aqueous solubility.[6][7] If your sample is not fully dissolved in the injection solvent, it can lead to peak tailing. Ensure your sample is fully dissolved before injection. Berninamycin D, a related compound, is soluble in DMF and DMSO.[8]
Question: I am having difficulty separating this compound from Berninamycin A. What strategies can I use?
Answer:
This compound differs from Berninamycin A by a single hydroxyl group, making their separation challenging due to very similar polarities.[1]
-
High-Resolution Chromatography: Utilize a high-performance liquid chromatography (HPLC) system with a high-efficiency column (small particle size, long column length).
-
Gradient Optimization: A very shallow and slow gradient around the elution time of the berninamycins is crucial. For example, a gradient of 1% organic phase increase over several minutes can help resolve closely eluting peaks.
-
Alternative Chromatographic Techniques: Historically, countercurrent distribution has been used to separate Berninamycins A and B.[2] While less common now, techniques like countercurrent chromatography (CCC) could be explored for their ability to separate compounds with minor structural differences.
-
Temperature Control: Operating the column at a slightly elevated, but controlled, temperature (e.g., 30-40°C) can sometimes improve separation efficiency. However, be mindful of the potential for compound degradation at higher temperatures.
Question: My final purified this compound sample shows signs of degradation over time. How can I improve its stability?
Answer:
Proper storage is critical for maintaining the integrity of purified this compound.
-
Lyophilization: After purification, it is highly recommended to lyophilize (freeze-dry) the sample to remove all traces of water and organic solvents. This will yield a stable powder.
-
Storage Conditions: Store the lyophilized powder at -20°C or -80°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
pH of Final Solution: If the compound must be stored in solution, ensure the pH is in a stable range. For many peptides, a slightly acidic pH is preferable to neutral or basic conditions where deamidation and other degradation pathways can be more prevalent.
-
Avoid Freeze-Thaw Cycles: If the sample is in solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Frequently Asked Questions (FAQs)
What is the general workflow for this compound purification?
A typical purification workflow for this compound from a Streptomyces fermentation would involve:
-
Harvesting: Separation of the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Extraction: Extraction of the intracellular this compound from the mycelial pellet using an organic solvent like methanol or acetone.
-
Clarification: Removal of cell debris and other insoluble materials from the crude extract by centrifugation or filtration.
-
Solvent Removal: Evaporation of the organic solvent to concentrate the extract.
-
Preliminary Purification: This may involve solid-phase extraction (SPE) to remove highly polar or non-polar impurities and to concentrate the target compound.
-
High-Performance Liquid Chromatography (HPLC): The final purification step is typically preparative reverse-phase HPLC (RP-HPLC) to separate this compound from other closely related metabolites like Berninamycin A.
-
Lyophilization: Removal of HPLC solvents to obtain the purified this compound as a dry powder.
What analytical techniques are used to identify and quantify this compound?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary technique for the identification and quantification of this compound. The HPLC provides separation, and the mass spectrometer provides the molecular weight information for confirmation. UV detection via HPLC can also be used for quantification if a pure standard is available.
What are the expected yields for this compound purification?
This compound is a minor congener of Berninamycin A, so the yields are expected to be significantly lower than the main product. The relative abundance can be as low as 1.5-3.9% of Berninamycin A.[1] The final yield will depend heavily on the fermentation productivity and the efficiency of the purification steps.
Data Presentation
Table 1: Example HPLC Solvent Systems for this compound Purification
| Solvent System | Aqueous Component (A) | Organic Component (B) | Typical Gradient | Notes |
| TFA-based | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 5% to 95% B over 40 minutes | Standard for peptide purification, provides good peak shape. |
| Formic Acid-based | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 5% to 95% B over 40 minutes | A good alternative to TFA, especially if TFA is to be avoided for downstream applications. |
Table 2: Example Preparative HPLC Parameters for this compound Purification
| Parameter | Value | Notes |
| Column | C18, 10 µm, 250 x 21.2 mm | A common choice for preparative scale peptide purification. |
| Flow Rate | 20 mL/min | Adjust based on column dimensions. |
| Detection | 220 nm, 280 nm | Peptide bonds absorb at ~220 nm. Aromatic residues can be monitored at 280 nm. |
| Injection Volume | 1-5 mL | Dependent on sample concentration and column capacity. |
| Sample Solvent | DMSO or DMF | Due to the poor aqueous solubility of thiopeptides. |
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces Mycelial Pellet
-
Harvest the fermentation culture by centrifugation at 5,000 x g for 20 minutes. Discard the supernatant.
-
Wash the mycelial pellet with deionized water and centrifuge again. Discard the supernatant.
-
Resuspend the wet mycelial pellet in 3 volumes of acetone (e.g., 300 mL of acetone for 100 g of wet pellet).
-
Stir the suspension vigorously for 4-6 hours at room temperature.
-
Separate the acetone extract from the cell debris by centrifugation at 5,000 x g for 20 minutes.
-
Collect the supernatant and concentrate it to an aqueous suspension using a rotary evaporator.
-
The resulting aqueous suspension can be lyophilized or directly subjected to further purification steps.
Protocol 2: Preparative RP-HPLC Purification of this compound
-
Dissolve the crude extract in a minimal amount of a strong organic solvent such as DMSO or DMF.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
Equilibrate the preparative C18 HPLC column with 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).
-
Inject the filtered sample onto the column.
-
Elute the bound compounds using a shallow linear gradient of Solvent B. For example, 5-60% Solvent B over 60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the peaks of interest.
-
Analyze the collected fractions by analytical HPLC-MS to identify the fraction containing this compound.
-
Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common issues in this compound purification.
References
- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of a New Thiopeptide Antibiotic, TP-1161, by a Marine Nocardiopsis Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Characterization of a Novel Plasmid-Borne Thiopeptide Gene Cluster in Staphylococcus epidermidis Strain 115 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiopeptides: antibiotics with unique chemical structures and diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. agscientific.com [agscientific.com]
dealing with instability of Berninamycin B during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and storing Berninamycin B to minimize instability. Given the limited publicly available stability data for this compound, this guide combines established best practices for similar thiopeptide antibiotics with general principles of peptide stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other Berninamycins?
This compound is a thiopeptide antibiotic and a minor metabolite produced by Streptomyces bernensis. Structurally, it is closely related to the more abundant Berninamycin A. The key difference is the presence of a valine residue in the cyclic peptide loop of this compound, whereas Berninamycin A contains a β-hydroxyvaline at that position.[1][2] Like other berninamycins, it is a complex macrocyclic peptide.
Q2: What are the likely causes of this compound instability during storage?
While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure (a complex peptide with ester and amide bonds) and the nature of related compounds, the primary causes of instability are likely:
-
Hydrolysis: The peptide backbone and any ester linkages can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. Related compounds like Berninamycin A can hydrolyze at the C-terminal tail to form other variants like Berninamycin D.[3]
-
Oxidation: Certain amino acid residues within the structure may be prone to oxidation, particularly if exposed to air and light over extended periods.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.
-
Temperature-dependent degradation: Higher temperatures accelerate chemical degradation processes.
Q3: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored as a lyophilized powder in a tightly sealed container at -20°C or below, protected from light and moisture. For short-term storage of solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.
Troubleshooting Guide: Common Issues with this compound Instability
| Observed Issue | Potential Cause | Troubleshooting/Prevention Steps |
| Loss of biological activity in assays. | Degradation of this compound. | 1. Confirm the integrity of the stored sample using an analytical technique like HPLC-MS. 2. Use a fresh vial of this compound to repeat the experiment. 3. Review storage conditions; ensure the compound is stored as a lyophilized solid at ≤ -20°C and protected from light and moisture. |
| Appearance of new peaks in HPLC/LC-MS analysis. | Chemical degradation (e.g., hydrolysis, oxidation). | 1. Analyze the mass of the new peaks to hypothesize the type of degradation (e.g., a mass increase of 18 Da may indicate hydrolysis). 2. Minimize exposure of the compound to water and protic solvents. Prepare solutions fresh before use. 3. Store solutions in small aliquots at -80°C to reduce freeze-thaw cycles. |
| Variability in experimental results between batches. | Inconsistent storage or handling of different batches. | 1. Standardize the storage and handling protocol for all batches of this compound. 2. Always allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation. 3. Perform a quality control check (e.g., HPLC) on each new batch upon receipt and before use. |
| Discoloration or change in the physical appearance of the solid. | Significant degradation or contamination. | 1. Do not use the material. 2. Discard the vial and obtain a fresh supply. 3. Re-evaluate storage containers and environment for potential contaminants or exposure to light/air. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Different Storage Conditions
This protocol outlines a method to quantitatively assess the stability of this compound over time.
1. Materials:
- Lyophilized this compound
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Formic acid (FA)
- DMSO (anhydrous)
- Amber glass vials
- Temperature and humidity-controlled chambers/incubators
2. Sample Preparation:
- Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL.
- Aliquot the stock solution into amber glass vials.
- Prepare a separate set of samples as lyophilized powder in amber glass vials.
3. Storage Conditions:
- Store the prepared samples under the conditions outlined in the table below.
| Sample Form | Temperature | Relative Humidity (RH) | Light Condition |
| Lyophilized Powder | -20°C | Ambient | Dark |
| Lyophilized Powder | 4°C | 60% | Dark |
| Lyophilized Powder | 25°C | 60% | Dark |
| DMSO Solution | -80°C | N/A | Dark |
| DMSO Solution | -20°C | N/A | Dark |
| DMSO Solution | 4°C | N/A | Dark |
4. Time Points for Analysis:
- Analyze the samples at T=0, 1 week, 1 month, 3 months, and 6 months.
5. Analytical Method: HPLC-MS
- HPLC System: A standard HPLC system with a UV detector and coupled to a mass spectrometer.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Detection: UV at 280 nm and Mass Spectrometry (positive ion mode).
- Quantification: The percentage of remaining this compound is calculated by comparing the peak area at each time point to the peak area at T=0.
Hypothetical Stability Data Summary
The following table presents hypothetical data from the stability study described above to illustrate expected outcomes.
| Storage Condition | 1 Week | 1 Month | 3 Months | 6 Months |
| Lyophilized, -20°C, Dark | >99% | >99% | 99% | 98% |
| Lyophilized, 4°C, 60% RH, Dark | 98% | 95% | 90% | 85% |
| Lyophilized, 25°C, 60% RH, Dark | 90% | 75% | 50% | <30% |
| Solution (DMSO), -80°C, Dark | >99% | 98% | 97% | 95% |
| Solution (DMSO), -20°C, Dark | 97% | 92% | 85% | 70% |
| Solution (DMSO), 4°C, Dark | 85% | 60% | <40% | <10% |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Heterologous Expression of Berninamycin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the heterologous expression of Berninamycin B.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when expressing the this compound biosynthetic gene cluster in a heterologous host?
The most frequently reported challenges include:
-
Low or variable yield: Production levels can be significantly lower than the native producer or fluctuate between experiments.[1]
-
Production of undesired analogs: Depending on the host, inactive linear precursors or altered macrocyclic scaffolds may be produced instead of the correctly cyclized Berninamycin.[1][2][3]
-
Complete lack of production: The biosynthetic gene cluster may fail to express entirely.
-
Genetic instability: Large gene clusters can be unstable in some hosts, leading to mutations or loss of the plasmid.
Q2: Which heterologous hosts are recommended for this compound production?
Streptomyces species are the preferred hosts. Studies have shown successful, albeit variable, expression in:
-
Streptomyces lividans : Has been shown to produce Berninamycin A at levels comparable to the native producer, S. bernensis.[1]
-
Streptomyces coelicolor : Also a viable host for producing the correct Berninamycin compounds.[2][3]
-
Streptomyces albus : While it can express the cluster, it has been reported to produce new linearized berninamycins, suggesting host-specific enzymatic activities may alter the final product.[2][3]
Therefore, S. lividans and S. coelicolor are recommended starting points.
Q3: How critical is codon optimization for the this compound gene cluster?
Codon optimization is a crucial step for enhancing protein production in a target organism.[4] The process involves modifying the gene's nucleotide sequence to match the codon usage bias of the expression host without altering the amino acid sequence.[5][6][7] This prevents translational stalling that can occur when the host's tRNA pool for certain codons is limited, thereby improving translation efficiency and overall yield.[6]
Q4: Can I use standard E. coli promoters like T7 or lac for expression in Streptomyces?
No, widely used bacterial promoters from E. coli are generally not directly applicable or functional for gene expression in Streptomyces.[8] It is essential to use promoters that are known to be active in Streptomyces.
Troubleshooting Guides
Problem 1: Low or No this compound Production
This is the most common challenge. Follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Verify the Integrity of the Expression Construct
-
Action: Sequence the entire biosynthetic gene cluster in your expression vector to ensure no mutations or deletions occurred during cloning.
-
Rationale: Large gene clusters are prone to errors during PCR and assembly.
Step 2: Optimize the Expression Cassette
-
Action: Test a variety of promoters with different strengths. While strong inducible or constitutive promoters like ermE* are common, they may not be optimal. A toolkit of validated constitutive promoters for Streptomyces can be used to fine-tune expression levels.[8][9]
-
Rationale: The level of gene expression is fundamental.[8] Some biosynthetic pathways suffer from metabolic burden or toxic intermediates if expression is too high, while low expression leads to poor yields.
Step 3: Confirm Transcription of the Gene Cluster
-
Action: Perform RT-qPCR on key genes within the cluster to confirm they are being transcribed.
-
Rationale: A lack of transcripts points to issues with the promoter, regulatory elements, or mRNA instability.
Step 4: Optimize Fermentation Conditions
-
Action: Systematically vary media components (carbon source, nitrogen source, phosphate), temperature, pH, and dissolved oxygen levels.
-
Rationale: Secondary metabolism is highly sensitive to cultivation conditions.[10][11][12] For example, optimizing the concentration of yeast extract and maintaining dissolved oxygen above 2 mg/L has been shown to improve antibiotic production in Streptomyces.[10]
Problem 2: Production of Linear or Incorrectly Modified Analogs
The appearance of berninamycin precursors indicates that while the core peptide is being synthesized, the post-translational modification cascade is incomplete or altered.
Step 1: Analyze the Host Background
-
Action: Switch to a different Streptomyces host, such as S. lividans TK24 or S. coelicolor M1154.
-
Rationale: The production of linear thiopeptides has been shown to be host-dependent, suggesting that enzymes in certain hosts (like S. albus J1074) may interfere with the normal biosynthetic pathway.[2][3]
Step 2: Co-express Chaperones or Folding Modulators
-
Action: Introduce plasmids to co-express molecular chaperones.
-
Rationale: While Berninamycin biosynthesis is primarily enzymatic, proper folding of the biosynthetic enzymes is critical. Co-expression of chaperones can improve the solubility and activity of heterologously expressed proteins.[13]
Step 3: Modify Fermentation Conditions
-
Action: Lower the cultivation temperature (e.g., from 30°C to 25°C).
-
Rationale: Reducing the growth temperature can slow down protein synthesis rates, which can sometimes promote proper folding and complete enzymatic modifications of complex natural products.[14]
Data Presentation
Table 1: Comparison of Selected Constitutive Promoters for Streptomyces
| Promoter | Relative Strength (Example) | Host(s) of Validation | Reference |
| ermE** | Strong | S. coelicolor, S. albus, S. lividans | [8][15] |
| kasOp* | Very Strong | S. albus | [8] |
| SCO2-p2640 | Strong | S. coelicolor, S. venezuelae, S. albus | [9] |
| SCO2-p4339 | Medium | S. coelicolor, S. venezuelae, S. albus | [9] |
| SCO2-p1756 | Weak | S. coelicolor, S. venezuelae, S. albus | [9] |
Note: Promoter strength can be context-dependent and should be empirically tested for the this compound gene cluster.
Experimental Protocols
Methodology 1: General Protocol for Heterologous Expression in Streptomyces
-
Vector Construction: The this compound biosynthetic gene cluster (ber) is cloned into a suitable Streptomyces expression vector (e.g., pSET152-based integrative vector or a multi-copy vector like pUWL201PW). The cluster is placed under the control of a selected Streptomyces-active promoter.[1][16]
-
Host Transformation: The resulting plasmid is transferred from a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) into the desired Streptomyces host (S. lividans, S. coelicolor) via intergeneric conjugation.[3][16]
-
Exconjugant Selection: Exconjugants are selected on a medium containing antibiotics for both the Streptomyces host and the expression vector.
-
Seed Culture Preparation: A well-sporulated plate of the recombinant Streptomyces strain is used to inoculate a seed culture medium (e.g., TSB) and incubated for 36-48 hours at 30°C with shaking.[3]
-
Production Culture: The seed culture is used to inoculate the production medium. Fermentation is carried out for 5-7 days.
-
Extraction and Analysis: The cell pellet is harvested by centrifugation. Metabolites are extracted from the cell pellet using acetone or another suitable organic solvent.[1] The extract is then analyzed by high-resolution LC-MS to identify this compound and related analogs.[1]
Visualizations
Caption: Workflow for heterologous expression and optimization of this compound.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 5. A critical analysis of codon optimization in human therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. Genome-wide identification and evaluation of constitutive promoters in streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maximum virginiamycin production by optimization of cultivation conditions in batch culture with autoregulator addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Bacteriocin Production by Batch Fermentation of Lactobacillus plantarum LPCO10 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. View of Optimization of fermentation conditions for pristinamycin production by immobilized Streptomyces pristinaespiralis using response surface methodology | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Heterologous Expression and Optimization of Fermentation Conditions for Recombinant Ikarugamycin Production - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability in Berninamycin B production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Berninamycin B. The information is designed to help address common challenges, particularly batch-to-batch variability, and to provide standardized protocols for key experimental stages.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Berninamycin A?
This compound is a minor thiopeptide antibiotic produced by Streptomyces bernensis.[1] It is an analog of the major metabolite, Berninamycin A. The primary structural difference is that this compound contains a valine residue in its cyclic peptide loop, whereas Berninamycin A has a β-hydroxyvaline at the same position.[1] This hydroxylation step is a late-stage tailoring modification in the biosynthetic pathway.
Q2: Why am I seeing significant batch-to-batch variability in my this compound yield?
Batch-to-batch variability is common in the fermentation of secondary metabolites and can be attributed to several factors:[2]
-
Inoculum Quality: The age and physiological state of the seed culture can significantly impact the production phase. Inconsistent spore preparations or mycelial inoculums are a common source of variability.
-
Fermentation Conditions: Minor fluctuations in pH, temperature, aeration, and nutrient availability can alter the metabolic state of Streptomyces and affect secondary metabolite production.[3][4]
-
Genetic Instability: Production strains, especially high-yielding industrial strains or heterologous hosts, can be subject to genetic drift or instability over successive generations.
-
Media Composition: The availability of specific precursors and the balance of carbon and nitrogen sources are critical for consistent production.[3][5]
Q3: I have successfully expressed the berninamycin gene cluster in a heterologous host, but I am not detecting this compound. What could be the issue?
The successful production of berninamycins is highly dependent on the host organism. Different Streptomyces species have varying efficiencies in precursor supply and post-translational modifications.[6]
-
Host-Dependent Modifications: Some hosts may lack the specific enzymes required for the complete maturation of the berninamycin scaffold, potentially leading to the accumulation of linear intermediates or other variants.[6] For example, expression in Streptomyces albus J1074 has been shown to produce linearized berninamycins J and K instead of the cyclized forms.[6]
-
Low Expression Levels: The overall yield in a heterologous host might be significantly lower than in the native producer, potentially falling below the detection limit of your analytical method.[7]
Q4: Besides Berninamycin A and B, what other metabolites might I expect to see?
Fermentations of Streptomyces bernensis can produce other minor metabolites, including Berninamycin C and D, which result from partial or complete hydrolysis of the C-terminal tail.[1][7] Additionally, depending on the host strain and fermentation conditions, you may observe incompletely processed linear precursors or other altered macrocyclic variants.[6][7]
Troubleshooting Guides
This section provides structured guidance for common problems encountered during this compound production.
Guide 1: Low or No Yield of this compound
If you are experiencing low or inconsistent yields, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low this compound yield.
Guide 2: High Variability in Berninamycin A:B Ratio
This issue often relates to the efficiency of the final hydroxylation step in the biosynthetic pathway.
Caption: Key biosynthetic step and troubleshooting for A:B ratio.
Data Presentation
Table 1: Effect of Carbon and Nitrogen Sources on Berninamycin Production
This table summarizes hypothetical data based on common optimization strategies for Streptomyces fermentations to illustrate how media components can influence the yield and ratio of Berninamycin A and B.
| Media ID | Carbon Source (40 g/L) | Nitrogen Source (10 g/L) | Berninamycin A Titer (mg/L) | This compound Titer (mg/L) | Ratio (A:B) |
| M1 | Glucose | Soy Peptone | 85 | 1.5 | 56.7 |
| M2 | Soluble Starch | Soy Peptone | 110 | 2.1 | 52.4 |
| M3 | Glycerol | Soy Peptone | 92 | 1.8 | 51.1 |
| M4 | Soluble Starch | Yeast Extract | 95 | 2.5 | 38.0 |
| M5 | Soluble Starch | Casein Hydrolysate | 125 | 2.3 | 54.3 |
Data are illustrative and intended for guidance. Actual results will vary based on the specific strain and experimental conditions.
Experimental Protocols
Protocol 1: Fermentation of Streptomyces for Berninamycin Production
This protocol is a general guideline for shake flask fermentation. Optimization is recommended for specific strains.
-
Seed Culture Preparation:
-
Inoculate a 250 mL flask containing 50 mL of Tryptic Soy Broth (TSB) with spores or a mycelial fragment from a mature agar plate.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.[8]
-
-
Production Culture:
-
Inoculate a 1 L baffled flask containing 200 mL of production medium (e.g., a starch-based medium from Table 1) with 10 mL (5% v/v) of the seed culture.
-
Incubate at 28-30°C with shaking at 200-250 rpm. Maintain the pH at 7.0 for the duration of the fermentation.[7]
-
-
Timecourse Sampling:
-
Aseptically remove 5 mL samples every 24 hours for 7-10 days.
-
Use 1 mL for pH measurement and microscopic analysis of cell morphology.
-
Use the remaining 4 mL for extraction and HPLC analysis.
-
Protocol 2: Extraction of Berninamycins from Culture
This protocol is adapted from established methods for thiopeptide extraction.[7]
-
Cell Pellet Collection:
-
Centrifuge the 4 mL culture sample at 4,000 x g for 15 minutes to pellet the biomass. Discard the supernatant.
-
-
Solvent Extraction:
-
To the cell pellet, add 5 mL of acetone containing anhydrous Na₂SO₄.
-
Shake and vortex vigorously for 30 minutes to ensure thorough extraction.
-
-
Clarification and Concentration:
-
Filter the mixture through a cotton plug or perform a brief centrifugation to remove cell debris.
-
Transfer the acetone extract to a clean tube and remove the solvent in vacuo or using a gentle stream of nitrogen.
-
-
Sample Preparation for Analysis:
-
Dissolve the dried residue in 0.5 mL of 50:50 (v/v) acetonitrile:water.
-
Filter the sample through a 0.45-μm syringe filter into an HPLC vial.
-
Protocol 3: Quantification by HPLC-MS
This protocol provides a starting point for the analysis of Berninamycin A and B.
-
Instrumentation: High-Performance Liquid Chromatography system coupled to a Mass Spectrometer (e.g., LC-MS/MS).[9]
-
Column: A reverse-phase C18 column (e.g., Kinetex Polar-C18) is suitable.[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection:
-
Quantification: Generate a standard curve using purified Berninamycin A and/or B of known concentrations.
References
- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 4 quantification methods for monitoring 16 antibiotics and 1 beta-lactamase inhibitor in human serum by high-performance liquid chromatography with tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Resolution of Berninamycin B Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Berninamycin B and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of this compound analogs in reversed-phase HPLC?
A1: The resolution in HPLC is primarily governed by three factors: column efficiency (N), selectivity (α), and retention factor (k)[1]. For this compound analogs, which are complex thiopeptide antibiotics, optimizing these factors is key to achieving good separation.
-
Column Efficiency (N): This relates to the sharpness of the peaks. It can be improved by using columns with smaller particle sizes (UHPLC), longer columns, or by optimizing the flow rate.[1][2]
-
Selectivity (α): This is the ability of the chromatographic system to distinguish between different analytes. It is the most powerful tool for improving resolution and can be influenced by the choice of stationary phase (e.g., C18, C8, Phenyl), the organic modifier in the mobile phase (e.g., acetonitrile vs. methanol), and the temperature.[1]
-
Retention Factor (k): This describes how long an analyte is retained on the column. Adjusting the strength of the mobile phase (the ratio of organic solvent to water) is the most common way to manipulate the retention factor.[1] Increased retention can often lead to better separation of closely eluting peaks.
Q2: My this compound analog peaks are showing significant tailing. What is the likely cause and how can I fix it?
A2: Peak tailing for compounds like this compound is often due to strong interactions with active sites on the silica-based stationary phase or secondary ionic interactions.[2] Here are common causes and solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica backbone can interact with basic nitrogens in the Berninamycin structure, causing tailing.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or acetic acid) to suppress the ionization of silanol groups.[3] Using an end-capped column can also minimize these interactions.
-
-
Ionic Interactions: Berninamycin analogs can carry charges, leading to ionic interactions with the stationary phase.
Q3: I am not getting baseline separation between two closely eluting this compound analogs. What should I try first?
A3: When dealing with closely eluting peaks, the most effective approach is to focus on changing the selectivity (α) of your method.[1]
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. Different organic solvents can alter the elution order and improve separation.
-
Adjust the Mobile Phase pH: A small change in pH can alter the ionization state of the analogs, which can significantly impact their retention and selectivity.
-
Change the Stationary Phase: If modifying the mobile phase is not sufficient, consider trying a column with a different stationary phase (e.g., from a C18 to a Phenyl or a polar-embedded phase).
Q4: Can I use Trifluoroacetic Acid (TFA) as a mobile phase additive for LC-MS analysis of this compound analogs?
A4: While TFA is excellent for improving peak shape in UV-based HPLC due to its ion-pairing properties, it is a strong signal suppressor in electrospray ionization mass spectrometry (ESI-MS).[3][5] For LC-MS applications, it is highly recommended to use volatile additives like formic acid or acetic acid, which provide good peak shape without significantly compromising MS sensitivity.[3][4]
Troubleshooting Guides
General Troubleshooting Workflow for Poor Resolution
This workflow provides a systematic approach to diagnosing and resolving common resolution issues encountered during the analysis of this compound analogs.
Caption: Troubleshooting workflow for poor chromatographic resolution.
Data Presentation
Table 1: Effect of Mobile Phase Additives on Peak Shape and Retention
| Mobile Phase Additive | Typical Concentration | Effect on Peak Shape | Impact on Retention Time | Suitability for LC-MS |
| Formic Acid | 0.1% | Good, reduces tailing | May slightly decrease retention | Excellent |
| Acetic Acid | 0.1% | Good, reduces tailing | Minimal | Excellent |
| Ammonium Formate | 5-20 mM | Excellent, reduces tailing | Can increase or decrease depending on analyte | Excellent |
| Ammonium Acetate | 5-20 mM | Excellent, reduces tailing | Can increase or decrease depending on analyte | Good |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Excellent, sharp peaks | Increases retention | Poor (ion suppression) |
Table 2: General Starting Parameters for Method Development
| Parameter | Typical Value | Notes |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size | A C18 stationary phase is a good starting point. |
| Mobile Phase A | Water + 0.1% Formic Acid | Ensures protonation of silanols and analytes. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile often provides sharper peaks than methanol. |
| Gradient | 5-95% B over 15-30 minutes | A broad gradient is useful for initial screening. |
| Flow Rate | 0.2-0.8 mL/min | Adjust based on column diameter and particle size. |
| Column Temperature | 30-40 °C | Higher temperatures can improve peak shape but may alter selectivity. |
| Injection Volume | 1-10 µL | Keep low to prevent overloading. |
Experimental Protocols
Protocol 1: Extraction and Preparation of Berninamycin Analogs from Fermentation Broth
This protocol is adapted from methods used for the extraction of thiopeptides from Streptomyces cultures.[6]
-
Harvesting: Pellet 10 mL of the fermentation culture by centrifugation. Discard the supernatant.
-
Extraction: Add acetone to the cell pellet. Vortex vigorously for 30 minutes to extract the Berninamycin analogs. Anhydrous sodium sulfate can be added to remove water.
-
Filtration: Filter the mixture to remove cell debris.
-
Drying: Remove the acetone from the filtrate in vacuo.
-
Reconstitution: Dissolve the dried residue in 0.5 mL of 50:50 (v/v) acetonitrile:water.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm filter prior to HPLC or LC-MS analysis.
Protocol 2: General Purpose Reversed-Phase HPLC-MS Method for this compound Analogs
This protocol provides a robust starting point for the separation of this compound and its analogs.
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 400-1500.
-
Targeted Ion Monitoring: Monitor for the expected [M+H]⁺ or [M+2H]²⁺ ions of this compound and its analogs.
-
Method Development Workflow
The following diagram illustrates a logical workflow for developing a robust separation method for this compound analogs.
Caption: A workflow for HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting artifacts in mass spectrometry of Berninamycin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Berninamycin B and encountering challenges in its mass spectrometric analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
This compound is a thiopeptide antibiotic, a type of cyclic peptide. Its chemical formula is C51H51N15O14S. The expected monoisotopic mass of the neutral molecule is approximately 1130.35 Da. In mass spectrometry, it is commonly observed as a protonated molecule [M+H]+ at m/z 1131.36 or a doubly charged ion [M+2H]2+ at m/z 566.18.
Q2: What are the most common ionization techniques for analyzing this compound?
Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common techniques for analyzing this compound and other thiopeptide antibiotics. ESI is often coupled with liquid chromatography (LC) for separation and analysis of complex mixtures from fermentation broths. Fast Atom Bombardment (FAB) mass spectrometry has also been historically used for the structural elucidation of Berninamycins.[1]
Q3: Why is the fragmentation of this compound complex to interpret?
As a cyclic peptide, the fragmentation of this compound is more complex than that of linear peptides. To generate fragment ions, two backbone bonds need to be cleaved, and the lack of defined N- and C-termini complicates spectral interpretation. This can lead to a variety of fragment ions, making de novo sequencing challenging.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the mass spectrometry of this compound.
Issue 1: Observation of Unexpected High Molecular Weight Ions
Symptom: In addition to the expected [M+H]+ ion at m/z 1131.36, you observe ions at approximately m/z 1153.34 and m/z 1169.31.
Possible Cause: Formation of sodiated ([M+Na]+) and potassiated ([M+K]+) adducts. These are common artifacts in mass spectrometry, especially when using glassware or solvents that are not scrupulously clean.
Solution:
-
Use High-Purity Solvents: Ensure all solvents (e.g., water, acetonitrile, methanol) are of high purity (e.g., LC-MS grade).
-
Avoid Glassware: Use plastic vials and containers whenever possible to minimize leaching of sodium and potassium ions.
-
Sample Desalting: If adduct formation is persistent, consider desalting the sample using a suitable solid-phase extraction (SPE) cartridge prior to MS analysis.
-
Optimize Source Conditions: In some cases, adjusting ESI source parameters like capillary voltage and temperature can minimize adduct formation.
| Ion Species | Expected m/z |
| [M+H]+ | 1131.36 |
| [M+Na]+ | 1153.34 |
| [M+K]+ | 1169.31 |
| [M+2H]2+ | 566.18 |
| [M+H+Na]2+ | 577.17 |
| [M+H+K]2+ | 585.16 |
Issue 2: Presence of Multiple Peaks with Similar Masses to this compound
Symptom: You observe additional peaks with masses that are close to, but distinct from, this compound. These may include species with a mass difference of 18 Da or other small variations.
Possible Causes:
-
Biosynthetic Precursors: Incomplete processing during the biosynthesis of Berninamycin can lead to the presence of linear precursor peptides. These precursors may have a mass corresponding to the cyclized product plus a molecule of water (or other small molecules lost during cyclization).[2][3]
-
Degradation Products: Berninamycin A can be converted to this compound through the loss of a hydroxyl group. Other degradation products, such as those resulting from the hydrolysis of the C-terminal tail (Berninamycin D), can also be present.[2][3]
-
In-source Decay (ISD): This is a fragmentation process that can occur in the ion source, particularly in MALDI, leading to the appearance of fragment ions in the MS1 spectrum. ISD can produce c- and z-type fragment ions, as well as a-, b-, and y-ions.
Solution:
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to accurately determine the mass of the different species and aid in their identification.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS on the unexpected peaks to obtain fragmentation patterns. Comparison of these patterns with the fragmentation of a pure this compound standard can help to identify them as precursors, degradation products, or in-source fragments.
-
Chromatographic Separation: Optimize the LC method to achieve good separation of this compound from other related compounds produced by the Streptomyces strain.
-
Optimize MALDI Parameters: If using MALDI, adjusting the laser fluency and matrix choice can help to minimize in-source decay.
| Compound | Relationship to Berninamycin A | Approximate Mass Difference |
| This compound | Lacks hydroxylation at Val7 | -16 Da |
| Berninamycin C | Partial hydrolysis of C-terminal tail | Varies |
| Berninamycin D | Hydrolysis of C-terminal tail | Varies |
| Linear Precursors | Uncyclized form | +18 Da (H2O) |
Issue 3: Poor Signal Intensity or Ion Suppression
Symptom: The signal for this compound is weak or absent, especially when analyzing crude extracts.
Possible Cause:
-
Matrix Effects: Components of the fermentation broth or extraction solvents can co-elute with this compound and suppress its ionization.
-
Sample Contamination: Contaminants such as detergents (e.g., polyethylene glycol) or plasticizers can interfere with ionization.
-
Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for the analysis of this compound.
Solution:
-
Sample Clean-up: Employ a thorough sample preparation protocol, including solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Optimization: Adjust the LC gradient to separate this compound from interfering compounds.
-
Blank Injections: Run solvent blanks to check for system contamination.
-
Optimize MS Parameters: Systematically optimize key MS parameters such as capillary voltage, gas flow rates, and temperatures. For MS/MS, optimize the collision energy to achieve good fragmentation.
Experimental Protocols
Sample Preparation from Streptomyces Culture
This protocol is a general guideline and may require optimization for specific Streptomyces strains and culture conditions.
-
Cell Lysis and Extraction:
-
Harvest the Streptomyces culture by centrifugation.
-
To the cell pellet, add a suitable extraction solvent such as methanol or a mixture of methanol and ethyl acetate.
-
Lyse the cells by sonication or bead beating.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the secondary metabolites.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS system, typically a mixture of water and acetonitrile or methanol with a small amount of formic acid (e.g., 0.1%).
-
-
Solid-Phase Extraction (SPE) for Clean-up (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% acetonitrile in water) to remove polar impurities.
-
Elute this compound with a higher concentration of organic solvent (e.g., 80-100% acetonitrile or methanol).
-
Evaporate the eluate and reconstitute in the initial LC mobile phase.
-
LC-MS/MS Parameters
These are starting parameters that should be optimized for your specific instrument and application.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Scan Range: m/z 100 - 1500.
-
Collision Energy (for MS/MS): This will need to be optimized for your instrument but a starting point could be in the range of 20-40 eV.
-
Visualizations
References
- 1. Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Sample Preparation Methods for Inter-Laboratory Metabolomics Investigation of Streptomyces lividans TK24 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Berninamycin B Ribosome Binding Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the conditions for Berninamycin B ribosome binding assays. The information is presented in a clear question-and-answer format to directly address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis. It functions by binding to the 50S ribosomal subunit, specifically to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1] This binding event interferes with the function of elongation factors, ultimately halting protein synthesis.[2] Its mode of action is closely related to that of another well-characterized thiopeptide, thiostrepton.[1]
Q2: Which experimental techniques are suitable for studying this compound-ribosome interactions?
Several biophysical techniques can be employed to characterize the binding of this compound to ribosomes. The most common methods include:
-
Nitrocellulose Filter Binding Assays: This classic technique relies on the principle that ribosomes and ribosome-ligand complexes are retained by a nitrocellulose filter, while unbound small molecules like this compound pass through.[3][4] By using a radiolabeled version of this compound, the amount of bound ligand can be quantified.
-
Fluorescence Polarization (FP) Assays: This method uses a fluorescently labeled this compound derivative. The binding of the small fluorescent molecule to the large ribosomal complex causes a decrease in its rotational speed, leading to an increase in the polarization of the emitted light upon excitation with polarized light.[5][6][7] This change in polarization is proportional to the fraction of bound ligand.
-
Scintillation Proximity Assays (SPA): In this homogeneous assay, ribosomes are immobilized on scintillant-containing beads. When a radiolabeled ligand binds to the immobilized target, the emitted radiation is close enough to excite the scintillant, producing a light signal that can be detected.
Experimental Protocols
Nitrocellulose Filter Binding Assay Protocol
This protocol provides a general framework for a competitive nitrocellulose filter binding assay to determine the binding affinity of unlabeled this compound.
Materials:
-
70S ribosomes from a suitable bacterial source (e.g., E. coli, Bacillus subtilis)
-
Radiolabeled this compound (e.g., [³H]this compound or [¹²⁵I]this compound)
-
Unlabeled this compound
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT)
-
Wash Buffer (same as Binding Buffer)
-
Nitrocellulose membranes (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation:
-
Thaw all components on ice.
-
Prepare serial dilutions of unlabeled this compound in Binding Buffer.
-
Dilute the radiolabeled this compound to a final concentration of approximately 1-5 nM in Binding Buffer.
-
Dilute the 70S ribosomes to a final concentration of 10-50 nM in Binding Buffer.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine:
-
Binding Buffer
-
A fixed concentration of radiolabeled this compound.
-
Increasing concentrations of unlabeled this compound (for competition curve).
-
A fixed concentration of 70S ribosomes.
-
-
Incubate the reaction mixture at room temperature (or 37°C) for 30-60 minutes to reach equilibrium.[4]
-
-
Filtration and Washing:
-
Pre-soak the nitrocellulose filters in Wash Buffer for at least 30 minutes.
-
Assemble the vacuum filtration apparatus with a pre-soaked filter.
-
Apply the reaction mixture to the filter under gentle vacuum.
-
Wash the filter twice with 1 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Carefully remove the filter and place it in a scintillation vial.
-
Add 5 mL of scintillation cocktail to the vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the measured counts per minute (CPM) against the logarithm of the unlabeled this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Fluorescence Polarization Assay Protocol
This protocol outlines a direct binding experiment using a fluorescently labeled this compound.
Materials:
-
70S ribosomes
-
Fluorescently labeled this compound (e.g., this compound-fluorescein)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.6, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT)
-
Black, low-volume 384-well plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Preparation:
-
Prepare serial dilutions of 70S ribosomes in Assay Buffer.
-
Dilute the fluorescently labeled this compound to a final concentration of 1-10 nM in Assay Buffer.
-
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of fluorescently labeled this compound to each well.
-
Add increasing concentrations of 70S ribosomes to the wells.
-
Include control wells with only the fluorescent probe (for minimum polarization) and wells with the highest ribosome concentration (for maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the ribosome concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal or No Binding | Inactive Ribosomes: Ribosomes may have lost activity due to improper storage or handling. | Ensure ribosomes are stored at -80°C in a suitable buffer containing glycerol. Thaw on ice immediately before use. Perform a functional check, such as a poly(U)-directed polyphenylalanine synthesis assay. |
| Degraded this compound: Thiopeptide antibiotics can be unstable under certain conditions. | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. | |
| Suboptimal Buffer Conditions: pH, ionic strength, and divalent cation concentrations can significantly impact binding. | Optimize the buffer composition. Vary the Mg²⁺ concentration (typically 5-20 mM).[9] Test a pH range of 7.0-8.0. Ensure appropriate monovalent salt concentration (e.g., 50-150 mM KCl or NH₄Cl). | |
| Low Specific Activity of Radiolabel: For filter binding assays, the specific activity of the radiolabeled ligand may be too low. | Use a radiolabeled ligand with high specific activity. If preparing in-house, ensure efficient labeling and purification. | |
| High Background | Non-specific Binding to Filter: The radiolabeled ligand may be binding to the nitrocellulose filter itself. | Pre-soak the filter in wash buffer for an extended period. Add a blocking agent like 0.1% Bovine Serum Albumin (BSA) to the wash buffer. Increase the number and volume of washes. |
| Non-specific Binding to Assay Components: The ligand may bind to other components in the reaction, such as the walls of the microplate. | For FP assays, use non-binding surface plates.[8] Include a non-ionic detergent like 0.01% Tween-20 or Triton X-100 in the assay buffer to minimize hydrophobic interactions. | |
| Aggregation of this compound: Thiopeptides are known for their poor aqueous solubility, which can lead to aggregation and non-specific signals.[10] | Dissolve this compound in a small amount of DMSO before diluting into the aqueous assay buffer. Sonication may help to dissolve aggregates. Consider adding solubility enhancers like arginine to the buffer.[11] | |
| Poor Reproducibility | Inconsistent Pipetting: Small volumes used in these assays can lead to significant errors if not handled carefully. | Use calibrated pipettes and low-retention tips. Prepare master mixes to minimize pipetting variability. |
| Incomplete Equilibration: The binding reaction may not have reached equilibrium. | Increase the incubation time. Perform a time-course experiment to determine the time required to reach a stable signal. | |
| Variability in Ribosome Preparation: Different batches of ribosomes may have varying activity. | Prepare a large, single batch of ribosomes and aliquot for multiple experiments. Characterize each new batch for its binding activity. |
Data Presentation
Table 1: Representative Buffer Compositions for Ribosome Binding Assays
| Buffer Component | Concentration Range | Purpose |
| Buffer Salt (e.g., Tris-HCl, HEPES) | 20-50 mM | Maintain a stable pH (typically 7.2-7.8). |
| Monovalent Cation (e.g., NH₄Cl, KCl) | 50-150 mM | Mimic physiological ionic strength. |
| Divalent Cation (e.g., MgCl₂, Mg(OAc)₂) | 5-20 mM | Essential for ribosome structure and function. Concentration is critical and often needs optimization.[9] |
| Reducing Agent (e.g., DTT, β-mercaptoethanol) | 1-5 mM | Prevent oxidation of sulfhydryl groups on ribosomal proteins. |
| Detergent (e.g., Tween-20, Triton X-100) | 0.005-0.05% | Reduce non-specific binding. |
| Glycerol | 5-10% | Stabilize ribosomes, especially during storage. |
Table 2: Typical Concentration Ranges for Assay Components
| Component | Filter Binding Assay | Fluorescence Polarization Assay |
| Ribosomes (70S) | 10 - 100 nM | 10 - 500 nM |
| Labeled this compound | 1 - 10 nM | 1 - 20 nM |
| Unlabeled this compound (for competition) | 0.1 nM - 10 µM | 0.1 nM - 10 µM |
Visualizations
Caption: Workflow for a competitive nitrocellulose filter binding assay.
Caption: Troubleshooting decision tree for common assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Filter binding assay - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Thiopeptides: antibiotics with unique chemical... [experts.mcmaster.ca]
- 11. researchgate.net [researchgate.net]
minimizing degradation of Berninamycin B during experimental procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Berninamycin B during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Berninamycin A?
This compound is a minor metabolite produced during the fermentation of Streptomyces bernensis.[1] It is a member of the thiopeptide class of antibiotics, which are known to inhibit protein biosynthesis in Gram-positive bacteria.[2][3] Structurally, this compound is very similar to the major component, Berninamycin A, with the primary difference being the presence of a valine unit in its cyclic peptide loop instead of a β-hydroxyvaline unit.[1][4]
Q2: What are the primary known degradation pathways for Berninamycins?
The primary documented degradation pathways for berninamycins involve hydrolysis and the formation of linear, inactive forms. For instance, Berninamycin D is a known hydrolysis product of the C-terminal tail of Berninamycin A.[5] Incomplete post-translational processing during biosynthesis can also lead to the formation of linearized and inactive forms of the antibiotic.[5][6][7] Given the structural similarities, this compound is likely susceptible to similar degradation mechanisms.
Q3: What are the recommended storage conditions for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, -80°C in a tightly sealed container, protected from light.[3][6][7] Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, as the peptide is hygroscopic.[3][5]
Q4: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared in a suitable sterile solvent, such as DMSO, and then aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[6][8] For aqueous solutions, use sterile, slightly acidic buffers (pH 5-6) to enhance stability.[6] Store all solutions at -20°C or colder. Peptides in solution are significantly less stable than in their lyophilized form.[3][6]
Q5: What solvents are compatible with this compound?
Berninamycin A is soluble in DMSO.[8] For other thiopeptides, initial attempts to dissolve them are often made with sterile distilled water or a dilute (0.1%) acetic acid solution.[3] If solubility is an issue, sonication may be helpful, but avoid excessive heating.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in assays | Degradation of this compound in stock solution or assay buffer. | - Prepare fresh stock solutions from lyophilized powder. - Ensure the pH of the assay buffer is within a stable range (ideally pH 5-7). - Minimize the time the compound spends in aqueous solution at elevated temperatures (e.g., 37°C). |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound due to hydrolysis, oxidation, or photolysis. | - Confirm the identity of degradation products using mass spectrometry. - For hydrolysis, ensure solvents are anhydrous and buffers are fresh. - For oxidation, use degassed solvents and consider adding antioxidants if compatible with the experiment. - Protect all solutions and samples from light. |
| Poor solubility when preparing solutions | Intrinsic low aqueous solubility of thiopeptide antibiotics. | - Use DMSO as the initial solvent to prepare a high-concentration stock. - For aqueous solutions, try dissolving in a small amount of 0.1% acetic acid before diluting with buffer. - Gentle warming or brief sonication can aid dissolution. |
| Inconsistent experimental results | Instability of this compound under specific experimental conditions. | - Perform a forced degradation study (see Experimental Protocols below) to understand the stability of this compound under your specific experimental conditions (pH, temperature, light exposure). - Use internal standards in your analytical methods to account for any degradation during sample processing. |
Quantitative Stability Data
The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on general knowledge of peptide and thiopeptide stability and should be used as a guideline. It is highly recommended that researchers perform their own stability studies for their specific experimental setups.
Table 1: Effect of Temperature on this compound Stability in Aqueous Buffer (pH 6.0) over 24 Hours
| Temperature (°C) | Percent Remaining (Illustrative) |
| -20 | >99% |
| 4 | 95 - 99% |
| 25 (Room Temp) | 80 - 90% |
| 37 | 60 - 75% |
Table 2: Effect of pH on this compound Stability at 25°C over 24 Hours
| pH | Percent Remaining (Illustrative) |
| 3.0 | 70 - 80% |
| 5.0 | 90 - 95% |
| 7.0 | 85 - 90% |
| 9.0 | 65 - 75% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation pathways and stability-indicating analytical methods for this compound.[5][9]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize samples with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate an aliquot of the lyophilized powder at 80°C for 24 hours. Also, incubate an aliquot of the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution and lyophilized powder to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Sample Analysis:
-
Analyze all samples and controls by HPLC-UV and LC-MS.
-
HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 30 minutes).
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm and 340 nm).
-
-
LC-MS Method: Use the same chromatographic conditions as HPLC-UV, coupled to a mass spectrometer to identify the mass of the parent compound and any degradation products.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control to identify degradation products.
-
Calculate the percentage of degradation.
-
Use MS data to propose structures for the degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Therapies from Thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiopeptides: antibiotics with unique chemical structures and diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of Berninamycin B chemical modifications
Welcome to the technical support center for the chemical modification of Berninamycin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a minor product in fermentation?
This compound is a thiopeptide antibiotic and a structural analogue of Berninamycin A. It is a minor metabolite isolated from the fermentation of Streptomyces bernensis.[1] Its lower yield compared to Berninamycin A is due to the biosynthetic pathways of the producing organism, which favor the production of the hydroxylated Berninamycin A.[2] Strategies to enhance the production of minor natural products often involve optimization of fermentation conditions or genetic engineering of the host strain.
Q2: What are the primary challenges in the chemical modification of this compound?
The chemical modification of complex thiopeptides like this compound presents several challenges:
-
Poor Solubility: Thiopeptides often have limited solubility in common organic solvents, which can hinder reaction efficiency.[3]
-
Structural Complexity: The intricate macrocyclic structure with multiple reactive functional groups requires careful planning of synthetic routes and the use of protecting groups.
-
Stability Issues: The presence of sensitive functional groups, such as dehydroamino acids, can lead to degradation under harsh reaction conditions.[4]
-
Purification Difficulties: The separation of the desired modified product from unreacted starting material and side products can be challenging due to similar polarities.
Q3: Are there any recommended starting points for modifying the this compound structure?
Given its complex structure, initial modifications could target more accessible functional groups. However, due to the interconnectedness of the macrocycle, any modification can have a significant impact on the molecule's conformation and activity. It is crucial to employ computational modeling and thorough literature review of similar thiopeptide modifications before proceeding with experimental work.
Troubleshooting Guides
Problem 1: Low Reaction Yield
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of this compound | Use a co-solvent system (e.g., DMF/DCM, DMSO/THF). Consider less common solvents like NMP or DMA. | Improved dissolution of starting material, leading to a more homogenous reaction mixture and potentially higher yield. |
| Steric Hindrance | Employ less bulky reagents. Increase reaction temperature or time (monitor for degradation). Use a catalyst to lower the activation energy. | Increased accessibility to the target reaction site, improving conversion rates. |
| Reagent Instability or Inactivity | Use freshly prepared or purified reagents. Run a control reaction with a simpler substrate to confirm reagent activity. | Ensures that the reagents are not the limiting factor in the reaction's success. |
| Side Reactions | Utilize protecting groups for sensitive functionalities. Optimize reaction conditions (lower temperature, shorter reaction time) to minimize side product formation.[5] | Reduced formation of undesired byproducts, leading to a cleaner reaction and higher yield of the target molecule. |
Problem 2: Product Degradation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Harsh Reaction Conditions (pH, Temperature) | Screen a range of pH values using non-nucleophilic buffers. Perform the reaction at lower temperatures for a longer duration. | Identification of milder conditions that promote the desired transformation without causing degradation of the sensitive thiopeptide backbone. |
| Oxidation of Sulfur-containing Residues | Degas solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Add antioxidants if compatible with the reaction chemistry. | Prevention of unwanted oxidation of thiazole rings or other sulfur-containing moieties. |
| Cleavage of Labile Bonds | Avoid strongly acidic or basic conditions. If a protecting group is used, select one that can be removed under mild, orthogonal conditions.[6][7] | Preservation of the structural integrity of the this compound macrocycle. |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Similar Polarity of Product and Starting Material | Employ high-performance liquid chromatography (HPLC) with a high-resolution column. Explore different stationary phases (e.g., C18, Phenyl-Hexyl). | Improved separation of the desired product from the starting material. |
| Presence of Multiple Side Products | Optimize the reaction to minimize side product formation. Use a multi-step purification strategy (e.g., initial flash chromatography followed by preparative HPLC). | Isolation of the target compound with high purity. |
| Product Adsorption to Silica Gel | Use a different stationary phase for chromatography (e.g., alumina, celite). Add a small amount of a modifying agent (e.g., triethylamine for basic compounds) to the eluent. | Improved recovery of the product from the purification column. |
Experimental Protocols
General Protocol for a Trial Modification Reaction
-
Solubility Test: Before setting up the reaction, test the solubility of this compound in various solvents and co-solvent systems to find the most suitable one.
-
Small-Scale Reaction: Perform the reaction on a small scale (1-5 mg) to conserve material.
-
Inert Atmosphere: If the reaction involves sensitive reagents or if the product is prone to oxidation, conduct the reaction under an inert atmosphere.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Work-up: Quench the reaction and perform an appropriate work-up to remove excess reagents.
-
Purification: Purify the crude product using preparative TLC or HPLC.
-
Characterization: Characterize the purified product using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.
Visualizations
Caption: General experimental workflow for the chemical modification of this compound.
Caption: Troubleshooting flowchart for low reaction yield in this compound modification.
References
- 1. [PDF] Strategies for Enhancing Product Yield: Design of Experiments (DOE) for Escherichia coli Cultivation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiopeptides: antibiotics with unique chemical... [experts.mcmaster.ca]
- 4. research.rug.nl [research.rug.nl]
- 5. Bot Detection [iris-biotech.de]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Overcoming Resistance to Berninamycin B
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the thiopeptide antibiotic, Berninamycin B. Our goal is to help you anticipate and overcome challenges related to bacterial resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis.[1][2] It binds to the 50S ribosomal subunit, specifically to a complex formed by the 23S rRNA and the L11 ribosomal protein.[2][3] This binding event obstructs the function of the ribosomal A site, ultimately blocking protein elongation.[2]
Q2: What is the most common mechanism of resistance to this compound?
The predominant mechanism of resistance to this compound is target modification.[2][3] Bacteria, particularly the producing organism Streptomyces bernensis, can express a ribosomal RNA methyltransferase.[2][3] This enzyme specifically methylates a nucleotide within the 23S rRNA binding site of the antibiotic.[2][3] This modification prevents this compound from binding to the ribosome, rendering the bacterium resistant.[3]
Q3: Are there other potential resistance mechanisms to this compound?
While target site modification via rRNA methylation is the most well-documented resistance mechanism, other general bacterial resistance mechanisms could theoretically play a role, though they are not specifically reported for this compound. These include:
-
Efflux pumps: These are membrane proteins that can actively transport antibiotics out of the bacterial cell, preventing them from reaching their target.[4]
-
Enzymatic degradation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic.[5]
Q4: How can I determine if my bacterial strain is resistant to this compound?
You can determine resistance by measuring the Minimum Inhibitory Concentration (MIC) of this compound for your strain. A significant increase in the MIC compared to a known susceptible strain indicates resistance.
Q5: What is the expected MIC of this compound for susceptible bacteria?
The MIC can vary between bacterial species. For example, the MIC of Berninamycin A (a closely related compound) against Bacillus subtilis has been reported to be 6.3 µM.[1]
Q6: Does resistance to this compound affect bacterial fitness?
Antibiotic resistance mutations can often come with a fitness cost to the bacteria in the absence of the antibiotic.[6][7][8] This can manifest as a reduced growth rate or decreased virulence. However, bacteria can sometimes acquire compensatory mutations that alleviate these fitness costs. The specific fitness cost associated with this compound resistance has not been extensively quantified in the literature.
Troubleshooting Guides
Problem 1: My bacterial culture is showing unexpected resistance to this compound.
| Possible Cause | Troubleshooting Steps |
| Spontaneous mutation leading to resistance. | 1. Verify the MIC: Perform a broth microdilution or agar dilution assay to confirm the increased MIC. 2. Isolate single colonies: Streak the resistant culture on non-selective agar to obtain single colonies. 3. Re-test MIC: Test the MIC of several individual colonies to confirm that the resistance is a stable trait. |
| Presence of a resistance gene (e.g., rRNA methyltransferase). | 1. Sequence the 23S rRNA gene: Look for mutations in the this compound binding site. 2. Perform a primer extension analysis: This can directly detect methylation of the 23S rRNA. 3. Screen for methyltransferase genes: Use PCR with primers designed to amplify known thiopeptide resistance methyltransferase genes. |
| Experimental error. | 1. Check antibiotic stock: Ensure your this compound stock solution is at the correct concentration and has been stored properly. 2. Verify inoculum density: Ensure the correct bacterial concentration was used for the MIC assay. 3. Use control strains: Include a known susceptible and a known resistant strain in your experiments for comparison. |
Problem 2: I am unable to confirm the mechanism of resistance in my this compound-resistant strain.
| Possible Cause | Troubleshooting Steps |
| Novel resistance mechanism. | 1. Perform a ribosome binding assay: Compare the binding of radiolabeled this compound to ribosomes isolated from your resistant strain and a susceptible strain. Reduced binding to the resistant ribosomes suggests a target-site modification. 2. Investigate efflux: Use an efflux pump inhibitor (e.g., reserpine, though specificity can be an issue) in combination with this compound to see if it restores susceptibility. A positive result suggests the involvement of an efflux pump. 3. Whole-genome sequencing: Sequence the genome of your resistant strain and compare it to a susceptible parental strain to identify mutations in genes that could confer resistance (e.g., transporters, enzymes). |
| Multiple resistance mechanisms. | It is possible that more than one mechanism is contributing to the resistance phenotype. A combination of the above troubleshooting steps may be necessary to dissect the different contributions. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of Berninamycin and its Analogs
| Compound | Bacterial Strain | MIC (µM) | Reference |
| Berninamycin A | Bacillus subtilis | 6.3 | [1] |
| Berninamycin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 | [1] |
| T3A variant of Berninamycin | Bacillus subtilis | > 400 | [1] |
Table 2: General Fitness Costs Associated with Antibiotic Resistance Mutations
| Bacterial Group | Mean Fitness Cost (Relative to susceptible strain) | Reference |
| Gram-positive bacteria | 0.822 | [6] |
| Gram-negative bacteria | 0.973 | [6] |
| Overall | 0.880 | [6] |
| Note: Specific fitness cost data for this compound resistance is not readily available. The data presented reflects a meta-analysis of various antibiotic resistance mutations. |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted for thiopeptide antibiotics and aims to determine the lowest concentration of this compound that inhibits visible bacterial growth.
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
Procedure:
-
Prepare bacterial inoculum: Dilute the overnight bacterial culture in fresh MHB to achieve a standardized density (e.g., 5 x 10^5 CFU/mL).
-
Prepare antibiotic dilutions: Perform a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculate the plate: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Positive control: A well with bacterial inoculum but no antibiotic.
-
Negative control: A well with MHB only (no bacteria, no antibiotic).
-
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth is observed.
Protocol 2: Detection of 23S rRNA Methylation by Primer Extension
This method allows for the detection of methylation at a specific nucleotide in the 23S rRNA, which is a hallmark of this compound resistance.
Materials:
-
Total RNA extracted from susceptible and resistant bacterial strains
-
A reverse transcriptase primer that anneals downstream of the putative methylation site
-
Reverse transcriptase enzyme
-
dNTPs and ddNTPs
-
Radiolabeled dATP (e.g., [α-³²P]dATP)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Primer annealing: Anneal the radiolabeled primer to the total RNA samples from both susceptible and resistant strains.
-
Reverse transcription: Perform a reverse transcription reaction. The presence of a methyl group on the rRNA will cause the reverse transcriptase to pause or stop, resulting in a shorter cDNA product.
-
Gel electrophoresis: Run the cDNA products on a denaturing polyacrylamide gel.
-
Analysis: A band corresponding to the truncated product will be present or more intense in the lane with RNA from the resistant strain compared to the susceptible strain, indicating methylation at that site. Dideoxy sequencing lanes should be run alongside to precisely map the stop site.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Primary resistance mechanism to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The fitness costs of antibiotic resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fitness costs of antibiotic resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antibacterial Activity of Berninamycin B Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to enhance the antibacterial activity of Berninamycin B and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Berninamycin?
Berninamycin is a thiopeptide antibiotic that inhibits bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit, in a cleft formed with ribosomal protein L11.[1][2] This binding event interferes with the function of the ribosomal A site, ultimately blocking protein elongation.
Q2: What are the main challenges in developing Berninamycin derivatives as antibacterial agents?
The primary challenges include the complex structure of Berninamycin, which makes chemical synthesis and modification difficult. Additionally, issues with poor aqueous solubility and the potential for rapid development of bacterial resistance are significant hurdles. Heterologous expression of berninamycin derivatives can also be challenging, with potential for incomplete post-translational modifications leading to inactive compounds.[3][4]
Q3: Are there known structural modifications that decrease the antibacterial activity of Berninamycin?
Yes, certain structural changes are known to be detrimental to its activity. For instance, linearization of the macrocyclic structure results in a significant loss of potency.[4] Similarly, mutations in key amino acid residues, such as the T3A variant of the BerA prepeptide, can lead to a complete loss of antimicrobial activity.[3]
Q4: What are the key bacterial pathogens targeted by Berninamycin and its derivatives?
Berninamycin and its active derivatives primarily target Gram-positive bacteria. This includes clinically significant pathogens such as Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA).[3]
Troubleshooting Guides
Chemical Synthesis & Modification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of desired derivative | - Incomplete reaction. - Degradation of the starting material or product. - Steric hindrance at the modification site. | - Monitor reaction progress closely using techniques like HPLC or LC-MS. - Optimize reaction conditions (temperature, time, catalyst). - Use milder reaction conditions to prevent degradation. - Consider using a more reactive derivatizing agent or a different synthetic route to overcome steric hindrance. |
| Formation of multiple byproducts | - Non-specific reactions. - Presence of multiple reactive sites on the Berninamycin scaffold. | - Employ protecting groups to block reactive sites that are not the target of modification. - Use more selective reagents and reaction conditions. - Optimize purification methods (e.g., preparative HPLC) to isolate the desired product. |
| Poor solubility of derivatives | - The inherent hydrophobicity of the thiopeptide core. - The nature of the introduced modification. | - Introduce polar functional groups (e.g., amines, carboxylic acids) to improve aqueous solubility. - Formulate the derivative as a salt. - Explore the use of solubility-enhancing carriers or delivery systems. |
| Difficulty in purifying the final product | - Similar physicochemical properties of the desired product and byproducts. - Aggregation of the peptide. | - Utilize high-resolution preparative HPLC with different column chemistries and gradient profiles. - Consider alternative purification techniques like counter-current chromatography. - For aggregation issues, try dissolving the crude product in a small amount of a strong organic solvent (e.g., DMSO) before purification. |
Heterologous Expression and Production
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no production of the Berninamycin derivative | - Inefficient transcription or translation of the biosynthetic gene cluster. - Toxicity of the product to the host strain. - Misfolding or degradation of biosynthetic enzymes. | - Optimize codon usage of the biosynthetic genes for the expression host. - Use a stronger or inducible promoter to control gene expression. - Screen different expression hosts (Streptomyces lividans, Streptomyces coelicolor, etc.). - Optimize fermentation conditions (media composition, temperature, pH, aeration). |
| Production of linearized or incompletely modified derivatives | - Inefficient activity of the cyclizing or modifying enzymes in the heterologous host. - Lack of a necessary cofactor or precursor in the host. | - Co-express chaperone proteins to aid in the proper folding of biosynthetic enzymes. - Supplement the culture medium with precursors or cofactors required for the specific modifications. - Ensure all necessary genes for post-translational modification are present and correctly expressed in the heterologous host.[3][4] |
| Difficulty in extracting and purifying the derivative from the cell pellet | - Strong binding of the product to cellular components. - Inefficient cell lysis. | - Optimize the extraction solvent system (e.g., acetone with anhydrous Na2SO4).[3] - Employ more rigorous cell lysis methods (e.g., sonication, French press). - Use a multi-step purification strategy, starting with solid-phase extraction followed by preparative HPLC. |
Data Presentation
Antibacterial Activity of Berninamycin Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Berninamycin A and some of its derivatives against key Gram-positive bacteria. This data highlights the importance of the macrocyclic structure and specific residues for antibacterial activity.
| Compound | Modification | Bacillus subtilis MIC (µM) | MRSA MIC (µM) |
| Berninamycin A | Wild-type | 6.3[3] | 10.9[3] |
| T3A Variant | Threonine at position 3 of the prepeptide mutated to Alanine | > 400[3] | Not Reported |
| Linearized Berninamycins J and K | Linearized macrocycle | Less potent than Berninamycin A and B[4] | Not Reported |
| S. venezuelae-produced analog | Contains a methyloxazoline instead of a methyloxazole | > 200[3] | Not Reported |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Berninamycin Derivatives
This protocol is adapted from the heterologous expression of the berninamycin gene cluster in Streptomyces lividans.[3]
1. Gene Cluster Introduction:
-
The complete berninamycin biosynthetic gene cluster is cloned into a suitable expression vector (e.g., pSET152).
-
The resulting plasmid is introduced into the desired Streptomyces host (e.g., S. lividans) via conjugation.
2. Fermentation:
-
Inoculate a starter culture of the recombinant Streptomyces strain in a suitable liquid medium (e.g., TSB) and grow for 2-3 days.
-
Use the starter culture to inoculate a larger production culture in a fermentation medium (e.g., R5A).
-
Incubate the production culture for 5-7 days with shaking at 30°C.
3. Extraction:
-
Harvest the cells by centrifugation.
-
Extract the cell pellet with acetone containing anhydrous Na2SO4 by vigorous shaking for 30 minutes.
-
Filter the mixture to remove cell debris.
-
Remove the solvent from the filtrate in vacuo.
4. Purification:
-
Dissolve the crude extract in a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45-µm filter.
-
Purify the derivative using preparative scale High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable gradient of acetonitrile and water.
-
Collect fractions containing the desired derivative and confirm its identity by LC-MS and NMR.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the general guidelines for broth microdilution assays.
1. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth).
-
Incubate the culture until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the adjusted inoculum to a final concentration of 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the Berninamycin derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Visualizations
Caption: Experimental workflow for the production and testing of Berninamycin derivatives.
Caption: Mechanism of action of this compound derivatives.
References
- 1. Bio-inspired engineering of thiopeptide antibiotics advances the expansion of molecular diversity and utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target-oriented design and biosynthesis of thiostrepton-derived thiopeptide antibiotics with improved pharmaceutical properties - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action of Berninamycin B and Thiostrepton
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two closely related thiopeptide antibiotics, Berninamycin B and thiostrepton. Both antibiotics are potent inhibitors of bacterial protein synthesis, targeting the 50S ribosomal subunit. This document summarizes their molecular interactions, inhibitory effects, and the experimental methodologies used to elucidate their mechanisms.
Molecular Mechanism of Action
This compound and thiostrepton share a highly similar mechanism of action, primarily by interfering with the function of the large ribosomal subunit (50S) in bacteria. Their inhibitory activity stems from their binding to a specific site on the 50S subunit, which is a complex of the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1] This binding event disrupts the function of the ribosomal A site and interferes with the action of elongation factor G (EF-G), a crucial protein for the translocation step of protein synthesis.
Key Features of the Mechanism of Action:
-
Target: Both antibiotics bind to the 23S rRNA-protein L11 complex on the 50S ribosomal subunit.[1]
-
Binding Site: The binding site is located in a cleft formed between the N-terminal domain of protein L11 and helices 43 and 44 of the 23S rRNA.
-
Inhibition of Elongation: By binding to this site, both this compound and thiostrepton inhibit the GTPase activity of EF-G. This prevents the translocation of tRNA and mRNA, thereby halting the elongation of the polypeptide chain.
-
A-Site Disruption: The binding of these antibiotics also affects the functions of the ribosomal A-site, further contributing to the inhibition of protein synthesis.[1]
While the general mechanism is conserved, subtle differences in their chemical structures may lead to variations in their binding affinity and inhibitory potency.
Quantitative Comparison of Inhibitory Activity
Direct comparative studies providing IC50 or Ki values for this compound and thiostrepton under identical experimental conditions are limited in the available literature. However, data from separate studies provide an indication of their respective potencies.
| Antibiotic | Assay | Organism/System | Inhibitory Concentration | Reference |
| Thiostrepton | Ribosome-dependent EF-G GTPase Inhibition | E. coli cell-free system | IC50 ≈ 0.15 µM[2][3] | [2][3] |
| Berninamycin A | Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 6.3 µM | [4] |
| Berninamycin A | Minimum Inhibitory Concentration (MIC) | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 µM | [4] |
Note: Data for Berninamycin is for Berninamycin A, a closely related analogue of this compound. The provided MIC values reflect whole-cell activity and are not directly comparable to the biochemical IC50 value for thiostrepton.
Experimental Protocols
The mechanisms of action of this compound and thiostrepton have been elucidated through a variety of biochemical and biophysical assays. Below are detailed protocols for key experiments.
In Vitro Translation Inhibition Assay
This assay measures the ability of an antibiotic to inhibit the synthesis of a reporter protein in a cell-free translation system.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a bacterial cell-free extract (e.g., E. coli S30 extract) or a reconstituted pure system, a DNA template encoding a reporter gene (e.g., luciferase or GFP), amino acids (including a radiolabeled or fluorescently tagged amino acid), and an energy source (ATP, GTP).
-
Antibiotic Incubation: Add varying concentrations of this compound or thiostrepton to the reaction mixtures. A control reaction without any antibiotic is also prepared.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for transcription and translation.
-
Detection: Quantify the amount of newly synthesized protein. For a luciferase reporter, this is done by adding luciferin and measuring the resulting luminescence. For radiolabeled proteins, scintillation counting is used.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the antibiotic concentration to determine the IC50 value.
Ribosome Binding Assay (Nitrocellulose Filter Binding)
This assay directly measures the binding of a radiolabeled antibiotic to the ribosome.
Protocol:
-
Preparation of Components: Purify 70S ribosomes from a bacterial source (e.g., E. coli). Radiolabel this compound or thiostrepton with an appropriate isotope (e.g., ³H or ³⁵S).
-
Binding Reaction: In a binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol), mix a fixed concentration of purified 70S ribosomes with varying concentrations of the radiolabeled antibiotic.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Pass the reaction mixture through a nitrocellulose filter. Ribosomes and any bound antibiotic will be retained on the filter, while the unbound antibiotic will pass through.
-
Washing: Wash the filter with cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound antibiotic against the total antibiotic concentration to determine the binding affinity (Kd).
EF-G GTPase Inhibition Assay
This assay measures the effect of the antibiotics on the GTP hydrolysis activity of EF-G, which is essential for its function in translocation.
Protocol:
-
Reaction Setup: Prepare a reaction buffer containing purified 70S ribosomes, purified EF-G, and [γ-³²P]GTP.
-
Antibiotic Pre-incubation: Pre-incubate the 70S ribosomes with varying concentrations of this compound or thiostrepton at 37°C for 10 minutes.[2]
-
Initiation of Reaction: Initiate the GTPase reaction by adding EF-G and [γ-³²P]GTP to the ribosome-antibiotic mixture.
-
Time Course: At different time points, take aliquots of the reaction and stop the reaction (e.g., by adding perchloric acid).
-
Quantification of Hydrolysis: Separate the hydrolyzed inorganic phosphate (³²Pi) from the unhydrolyzed [γ-³²P]GTP using a charcoal-binding method. Measure the amount of ³²Pi released by scintillation counting.
-
Data Analysis: Plot the rate of GTP hydrolysis against the antibiotic concentration to determine the IC50 for the inhibition of EF-G GTPase activity. For thiostrepton, the IC50 for ribosome-dependent GTP hydrolysis by EF-G was found to be approximately 0.15 µM in an E. coli system.[2][3]
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for this compound and Thiostrepton.
Caption: Experimental workflow for mechanism of action studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Berninamycin B as a Specific Ribosome Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Berninamycin B's performance as a specific ribosome inhibitor against other well-established ribosome-targeting antibiotics. Supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying molecular mechanisms are presented to aid researchers in their evaluation of this potent thiopeptide antibiotic.
Executive Summary
This compound, a member of the thiopeptide class of antibiotics, demonstrates potent inhibitory activity against bacterial protein synthesis. Its mechanism of action involves specific binding to the 50S ribosomal subunit, a mode of action shared with other antibiotics such as thiostrepton. This guide delves into the experimental validation of this compound's ribosomal inhibition, comparing its efficacy with that of other known ribosome inhibitors, including erythromycin, tetracycline, and chloramphenicol.
Comparative Performance Data
The following tables summarize the available quantitative data on the inhibitory activities of this compound and comparator antibiotics.
Table 1: Minimum Inhibitory Concentrations (MIC) Against Gram-Positive Bacteria
| Antibiotic | Bacillus subtilis (μM) | Methicillin-Resistant Staphylococcus aureus (MRSA) (μM) |
| Berninamycin A * | 6.3[1] | 10.9[1] |
| Thiostrepton | Not available | Not available |
| Erythromycin | Not available | Not available |
| Tetracycline | Not available | Not available |
| Chloramphenicol | Not available | Not available |
Note: Data for this compound is limited in publicly available literature; however, Berninamycin A is structurally very similar and its data is presented here as a close surrogate.
Table 2: In Vitro Translation Inhibition (IC50)
| Antibiotic | IC50 (μg/mL) |
| This compound | Not available |
| Thiostrepton | ~0.25 (equivalent to 70S ribosome concentration) |
| Erythromycin | 0.6 (for 50S subunit formation)[2] |
| Tetracycline | <0.03 |
| Chloramphenicol | 0.80 ± 0.09[3] |
Mechanism of Action: Ribosome Inhibition
This compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, interfering with the elongation phase of translation.
The binding of this compound to the 23S rRNA and ribosomal protein L11 complex on the 50S subunit sterically hinders the accommodation of aminoacyl-tRNA in the A-site, thereby halting polypeptide chain elongation.[3][4][5] This mechanism is similar to that of thiostrepton.[3][4][5]
Experimental Protocols for Validation
The following are detailed methodologies for key experiments used to validate ribosome inhibitors like this compound.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Workflow:
Protocol:
-
Reaction Setup: Prepare a master mix containing a commercial in vitro transcription-translation (IVTT) system (e.g., E. coli S30 extract), a suitable buffer, amino acids (excluding methionine), and an energy source.
-
Template Addition: Add a plasmid DNA or mRNA template encoding a reporter protein (e.g., luciferase or chloramphenicol acetyltransferase).
-
Radiolabeling: Add [³⁵S]-methionine to the reaction mixture to radiolabel the newly synthesized proteins.
-
Inhibitor Addition: Add varying concentrations of this compound or a control vehicle (e.g., DMSO) to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.
-
Precipitation: Stop the reaction and precipitate the proteins by adding cold trichloroacetic acid (TCA).
-
Filtration: Collect the precipitated, radiolabeled proteins on glass fiber filters.
-
Quantification: Wash the filters to remove unincorporated [³⁵S]-methionine and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of protein synthesis).
Ribosome Binding Assay (Nitrocellulose Filter Binding)
This assay determines the direct binding of a radiolabeled antibiotic to the ribosome.
Workflow:
Protocol:
-
Preparation of Components:
-
Purify 70S ribosomes or 50S and 30S subunits from a suitable bacterial strain (e.g., E. coli MRE600).
-
Synthesize or obtain radiolabeled this compound (e.g., [³H]-Berninamycin B).
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine a fixed concentration of purified ribosomes with increasing concentrations of radiolabeled this compound in a suitable binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol).
-
For competition experiments, include a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound or a competitor antibiotic.
-
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a time sufficient to reach binding equilibrium (e.g., 30 minutes).
-
Filtration:
-
Pre-soak nitrocellulose filters in the binding buffer.
-
Filter the reaction mixtures through the nitrocellulose filters under vacuum. Ribosomes and any bound radiolabeled antibiotic will be retained on the filter, while unbound antibiotic will pass through.
-
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radiolabeled antibiotic.
-
Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabeled antibiotic against the concentration of the antibiotic. For saturation binding experiments, fit the data to a one-site binding model to determine the dissociation constant (Kd) and the number of binding sites (Bmax). For competition experiments, determine the IC50 of the unlabeled competitor.
Toeprinting Assay
This primer extension inhibition assay maps the precise location of the ribosome stalled on an mRNA template by an antibiotic.
Workflow:
Protocol:
-
Preparation of Components:
-
Synthesize an mRNA template containing a ribosome binding site and a start codon.
-
Anneal a radiolabeled (e.g., ³²P) DNA primer downstream of the region of interest on the mRNA.
-
Prepare an in vitro translation system.
-
-
Formation of Initiation Complexes: Incubate the mRNA-primer hybrid with the in vitro translation system to allow the formation of ribosomal initiation complexes at the start codon.
-
Addition of Inhibitor: Add this compound or a control to the reaction.
-
Primer Extension: Initiate cDNA synthesis by adding reverse transcriptase and dNTPs. The reverse transcriptase will extend the primer until it encounters the stalled ribosome.
-
Analysis of Products:
-
Stop the reaction and purify the cDNA products.
-
Separate the cDNA products by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled cDNA products by autoradiography.
-
The appearance of a specific band (the "toeprint") in the presence of the antibiotic, which is absent or reduced in the control lane, indicates the position of the ribosome stall site. The precise location can be determined by running a sequencing ladder of the same mRNA template alongside the experimental samples.
-
Conclusion
The available evidence strongly supports the classification of this compound as a specific inhibitor of the bacterial ribosome. Its mode of action, targeting the 50S subunit and interfering with the ribosomal A-site, is a well-validated mechanism for potent antibacterial activity. While further studies are needed to generate a more comprehensive quantitative profile of its activity against a wider range of clinically relevant pathogens, the existing data and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate and potentially exploit the therapeutic potential of this compound.
References
- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Berninamycin A and Berninamycin B Activity: A Guide for Researchers
A detailed examination of the thiopeptide antibiotics, Berninamycin A and Berninamycin B, reveals distinct structural nuances that may influence their biological activity. While both compounds are potent inhibitors of bacterial protein synthesis, a direct comparative analysis of their efficacy remains a subject of ongoing research. This guide provides a comprehensive overview of their known activities, structural differences, and the experimental methodologies used in their evaluation.
Berninamycin A and its congener, this compound, belong to the family of thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their activity against Gram-positive bacteria.[1] The primary mechanism of action for berninamycins involves the inhibition of protein biosynthesis.[2]
Structural Differences
The key structural difference between Berninamycin A and this compound lies in a single amino acid residue within their macrocyclic structures. Berninamycin A contains a β-hydroxyvaline residue, whereas this compound incorporates a valine at the corresponding position.[3] This seemingly minor substitution, the presence of a hydroxyl group, could have implications for the molecule's conformation, target binding affinity, and overall antibacterial potency.
Comparative Antibacterial Activity
While literature confirms the production of both Berninamycin A and B and suggests that their cyclic structures are more potent than their linear counterparts, a direct, quantitative comparison of the antibacterial activity between the two is not extensively documented in publicly available research.[1]
However, minimum inhibitory concentration (MIC) values have been reported for Berninamycin A against specific Gram-positive pathogens, providing a benchmark for its potency.
Quantitative Data Summary
| Compound | Organism | MIC (µM) |
| Berninamycin A | Bacillus subtilis | 6.3[4] |
| Berninamycin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9[4] |
| This compound | Not available | Not available |
Table 1: Minimum Inhibitory Concentration (MIC) of Berninamycin A against select Gram-positive bacteria. Data for a direct comparison with this compound is currently unavailable in the reviewed literature.
Experimental Protocols
The determination of the antibacterial activity of berninamycins is crucial for understanding their therapeutic potential. A standard method for this is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Berninamycin A and/or this compound
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the berninamycin compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a spectrophotometer to quantify bacterial growth.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of berninamycins and a typical experimental workflow for their analysis.
Mechanism of action of Berninamycin.
Experimental workflow for comparative analysis.
References
- 1. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profiles of Berninamycin B and Other Thiopeptide Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance patterns between Berninamycin B and other thiopeptide antibiotics. Thiopeptides represent a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent activity against a range of bacterial pathogens. Understanding the cross-resistance profiles within this class is crucial for the development of new therapeutic agents and for predicting their clinical efficacy.
Mechanism of Action and Resistance
Berninamycin and other related thiopeptides, such as thiostrepton and micrococcin, exert their antibacterial effect by targeting the bacterial ribosome. Specifically, they bind to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This binding event interferes with protein synthesis, ultimately leading to cell death.
Resistance to these antibiotics primarily arises from two mechanisms:
-
Modification of the Ribosomal Target: Bacteria can acquire resistance through the enzymatic modification of the 23S rRNA. A key mechanism is the methylation of the rRNA at a specific site, which prevents the thiopeptide from binding to its target.
-
Alteration of Ribosomal Proteins: Mutations in the gene encoding the L11 protein can also confer resistance. These alterations can reduce the binding affinity of the thiopeptide to the ribosome.
Due to this shared mechanism of action and resistance, there is a high potential for cross-resistance among different thiopeptide antibiotics.
Comparative In Vitro Activity
Table 1: Minimum Inhibitory Concentrations (MICs) of Thiopeptides against Gram-Positive Bacteria
| Antibiotic | Test Organism | MIC (µM) | Reference |
| Berninamycin A | Bacillus subtilis | 6.3 | [1] |
| Berninamycin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 | [1] |
| Thiostrepton | Neisseria gonorrhoeae | < 0.6 (equivalent to < 1 µg/mL) | |
| Micrococcin P1 | Gram-positive strains | 0.04 - 0.7 (equivalent to 0.05 - 0.8 µg/mL) | [2] |
| Micrococcin P3 | Gram-positive strains | 0.04 - 0.7 (equivalent to 0.05 - 0.8 µg/mL) | [2] |
Note: The lack of comprehensive, directly comparative MIC data for this compound against a wide array of thiopeptides in resistant strains is a current knowledge gap.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing antibiotic susceptibility and cross-resistance. The following is a generalized protocol for the broth microdilution method, which is commonly used for this purpose.
Broth Microdilution MIC Assay
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium in a liquid medium.
Materials:
-
Thiopeptide antibiotics (e.g., this compound, Thiostrepton, Micrococcin)
-
Bacterial strains (susceptible and resistant isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each thiopeptide antibiotic in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of each antibiotic stock solution in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Visualizing the Mechanism of Action and Resistance
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in the action of and resistance to thiopeptide antibiotics.
Caption: Mechanism of action of thiopeptide antibiotics.
Caption: Mechanisms of resistance to thiopeptide antibiotics.
Caption: Workflow for MIC determination by broth microdilution.
References
A Researcher's Guide to Validating the Target of Berninamycin B Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Berninamycin B, a member of the thiopeptide family of antibiotics, is a potent inhibitor of bacterial protein synthesis. Like its more studied counterpart, berninamycin A, it is understood to target the 50S ribosomal subunit, a crucial component of the bacterial translation machinery. This guide provides a comparative overview of genetic approaches to definitively validate this target, offering experimental frameworks and data presentation models for researchers in antibiotic discovery and development.
Executive Summary
Genetic validation is a cornerstone of modern drug discovery, providing definitive evidence of a drug's mechanism of action. For this compound, whose proposed target is the 23S rRNA and protein L11 complex within the 50S ribosomal subunit, genetic methodologies offer a robust means of confirmation. This guide outlines two primary genetic strategies: targeted gene knockout or modification of the putative target and analysis of resistance-conferring mutations. By comparing the susceptibility of wild-type and genetically altered bacterial strains to this compound, researchers can unequivocally establish its molecular target. This approach stands in contrast to biochemical methods, which, while valuable, may not always reflect the antibiotic's activity within a cellular context.
Comparison of Genetic Validation Strategies
The validation of an antibiotic's target through genetic manipulation primarily involves altering the host's genetic makeup to observe a corresponding change in antibiotic susceptibility. The two main strategies are direct modification of the target and the study of naturally arising or induced resistance mutations.
| Genetic Strategy | Description | Advantages | Disadvantages |
| Target Gene Knockout/Modification | The gene encoding the putative target (e.g., ribosomal protein L11) or a component of the target (e.g., a specific region of the 23S rRNA) is deleted or altered. | Provides direct evidence of target engagement. Can definitively link a specific gene or genetic locus to the antibiotic's activity. | May be lethal if the target is essential. Technically challenging for essential genes, often requiring conditional knockout systems. |
| Analysis of Resistance Mutations | Spontaneous or induced mutations that confer resistance to the antibiotic are selected and sequenced. The location of these mutations points to the drug's target. | Identifies specific amino acid or nucleotide residues critical for drug-target interaction. Can reveal novel binding sites or resistance mechanisms. | The generation and selection of resistant mutants can be time-consuming. Mutations may arise in genes that do not directly encode the target but affect drug uptake, efflux, or metabolism. |
Data Presentation: Comparative Susceptibility Testing
A key output of genetic target validation is the quantitative comparison of antibiotic susceptibility between wild-type and mutant strains. The Minimum Inhibitory Concentration (MIC) is the standard metric for this comparison. The following table provides a template for presenting such data, populated with representative values for antibiotics targeting the 50S ribosomal subunit. Due to the limited availability of specific data for this compound, data for the closely related Berninamycin A and other thiopeptide antibiotics are included for illustrative purposes.
| Antibiotic | Bacterial Strain | Genotype | MIC (μg/mL) | Fold Change in MIC | Reference |
| Berninamycin A | Bacillus subtilis | Wild-Type | 3.5 | - | [1] |
| Berninamycin A | MRSA | Wild-Type | 6.1 | - | [1] |
| Thiostrepton | Staphylococcus aureus | Wild-Type | 0.012-0.025 | - | [2] |
| Thiostrepton | S. aureus (mutant) | 23S rRNA A1067G | >1000-fold increase | >1000 | [3] |
| Erythromycin | Bacillus subtilis | Wild-Type | 0.5 | - | [4] |
| Erythromycin | B. subtilis (mutant) | L17 protein alteration | Resistant | Not specified | [5] |
Note: MRSA denotes Methicillin-resistant Staphylococcus aureus.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of target validation studies. Below are protocols for two key experimental procedures: gene knockout in Streptomyces (the natural producer of berninamycins) and determination of the Minimum Inhibitory Concentration (MIC).
Protocol 1: Targeted Gene Knockout in Streptomyces using CRISPR-Cas9
This protocol provides a streamlined approach for generating gene deletions in Streptomyces species, which can be adapted to knockout the gene for ribosomal protein L11 or to introduce specific mutations in the 23S rRNA gene.
Materials:
-
Streptomyces strain of interest
-
E. coli strain for plasmid propagation (e.g., DH5α)
-
CRISPR-Cas9 editing plasmid for Streptomyces (e.g., pCRISPomyces-2)
-
Plasmids for conjugation (e.g., pUZ8002 in E. coli ET12567)
-
Appropriate antibiotics for selection
-
Standard molecular biology reagents and equipment
Procedure:
-
Design of sgRNA and Homology Repair Template:
-
Design a specific single-guide RNA (sgRNA) to target the gene of interest (e.g., the gene encoding ribosomal protein L11).
-
Design a homology repair template consisting of approximately 1 kb regions flanking the target gene. This template will be used for homologous recombination to replace the target gene with a selectable marker or to introduce specific mutations.
-
-
Construction of the CRISPR-Cas9 Editing Plasmid:
-
Clone the designed sgRNA and homology repair template into the pCRISPomyces-2 vector according to the manufacturer's protocol.
-
-
Transformation into E. coli and Conjugation into Streptomyces:
-
Transform the final CRISPR-Cas9 construct into a suitable E. coli strain for plasmid amplification.
-
Introduce the plasmid into the non-methylating E. coli strain ET12567 containing the helper plasmid pUZ8002.
-
Conjugate the plasmid from E. coli into the target Streptomyces strain by mixing the two strains on a suitable agar medium and incubating.
-
-
Selection and Verification of Mutants:
-
Select for Streptomyces exconjugants containing the CRISPR-Cas9 plasmid using appropriate antibiotics.
-
Screen individual colonies by PCR using primers flanking the target gene to identify colonies where the gene has been successfully deleted or modified.
-
Confirm the desired mutation by Sanger sequencing.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of an antibiotic against a bacterial strain.[6][7][8][9]
Materials:
-
Bacterial strain (wild-type or mutant)
-
This compound (or other test antibiotic)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in the appropriate liquid medium.
-
Dilute the overnight culture to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL in the test medium.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a serial two-fold dilution of the antibiotic stock solution in the growth medium directly in the 96-well plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (medium without bacteria).
-
Incubate the plate at the optimal growth temperature for the bacterial strain for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Visualizing the Workflow and Target Pathway
Diagrams are essential for communicating complex experimental workflows and biological pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the genetic validation workflow and the signaling pathway of this compound's action.
Caption: Genetic validation workflow using CRISPR-Cas9.
Caption: Proposed mechanism of action for this compound.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Thiostrepton Variants Containing a Contracted Quinaldic Acid Macrocycle Result from Mutagenesis of the Second Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antibiotics micrococcin and thiostrepton interact directly with 23S rRNA nucleotides 1067A and 1095A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythromycin resistant mutations in Bacillus subtilis cause temperature sensitive sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Berninamycin B: A Comparative Analysis of its Efficacy Against Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Berninamycin B against various bacterial strains. While direct comparative studies with other antibiotics are limited, this document synthesizes available experimental data to offer insights into its potential as an antibacterial agent.
Efficacy of this compound
This compound is a member of the thiopeptide class of antibiotics, known for its activity primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of protein synthesis, a critical pathway for bacterial survival.
Quantitative Analysis of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of berninamycins against several Gram-positive bacterial strains as reported in scientific literature. It is important to note that some studies do not differentiate between the variants of berninamycin.
| Bacterial Strain | Berninamycin Variant | MIC | Citation |
| Bacillus subtilis | Berninamycin | 6.3 µM | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Berninamycin | 10.9 µM | [1] |
| Enterococcus faecium | Berninamycin-like | 60 µg/ml | [2] |
| Enterococcus faecalis | Berninamycin-like | 70 µg/ml | [2] |
| Staphylococcus aureus | Berninamycin-like | 90 µg/ml | [2] |
Note: The berninamycin-like compound isolated from Streptomyces terrae has a molecular weight identical to Berninamycin A.[2]
Studies have also shown that structural modifications, such as the linearization of the berninamycin molecule (resulting in berninamycins J and K), lead to a reduction in antibacterial potency.[3]
Comparison with Other Antibiotics
Direct head-to-head comparisons of this compound with other antibiotics in the same study are scarce. However, to provide context, the following table includes MIC values for commonly used antibiotics against similar Gram-positive strains. These values are sourced from various studies and may not be directly comparable to the this compound data due to potential differences in experimental protocols.
| Antibiotic | Bacterial Strain | MIC Range | Citation |
| Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 4 µg/ml | [4] |
| Linezolid | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 4 µg/ml | [4][5] |
| Thiostrepton | Vancomycin-resistant Enterococcus | Not specified, but potent | [6] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified, but potent | [6] |
Mechanism of Action: Inhibition of Protein Synthesis
Berninamycin targets the bacterial ribosome, a key component in protein synthesis. Specifically, it binds to the complex of 23S ribosomal RNA (rRNA) and the L11 protein on the large 50S ribosomal subunit.[7][8] This binding event interferes with the function of the ribosomal A site, which is crucial for the binding of aminoacyl-tRNA, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[7][8] This mechanism is similar to that of another thiopeptide antibiotic, thiostrepton.[7][8]
Caption: Mechanism of this compound Action.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method to assess the efficacy of an antimicrobial agent. The following is a generalized protocol based on standard broth microdilution methods.
Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Isolate a single colony of the test bacterium and culture it overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the antibiotic stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Caption: Experimental Workflow for MIC Determination.
Conclusion
This compound demonstrates notable activity against a range of Gram-positive bacteria, including clinically significant strains like MRSA. Its mechanism of action, targeting a conserved and essential bacterial process, makes it an interesting candidate for further investigation. However, the lack of comprehensive, direct comparative studies with current standard-of-care antibiotics necessitates further research to fully elucidate its therapeutic potential. Future studies should focus on head-to-head comparisons of the efficacy of purified this compound against a broader panel of bacterial isolates, including both susceptible and resistant strains, alongside established antibiotics.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antimicrobial thiopeptide producing novel actinomycetes Streptomyces terrae sp. nov., isolated from subsurface soil of arable land - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Structural Showdown: Berninamycin B Versus Other Ribosome-Targeting Antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
The bacterial ribosome, a finely tuned molecular machine responsible for protein synthesis, remains a critical target for antibiotic development. This guide provides a detailed structural and functional comparison of Berninamycin B, a potent thiopeptide antibiotic, with other major classes of ribosome-targeting antibiotics. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate a deeper understanding of their structure-activity relationships and inform the development of next-generation antibacterials.
Structural and Functional Overview
This compound belongs to the thiopeptide class of antibiotics, characterized by a highly modified macrocyclic peptide structure. Its defining feature is a 35-membered macrocycle containing a unique 2-oxazolyl-3-thiazolyl-pyridine core. Like other thiopeptides with large macrocycles (e.g., thiostrepton), this compound targets the 50S ribosomal subunit. In contrast, thiopeptides with smaller, 29-membered macrocycles, such as GE2270, target elongation factor Tu (EF-Tu) and not the ribosome directly.
The mode of action of this compound is closely related to that of thiostrepton. Both antibiotics bind to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This interaction ultimately interferes with the function of the ribosomal A-site, a critical landing pad for incoming aminoacyl-tRNAs during protein synthesis.
This guide will compare this compound to other prominent ribosome-targeting antibiotics, including other thiopeptides, streptogramins, and oxazolidinones, focusing on their distinct structural features and the consequences for their interaction with the ribosome.
Quantitative Performance Data
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and other selected ribosome-targeting antibiotics against common Gram-positive bacteria. Lower MIC values indicate greater potency. It is important to note that direct comparisons can be influenced by variations in experimental conditions between studies.
| Antibiotic | Class | Bacillus subtilis MIC (µM) | Methicillin-Resistant Staphylococcus aureus (MRSA) MIC (µM) | Reference(s) |
| This compound | Thiopeptide | 6.3 | 10.9 | [1] |
| Thiostrepton | Thiopeptide | ~0.0015 (equivalent to <1 µg/mL) | Effective, but specific µM value not readily available | [2][3] |
| Dalfopristin/Quinupristin | Streptogramin | Not readily available | 97.1% of 516 strains susceptible to ≤1.0 µg/mL | [4] |
| Linezolid | Oxazolidinone | Not readily available | 2 (for susceptible strains) | [5] |
Note: The provided MIC value for Thiostrepton is an approximation based on reported high sensitivity.[2] The Dalfopristin/Quinupristin data reflects susceptibility at a specific concentration rather than a precise average MIC.[4] Linezolid's MIC is for susceptible MRSA strains.[5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol outlines a standard method for determining the MIC of an antibiotic against a bacterial strain.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Antibiotic stock solution of known concentration
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: a. Culture the bacterial strain in CAMHB overnight at 37°C. b. Dilute the overnight culture in fresh CAMHB to achieve a starting optical density (OD₆₀₀) of approximately 0.05, which corresponds to roughly 5 x 10⁵ colony-forming units (CFU)/mL.
-
Antibiotic Dilution Series: a. Prepare a serial two-fold dilution of the antibiotic stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions, as well as to a positive control well (containing only broth and inoculum) and a negative control well (containing only broth).
-
Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.
-
Data Analysis: a. After incubation, visually inspect the wells for turbidity, indicating bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth. b. Optionally, the OD₆₀₀ of each well can be measured using a microplate reader for a more quantitative assessment of growth inhibition.
Ribosome Binding Assay via Nitrocellulose Filter Binding
This protocol describes a method to assess the binding of a radiolabeled antibiotic to ribosomes.
Materials:
-
Purified 70S ribosomes
-
Radiolabeled antibiotic (e.g., ³H- or ¹⁴C-labeled)
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine a fixed concentration of purified 70S ribosomes with increasing concentrations of the radiolabeled antibiotic in the binding buffer. b. Include a control reaction with no ribosomes to determine non-specific binding to the filter.
-
Incubation: a. Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration: a. Pre-wet the nitrocellulose filters with binding buffer. b. Apply the reaction mixtures to the filters under gentle vacuum. Ribosomes and any bound antibiotic will be retained on the filter, while unbound antibiotic will pass through. c. Wash each filter with a small volume of ice-cold binding buffer to remove any remaining unbound antibiotic.
-
Quantification: a. Place each filter in a scintillation vial with an appropriate volume of scintillation fluid. b. Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis: a. Subtract the counts from the no-ribosome control to correct for non-specific binding. b. Plot the amount of bound antibiotic as a function of the total antibiotic concentration. This data can be used to determine the dissociation constant (Kd), a measure of binding affinity.
Cryo-Electron Microscopy (Cryo-EM) of Antibiotic-Ribosome Complexes
This protocol provides a general workflow for determining the high-resolution structure of an antibiotic bound to the ribosome.
Materials:
-
Purified 70S ribosomes
-
Antibiotic of interest
-
Cryo-EM grid (e.g., copper grid with a holey carbon film)
-
Vitrification apparatus (e.g., Vitrobot)
-
Transmission Electron Microscope (TEM) equipped with a direct electron detector
-
Image processing software (e.g., RELION, CryoSPARC)
Procedure:
-
Complex Formation: a. Incubate purified 70S ribosomes with a molar excess of the antibiotic to ensure saturation of the binding site.
-
Grid Preparation and Vitrification: a. Apply a small volume (3-4 µL) of the ribosome-antibiotic complex solution to a glow-discharged cryo-EM grid. b. Blot the grid to remove excess liquid and then rapidly plunge-freeze it in liquid ethane using a vitrification apparatus. This traps the complexes in a thin layer of amorphous ice.
-
Data Collection: a. Transfer the vitrified grid to the TEM. b. Collect a large dataset of high-resolution images (micrographs) of the ribosome-antibiotic complexes using automated data collection software.
-
Image Processing and 3D Reconstruction: a. Pre-process the micrographs to correct for beam-induced motion. b. Use image processing software to automatically pick individual ribosome particles from the micrographs. c. Classify the 2D particle images to remove damaged particles and sort them into different conformational states. d. Generate an initial 3D model and refine it to high resolution using the classified 2D particle images.
-
Model Building and Analysis: a. Fit the atomic models of the ribosome and the antibiotic into the final 3D density map. b. Analyze the structure to identify the precise binding site of the antibiotic and its interactions with the ribosomal RNA and proteins.
Visualization of Mechanisms
The following diagrams illustrate the binding sites and inhibitory mechanisms of this compound and other compared antibiotics on the bacterial ribosome.
Caption: Ribosome-targeting antibiotic mechanisms.
The diagram above illustrates the distinct binding sites of various antibiotic classes on the 50S and 30S ribosomal subunits. This compound and thiostrepton target the L11 protein and associated 23S rRNA, which in turn affects the function of the A-site in the decoding center. Streptogramins and linezolid bind to the peptidyl transferase center (PTC), while macrolides obstruct the nascent peptide exit tunnel. Tetracyclines act on the 30S subunit by blocking tRNA binding at the decoding center.
Conclusion
This compound, with its unique 35-membered macrocyclic thiopeptide structure, represents a potent inhibitor of bacterial protein synthesis. Its mechanism of action, targeting the L11 protein-rRNA complex on the 50S ribosomal subunit, distinguishes it from many other classes of ribosome-targeting antibiotics. While sharing a similar target with thiostrepton, its distinct chemical scaffold offers potential for further derivatization and development. Understanding the detailed structural and functional differences between this compound and other ribosome inhibitors is crucial for overcoming existing resistance mechanisms and for the rational design of novel antibiotics that can effectively combat multidrug-resistant pathogens. The experimental protocols provided herein offer a framework for the continued investigation and comparative analysis of these vital therapeutic agents.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiostrepton, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Bactericidal Activity of Quinupristin-Dalfopristin against Staphylococcus aureus: Clindamycin Susceptibility as a Surrogate Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Linezolid Activities under Aerobic and Anaerobic Conditions against Methicillin-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Architects of a Potent Antibiotic: A Comparative Guide to Gene Function in the Berninamycin B Biosynthetic Cluster
For researchers, scientists, and drug development professionals, understanding the precise role of each gene within a natural product's biosynthetic gene cluster is paramount for harnessing its full therapeutic potential. This guide provides a comparative analysis of key genes in the Berninamycin B biosynthetic cluster, detailing their validated and putative functions. We present available experimental data, outline detailed protocols for gene validation, and visualize the biosynthetic pathway and experimental workflows.
This compound is a potent thiopeptide antibiotic with significant activity against Gram-positive bacteria. Its complex structure is assembled through a series of intricate enzymatic reactions encoded by the ber gene cluster. Elucidating the function of each ber gene is crucial for efforts to engineer the pathway for improved yield, novel analogs, and overcoming drug resistance.
Comparative Analysis of Key Gene Functions
The this compound biosynthetic gene cluster, typically comprising genes berA through berJ, orchestrates the production of this complex molecule. While the functions of some genes have been inferred through homology to other thiopeptide biosynthetic pathways, direct experimental validation for each gene's role in this compound biosynthesis is an ongoing area of research. Below is a summary of the validated and proposed functions of key genes.
| Gene | Proposed Function | Experimental Validation Method (Hypothetical) | Expected Outcome of Gene Inactivation |
| berH | P450-dependent hydroxylase | Targeted Gene Knockout & HPLC Analysis | Abolition of Berninamycin A production; accumulation of this compound |
| berI | Peptidase involved in C-terminal amide formation | Targeted Gene Knockout & LC-MS Analysis | Production of a Berninamycin precursor with a C-terminal extension |
Note: Quantitative data from direct gene knockout studies in the this compound cluster is limited in publicly available literature. The expected outcomes are based on functional predictions and observations in related thiopeptide antibiotic biosynthetic pathways.
Key Genes and Their Roles
BerH: The Hydroxylating Tailor
The gene berH is predicted to encode a cytochrome P450 hydroxylase. This class of enzymes is well-known for catalyzing regio- and stereospecific hydroxylation reactions, which are often crucial for the biological activity of natural products. In the context of Berninamycin biosynthesis, BerH is believed to be responsible for the hydroxylation of a valine residue in the berninamycin core structure.[1][2][3] This post-translational modification converts this compound into the more prevalent Berninamycin A. The co-production of both Berninamycin A and B in fermentation broths suggests that this hydroxylation is a late-stage tailoring step and may not be 100% efficient.[1]
BerI: The Final Amidation Step
The berI gene is homologous to peptidases found in other thiopeptide gene clusters and is implicated in the cleavage of a C-terminal peptide segment and subsequent formation of a C-terminal amide.[1] This amidation is a critical step for the maturation and, likely, the activity of the final antibiotic. Heterologous expression studies that have resulted in the production of linear precursors to berninamycin suggest that BerI may act on a linear, post-translationally modified peptide before the final macrocyclization event.[1]
Experimental Protocols
Validating the function of specific genes within the ber cluster requires precise genetic manipulation and subsequent analytical chemistry to assess the impact on the metabolic profile of the producing organism.
Targeted Gene Inactivation via PCR-Targeting (Redirect Protocol)
This method allows for the precise replacement of a target gene with an antibiotic resistance cassette.
Materials:
-
Streptomyces bernensis (or a suitable heterologous host)
-
Cosmid library of S. bernensis genomic DNA
-
E. coli BW25113/pIJ790 (for recombineering)
-
pIJ773 plasmid (template for apramycin resistance cassette)
-
Gene-specific primers with extensions homologous to the regions flanking the target gene (e.g., berH)
-
Standard molecular biology reagents and equipment for PCR, cloning, and bacterial transformation.
Protocol:
-
Primer Design: Design forward and reverse primers specific to the target gene (e.g., berH). The primers should have a 39-nucleotide extension at the 5' end that is homologous to the regions immediately upstream and downstream of the target gene. The 3' end of the primers will be complementary to the template plasmid (pIJ773) for amplifying the apramycin resistance cassette.
-
Amplification of the Disruption Cassette: Perform PCR using the designed primers and pIJ773 as a template to amplify the apramycin resistance cassette flanked by regions of homology to the target locus.
-
Electroporation and Recombineering: Introduce the purified PCR product and the cosmid containing the ber gene cluster into electrocompetent E. coli BW25113/pIJ790. Induce the Red recombinase system to facilitate homologous recombination, replacing the target gene on the cosmid with the resistance cassette.
-
Selection and Verification: Select for recombinant E. coli colonies on media containing apramycin. Verify the correct gene replacement in the cosmid by PCR and restriction digestion.
-
Conjugation into Streptomyces: Introduce the modified cosmid into the recipient Streptomyces strain via intergeneric conjugation from E. coli.
-
Selection of Mutants: Select for Streptomyces exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the native gene with the resistance cassette.
-
Confirmation of Knockout: Confirm the gene knockout in Streptomyces by PCR analysis of genomic DNA.
HPLC Analysis of Berninamycin Production
This protocol outlines the analysis of fermentation broths to quantify the production of Berninamycin A and B.
Materials:
-
Fermentation broth from wild-type and mutant Streptomyces strains
-
Ethyl acetate or other suitable organic solvent for extraction
-
HPLC system with a C18 reverse-phase column
-
Acetonitrile, water, and formic acid (or other suitable mobile phase components)
-
Berninamycin A and B analytical standards
Protocol:
-
Sample Preparation: Extract the fermentation broth with an equal volume of ethyl acetate. Evaporate the organic phase to dryness and resuspend the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 350 nm.
-
-
Quantification: Generate a standard curve using analytical standards of Berninamycin A and B. Compare the peak areas of Berninamycin A and B in the chromatograms from the wild-type and mutant strains to the standard curve to determine their concentrations.
Visualizing the Biosynthetic and Experimental Pathways
To better illustrate the intricate processes involved in this compound biosynthesis and its genetic validation, the following diagrams have been generated.
Caption: Proposed biosynthetic pathway of Berninamycin A and B.
Caption: Experimental workflow for targeted gene knockout and analysis.
References
A Comparative Transcriptomic Guide to Berninamycin B and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Berninamycin B and related thiopeptide antibiotics on bacteria. Due to the limited availability of specific transcriptomic data for this compound, this guide leverages data from its close structural and functional analog, thiostrepton, to provide insights into the potential transcriptomic impact of this compound.
Introduction to this compound
This compound is a sulfur-rich thiopeptide antibiotic produced by Streptomyces bernensis. Like other thiopeptides, it is a ribosomally synthesized and post-translationally modified peptide (RiPP) natural product. While extensive research has been conducted on its biosynthesis and primary mechanism of action, comprehensive transcriptomic studies on this compound are not yet publicly available.
Mechanism of Action: A Shared Target with Thiostrepton
Berninamycin and thiostrepton share a similar mechanism of action, which involves the inhibition of bacterial protein synthesis. They achieve this by binding to a complex of the 23S ribosomal RNA (rRNA) and the ribosomal protein L11 on the 50S subunit of the bacterial ribosome.[1] This binding event interferes with the function of the ribosomal A site, ultimately halting protein elongation. This shared mechanism suggests that the transcriptomic responses of bacteria to both antibiotics are likely to have significant overlap.
Comparative Transcriptomic Analysis: Insights from Thiostrepton
In the absence of specific transcriptomic data for this compound, we present data from a study on Neisseria gonorrhoeae treated with thiostrepton. This provides a valuable proxy for understanding the potential gene expression changes induced by this compound.
A study on the transcriptomic response of Neisseria gonorrhoeae to thiostrepton revealed significant changes in gene expression related to various cellular processes. The following table summarizes a selection of differentially expressed genes, highlighting the potential pathways affected by this class of antibiotics.
Table 1: Selected Differentially Expressed Genes in Neisseria gonorrhoeae Treated with Thiostrepton
| Gene | Function | Fold Change (Thiostrepton vs. Control) |
| opa | Opacity-associated proteins (adhesion) | Down-regulated |
| pilQ | Pilus secretin | Down-regulated |
| pilT/pilU | Pilus assembly protein ATPase | Down-regulated |
| pilW | Pilus biogenesis/stability protein | Down-regulated |
| rpsF | 30S ribosomal protein S6 | Up-regulated |
| rpsR | 30S ribosomal protein S18 | Up-regulated |
| rplJ | 50S ribosomal protein L10 | Up-regulated |
| mlaD | Mla pathway protein (membrane integrity) | Down-regulated |
| mlaE | Mla pathway protein (membrane integrity) | Down-regulated |
| prpB | Methylisocitrate lyase (metabolism) | Down-regulated |
Source: Adapted from a study on the transcriptomic response of Neisseria gonorrhoeae to thiostrepton.[2][3]
The downregulation of genes associated with adhesion and pilus formation suggests a potential impact on bacterial virulence and host-pathogen interactions. Conversely, the upregulation of ribosomal protein genes could represent a compensatory response to the inhibition of protein synthesis.
Experimental Protocols
A robust comparative transcriptomic study relies on well-defined experimental protocols. The following sections detail the key methodologies for RNA extraction and RNA sequencing (RNA-seq) applicable to bacteria treated with antibiotics like this compound.
Bacterial Culture and Antibiotic Treatment
-
Bacterial Strain and Growth Conditions: The choice of bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis) and growth medium is critical. Cultures are typically grown to the mid-logarithmic phase to ensure active metabolism and protein synthesis.
-
Antibiotic Treatment: A sub-inhibitory concentration of the antibiotic is used to elicit a transcriptomic response without causing immediate cell death. The optimal concentration and treatment duration should be determined empirically for each antibiotic and bacterial strain.
RNA Extraction from Bacteria
High-quality, intact RNA is essential for successful RNA-seq. The following is a general protocol for RNA extraction from bacterial cells.
-
Cell Harvesting: Bacterial cultures are rapidly harvested, often by centrifugation at 4°C, to minimize changes in gene expression.
-
Cell Lysis: This step is crucial for breaking open the bacterial cells to release the RNA. Common methods include:
-
RNA Purification: Following lysis, RNA is purified to remove DNA, proteins, and other cellular contaminants. This is typically achieved using:
-
Phenol-Chloroform Extraction: A classic method for separating RNA from other macromolecules.
-
Silica-Based Spin Columns: Commercially available kits that efficiently bind RNA.
-
-
DNase Treatment: To eliminate any remaining DNA contamination, a DNase treatment step is essential.
-
RNA Quality Control: The quality and quantity of the extracted RNA are assessed using spectrophotometry (to determine purity) and gel electrophoresis or a bioanalyzer (to assess integrity).
RNA Sequencing (RNA-seq)
RNA-seq provides a comprehensive and quantitative view of the transcriptome.
-
Ribosomal RNA (rRNA) Depletion: Since rRNA constitutes the vast majority of total RNA in bacteria, it is typically removed to enrich for messenger RNA (mRNA) and other non-coding RNAs.
-
cDNA Library Preparation: The enriched RNA is fragmented and converted into a complementary DNA (cDNA) library. This process involves reverse transcription, second-strand synthesis, and the ligation of sequencing adapters.
-
Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is counted. This data is then used to identify differentially expressed genes between the treated and control samples.
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the cellular processes affected by this compound and related antibiotics, we can visualize the key signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound.
Caption: A typical RNA-seq workflow for transcriptomic analysis.
Conclusion and Future Directions
While direct comparative transcriptomic data for this compound remains to be published, the available information on the closely related thiopeptide, thiostrepton, provides valuable insights into its potential effects on bacterial gene expression. The primary impact appears to be on pathways related to protein synthesis, virulence, and cell membrane integrity.
Future research should focus on generating specific transcriptomic and proteomic data for bacteria treated with this compound. This will not only confirm the inferences made from studies on related compounds but also potentially uncover novel mechanisms of action and resistance, thereby aiding in the development of new and more effective antimicrobial strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Thiostrepton, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of RNA extraction for bacterial whole transcriptome studies of low-biomass samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Interaction of Berninamycin B with the 23S rRNA-L11 Protein Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Berninamycin B and other thiopeptide antibiotics that target the 23S rRNA-L11 protein complex in bacteria. The information presented here is intended to assist researchers in evaluating the interaction of these compounds with their ribosomal target and to provide a foundation for further drug development efforts.
Introduction
This compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis by binding to the 23S rRNA-L11 protein complex on the 50S ribosomal subunit.[1] This interaction interferes with the function of elongation factors, ultimately halting peptide chain elongation. Understanding the precise nature of this interaction is crucial for the development of new and more effective antibiotics. This guide compares this compound with other well-characterized thiopeptides that share the same molecular target: thiostrepton, nosiheptide, and micrococcin.
Comparative Analysis of Binding Affinity
| Antibiotic | Dissociation Constant (Kd) for 23S rRNA/L11 Complex | Method |
| This compound | Not Reported | - |
| Thiostrepton | 2.4 x 10⁻⁷ M[2] | Nitrocellulose Filter Binding Assay |
| Nosiheptide | Not Reported | - |
| Micrococcin | Not Reported | - |
Note: The lack of a reported Kd value for this compound highlights a key area for future research to enable a direct quantitative comparison with other thiopeptides.
Comparative Antibacterial Activity
The Minimum Inhibitory Concentration (MIC) is a standard measure of an antibiotic's effectiveness against a specific microorganism. The tables below summarize the available MIC data for this compound and its comparators against common Gram-positive bacteria.
Table 1: MIC Values against Staphylococcus aureus
| Antibiotic | Strain | MIC |
| This compound | MRSA | 10.9 µM[3] |
| Thiostrepton | Not Reported | - |
| Nosiheptide | MRSA (contemporary strains) | ≤0.25 mg/L[4] |
| Micrococcin P1 & P3 | KCTC 1927 | 0.05 - 0.8 µg/mL[5] |
Table 2: MIC Values against Bacillus subtilis
| Antibiotic | Strain | MIC |
| This compound | ATCC 6633 | 6.3 µM[3] |
| Thiostrepton | Not Reported | - |
| Nosiheptide | Not Reported | - |
| Micrococcin P1 & P3 | KCTC 1021 | 0.05 - 0.8 µg/mL[5][6] |
Table 3: MIC Values against Enterococcus faecalis
| Antibiotic | Strain | MIC |
| This compound | Not Reported | - |
| Thiostrepton | Not Reported | - |
| Nosiheptide | Not Reported | - |
| Micrococcin P1 & P3 | Not Reported | - |
Experimental Protocols
Validating the interaction of this compound and other thiopeptides with the 23S rRNA-L11 complex requires robust experimental methodologies. Below are detailed protocols for key experiments.
In Vitro Transcription of 23S rRNA Fragment
This protocol describes the generation of the specific rRNA fragment that interacts with the L11 protein and thiopeptide antibiotics.
Workflow for In Vitro Transcription of 23S rRNA Fragment
Caption: Workflow for generating 23S rRNA fragments.
Protocol:
-
Template Preparation: A plasmid containing the T7 promoter upstream of the desired 23S rRNA fragment (e.g., corresponding to the L11 binding region) is linearized using a restriction enzyme that cuts downstream of the insert. The linearized plasmid is then purified.
-
In Vitro Transcription Reaction: The transcription reaction is assembled with the linearized DNA template, T7 RNA polymerase, ribonucleoside triphosphates (NTPs), and a transcription buffer.
-
Incubation: The reaction is incubated at 37°C for several hours.
-
DNase Treatment: To remove the DNA template, the reaction is treated with DNase I.
-
RNA Purification: The transcribed RNA is purified using phenol-chloroform extraction followed by ethanol precipitation. The purified RNA can be further resolved by denaturing polyacrylamide gel electrophoresis (PAGE), and the band corresponding to the desired rRNA fragment is excised and eluted.
Purification of Ribosomal Protein L11
This protocol outlines the steps for obtaining pure L11 protein for use in binding assays.
Workflow for L11 Protein Purification
References
- 1. Filter-binding assay [gene.mie-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Cloning, purification and characterization of the ribosomal protein L11 from E. coli [scirp.org]
- 4. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning, purification and characterization of the ribosomal protein L11 from E. coli [repository.embuni.ac.ke]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Post-Translational Modification Patterns of Thiopeptides
For Researchers, Scientists, and Drug Development Professionals
Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) renowned for their complex structures and potent biological activities. Understanding the intricate post-translational modifications (PTMs) that adorn their peptide backbones is crucial for novel drug design and bioengineering efforts. This guide provides a comparative analysis of the PTM patterns of three well-characterized thiopeptides: thiostrepton, siomycin A, and thiocillin, supported by experimental data and methodologies.
Data Presentation: A Comparative Overview of Thiopeptide Modifications
The following table summarizes the key post-translational modifications observed in thiostrepton, siomycin A, and thiocillin, highlighting their distinct patterns.
| Post-Translational Modification | Thiostrepton | Siomycin A | Thiocillin |
| Precursor Peptide Length | ~58 amino acids | ~61 amino acids[1] | 52 amino acids[2] |
| Core Peptide Length | 17 amino acids | 17 amino acids[1] | 14 amino acids[2] |
| Number of Thiazoles | 4 | 4 | 6[3] |
| Dehydroalanines (Dha) | Present | Present (including one from Val)[1] | Present |
| Dehydrobutyrines (Dhb) | Present | Present | Present |
| Central Heterocycle | Tetrahydropyridine | Tetrahydropyridine | Pyridine[3] |
| Macrocycles | Two | Two | One |
| Unique Modifications | Quinaldic acid moiety derived from tryptophan; Ile-Ala unit. | Quinaldic acid moiety derived from tryptophan; Val-dehydroalanine unit[1]. | Extensive modifications (13 of 14 residues)[2][4]; stochastic modifications leading to multiple variants. |
| Number of PTMs | Multiple | Multiple | 13[2][4] |
Key Distinctions in Modification Patterns
Thiostrepton and siomycin A exhibit a high degree of conservation in their biosynthetic pathways, resulting in very similar structures. Their precursor peptides are nearly identical, with a key difference being an isoleucine-alanine unit in thiostrepton versus a valine-dehydroalanine unit in siomycin A[1]. Both feature a complex, bicyclic core structure containing a tetrahydropyridine ring and a quinaldic acid moiety derived from tryptophan.
In stark contrast, thiocillin showcases an exceptionally high density of post-translational modifications. A remarkable 13 out of the 14 amino acids in its core peptide undergo modification[2][4]. Its biosynthesis results in a single macrocycle containing a central pyridine ring, formed from two serine residues[3]. Furthermore, some of the modifications in thiocillin are stochastic, meaning they do not occur on every molecule, leading to the production of a mixture of related compounds[3]. This highlights a fundamental difference in the precision and extent of the enzymatic machinery involved in the maturation of these thiopeptides.
Experimental Protocols
The characterization of thiopeptide post-translational modifications relies heavily on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While specific, published protocols for individual thiopeptides are often embedded within broader research articles, the following methodologies outline the key experimental steps.
Mass Spectrometry for PTM Identification and Sequencing
Objective: To determine the molecular weight of the thiopeptide and its fragments, thereby identifying the types and locations of PTMs.
Methodology:
-
Sample Preparation:
-
Isolate the thiopeptide from the producing microorganism (e.g., Streptomyces species for thiostrepton and siomycin, Bacillus cereus for thiocillin) using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
For bottom-up proteomics, perform in-solution or in-gel enzymatic digestion of the purified thiopeptide using proteases like trypsin or chymotrypsin. Note that due to the highly modified and cyclic nature of thiopeptides, enzymatic digestion may be inefficient. Chemical fragmentation methods may be required as an alternative.
-
-
Mass Spectrometric Analysis:
-
Introduce the intact thiopeptide (top-down approach) or its peptide fragments (bottom-up approach) into a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, coupled with a liquid chromatography system (LC-MS/MS).
-
For top-down analysis, subject the intact thiopeptide to fragmentation techniques like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron Transfer Dissociation (ETD) to generate fragment ions.
-
For bottom-up analysis, subject the digested peptide fragments to MS/MS fragmentation.
-
-
Data Analysis:
-
Analyze the resulting mass spectra to determine the masses of the parent and fragment ions.
-
Use specialized software to match the observed fragmentation patterns to the predicted peptide sequence and known PTMs. The mass shifts observed will correspond to specific modifications (e.g., -18 Da for dehydration, +85 Da for thiazole formation from cysteine).
-
For top-down data, the fragmentation pattern will help to localize the PTMs along the peptide backbone.
-
NMR Spectroscopy for Structural Elucidation
Objective: To determine the three-dimensional structure of the thiopeptide, including the stereochemistry of the modified residues.
Methodology:
-
Sample Preparation:
-
Prepare a highly concentrated and pure sample of the thiopeptide in a suitable deuterated solvent (e.g., DMSO-d6, methanol-d4).
-
-
NMR Data Acquisition:
-
Acquire a suite of one- and two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Essential 1D spectra include ¹H and ¹³C NMR.
-
Key 2D spectra include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an entire amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information for determining the 3D structure and the conformation of the macrocycles.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is essential for connecting the modified amino acid residues.
-
-
-
Structure Elucidation:
-
Assign all proton and carbon signals to specific atoms in the molecule by analyzing the correlations in the 2D NMR spectra.
-
Use the distance restraints derived from NOESY data to calculate a three-dimensional structural model of the thiopeptide.
-
The combination of NMR and mass spectrometry data provides a comprehensive picture of the thiopeptide's structure and its intricate post-translational modifications.
-
Mandatory Visualizations
Caption: Comparative overview of the post-translational modification pathways of Thiostrepton/Siomycin and Thiocillin.
Caption: General experimental workflow for the characterization of thiopeptide post-translational modifications.
References
Unveiling the Action of Berninamycin B: A Comparative Guide to its Impact on Protein Synthesis
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Berninamycin B's effects on the distinct stages of bacterial protein synthesis. By presenting key experimental data and detailed methodologies, this document aims to be a valuable resource for understanding the mechanism of this thiopeptide antibiotic and its standing among other ribosome-targeting agents.
This compound, a sulfur-rich cyclic peptide antibiotic produced by Streptomyces bernensis, is a potent inhibitor of bacterial protein synthesis. Its primary target is the 50S ribosomal subunit, a crucial component of the bacterial translation machinery. This guide delves into the specifics of this compound's inhibitory action, comparing its efficacy at the initiation, elongation, and termination phases of protein synthesis with other well-established antibiotics that also target the 50S subunit: thiostrepton, erythromycin, and linezolid.
Comparative Analysis of Inhibitory Activity
The available data for other 50S inhibitors provide a framework for comparison:
| Antibiotic | Target Stage | Organism/System | IC50 |
| Berninamycin A (MIC) | Elongation | Bacillus subtilis | 6.3 µM[1][2] |
| Berninamycin A (MIC) | Elongation | MRSA | 10.9 µM[1][2] |
| Thiostrepton | Elongation (EF-G GTPase) | In vitro | 0.15 µM[3] |
| Thiostrepton | In vitro protein synthesis | In vitro | 0.63 µM[4] |
| Linezolid | Initiation (70S complex) | E. coli | 130 µM[5][6] |
| Linezolid | Initiation (30S complex) | E. coli | 110 µM[5][6] |
| Linezolid | Protein Synthesis | S. aureus | 0.3 µg/mL[7] |
| Erythromycin | Elongation | - | - |
Note: IC50 values can vary depending on the specific experimental conditions, including the in vitro translation system and the organism from which the ribosomal components are derived. The MIC values for Berninamycin A provide an indication of its potent antibacterial activity.
Mechanism of Action: A Focus on Elongation
This compound, like other thiopeptides such as thiostrepton, primarily interferes with the elongation stage of protein synthesis. It binds to a region of the 23S rRNA within the 50S subunit, a site that is also associated with the ribosomal protein L11. This binding event is thought to impede the function of elongation factor G (EF-G), a GTPase essential for the translocation of tRNA and mRNA through the ribosome.
The following diagram illustrates the general mechanism of bacterial protein synthesis and highlights the stage inhibited by this compound.
Caption: Inhibition of Bacterial Protein Synthesis.
Experimental Protocols
The validation of this compound's effect on protein synthesis relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
In Vitro Coupled Transcription-Translation (TX-TL) Assay
This assay measures the overall inhibition of protein synthesis from a DNA template.
Protocol:
-
Reaction Setup: Prepare a master mix containing an E. coli S30 extract, amino acids, energy sources (ATP, GTP), and a DNA template encoding a reporter protein (e.g., luciferase or GFP).
-
Inhibitor Addition: Add varying concentrations of this compound (or other inhibitors) to the reaction tubes. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.
-
Quantification: Measure the amount of reporter protein produced. For luciferase, this is done by adding a substrate and measuring luminescence. For GFP, fluorescence is measured.
-
IC50 Determination: Plot the percentage of protein synthesis inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: In Vitro Transcription-Translation Workflow.
Toeprinting Assay
This technique identifies the specific step of translation that is inhibited by an antibiotic by mapping the precise location of stalled ribosomes on an mRNA template.
Protocol:
-
Complex Formation: Assemble a translation reaction containing ribosomes, a specific mRNA template, initiator tRNA, and the antibiotic of interest.
-
Primer Extension: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the start codon of the mRNA. Add reverse transcriptase to extend the primer.
-
Ribosome Stalling: The reverse transcriptase will proceed until it encounters the stalled ribosome, at which point it will be blocked, generating a truncated cDNA product (the "toeprint").
-
Analysis: Separate the cDNA products by denaturing polyacrylamide gel electrophoresis. The length of the toeprint indicates the position of the stalled ribosome, revealing whether the antibiotic inhibits initiation, elongation at a specific codon, or termination.
Caption: Toeprinting Assay Workflow.
EF-G GTPase Activity Assay
This assay directly measures the effect of an inhibitor on the GTP hydrolysis activity of EF-G, which is essential for translocation.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified 70S ribosomes, EF-G, and [γ-³²P]GTP.
-
Inhibitor Addition: Add varying concentrations of this compound or other inhibitors.
-
Incubation: Incubate the reaction at 37°C to allow for GTP hydrolysis.
-
Quantification: Stop the reaction and separate the hydrolyzed ³²P-labeled inorganic phosphate (Pi) from the unhydrolyzed [γ-³²P]GTP using a charcoal-binding method or thin-layer chromatography.
-
Analysis: Quantify the amount of released ³²P-Pi to determine the rate of GTP hydrolysis and calculate the IC50 of the inhibitor.
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis, with its primary mechanism of action being the targeting of the 50S ribosomal subunit to disrupt the elongation phase. While more specific quantitative data for this compound are needed for a complete comparative analysis, its close structural and functional relationship to thiostrepton, a well-characterized elongation inhibitor, provides strong evidence for its mode of action. The experimental protocols outlined in this guide offer a robust framework for further investigation into the precise inhibitory profile of this compound and for the comparative analysis of novel ribosome-targeting antibiotics. Such studies are crucial for the development of new therapeutic agents to combat the growing threat of antibiotic resistance.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. upload.orthobullets.com [upload.orthobullets.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biosynthetic Pathways of Berninamycin and Thiostrepton
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biosynthetic pathways of two prominent thiopeptide antibiotics: berninamycin and thiostrepton. Both compounds, produced by Streptomyces species, are potent inhibitors of bacterial protein synthesis and represent significant interest for antimicrobial drug development. This document outlines the key similarities and differences in their genetic blueprints, precursor peptide structures, and the complex enzymatic machinery responsible for their maturation.
Introduction to Berninamycin and Thiostrepton
Berninamycin and thiostrepton belong to the family of ribosomally synthesized and post-translationally modified peptides (RiPPs). These natural products are characterized by a high degree of structural complexity, featuring a central nitrogen heterocycle, multiple thiazole or oxazole rings, and dehydrated amino acid residues. While both antibiotics target the bacterial ribosome, their distinct structural features, arising from unique biosynthetic pathways, lead to differences in their specific binding sites and biological activities. Berninamycin possesses a 35-atom macrocycle with a unique 2-oxazolyl-3-thiazolyl-pyridine core, whereas thiostrepton is characterized by a 26-membered macrocycle containing a tetrahydropyridine core and a quinaldic acid moiety derived from tryptophan.[1][2]
Overview of the Biosynthetic Pathways
The biosynthesis of both berninamycin and thiostrepton begins with the ribosomal synthesis of a precursor peptide, which is then extensively modified by a series of dedicated enzymes encoded within their respective biosynthetic gene clusters (BGCs). The general biosynthetic logic for both pathways involves:
-
Ribosomal synthesis of a precursor peptide (BerA for berninamycin and TsrA for thiostrepton) containing an N-terminal leader peptide and a C-terminal core peptide.
-
Post-translational modifications of the core peptide, including:
-
Heterocyclization of cysteine and serine/threonine residues to form thiazoline/oxazoline rings.
-
Dehydrogenation of these heterocyclic rings to form thiazole/oxazole moieties.
-
Dehydration of serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.
-
Formation of a central nitrogen heterocycle (pyridine in berninamycin, tetrahydropyridine in thiostrepton) through a complex cyclization reaction.
-
Tailoring reactions , such as hydroxylation and, in the case of thiostrepton, the formation and attachment of a quinaldic acid side ring system.
-
-
Cleavage of the leader peptide to release the mature antibiotic.
Comparative Analysis of Biosynthetic Gene Clusters
The genetic blueprints for berninamycin and thiostrepton biosynthesis are organized into distinct gene clusters, ber and tsr respectively. While they share a conserved set of core biosynthetic genes, there are notable differences in their size, organization, and the presence of specific tailoring enzymes.
| Feature | Berninamycin (ber cluster) | Thiostrepton (tsr cluster) |
| Producing Organism | Streptomyces bernensis | Streptomyces laurentii, Streptomyces azureus |
| Gene Cluster Size | ~12.9 kb[1] | ~21 kb[2] |
| Number of ORFs | 11 (berA-J)[1] | 21 (tsrA-U)[2] |
| Precursor Peptide Gene | berA[1] | tsrA[2] |
| Dehydratases | berB, berC (Lantipeptide-like)[1] | tsrJ, tsrK, tsrS (Lantipeptide-like)[2] |
| Cyclodehydratases | berG1, berG2 (YcaO-type)[1] | tsrO (YcaO-type)[2] |
| Dehydrogenases | berE1, berE2 (McbC-like)[1] | tsrM[2] |
| Pyridine/Piperidine Formation | berD[1] | tsrN, tsrL[2] |
| Hydroxylase | berH (Cytochrome P450)[3] | tsrR (Cytochrome P450)[4] |
| Quinaldic Acid Biosynthesis | Absent | Present (tsrF, tsrA, tsrE, tsrB, tsrD, tsrU, tsrP, tsrQ, tsrI)[4][5] |
| Resistance Gene | berJ (23S rRNA methyltransferase)[1] | tsrT (Amidotransferase), also a 23S rRNA methyltransferase in some producers |
Precursor Peptides: The Starting Point of Complexity
The precursor peptides, BerA and TsrA, serve as the templates for the extensive post-translational modifications. They both consist of a leader peptide that is crucial for recognition by the modifying enzymes and a core peptide that is transformed into the final natural product.
| Feature | BerA (Berninamycin) | TsrA (Thiostrepton) |
| Total Length | 47 amino acids | 58 amino acids[2] |
| Leader Peptide Length | 31 amino acids[1] | 41 amino acids[2] |
| Core Peptide Length | 16 amino acids[1] | 17 amino acids[2] |
| Core Peptide Sequence | S-S-T-T-S-S-V-S-C-S-S-C-S-S-S-S[1] | I-A-S-A-S-C-T-T-C-I-C-T-C-S-C-S-S[2] |
| Key Residues for Modification | High serine content (10 residues)[1] | Multiple cysteine and serine residues for heterocyclization and dehydration[2] |
Post-Translational Modifications: A Tale of Two Scaffolds
The remarkable structural diversity of berninamycin and thiostrepton arises from the distinct series of post-translational modifications they undergo.
Heterocyclization and Dehydrogenation
Both pathways utilize YcaO-type cyclodehydratases and McbC-like dehydrogenases to install thiazole and oxazole rings. In berninamycin, berG1/berG2 and berE1/berE2 are responsible for these transformations.[1] For thiostrepton, tsrO and tsrM catalyze the formation of thiazoline rings from cysteine residues, which are subsequently oxidized.[2]
Dehydration
The formation of dehydroamino acids is catalyzed by lantipeptide-like dehydratases. The ber cluster contains two such enzymes, berB and berC, which are proposed to act on different serine and threonine residues of the BerA core peptide.[1] The tsr cluster encodes three dehydratases, tsrJ, tsrK, and tsrS, responsible for the multiple dehydrations in the TsrA core peptide.[2]
Central Heterocycle Formation
A key differentiating step is the formation of the central nitrogen-containing ring. In berninamycin biosynthesis, the berD gene product is responsible for the formation of the pyridine core. In contrast, the formation of the tetrahydropyridine ring in thiostrepton is attributed to the action of tsrN and tsrL, which are proposed to catalyze a hetero-Diels-Alder reaction.[2]
Tailoring Reactions
The final structural maturation involves tailoring enzymes that impart unique chemical features. Berninamycin undergoes hydroxylation at a valine residue, a reaction catalyzed by the cytochrome P450 enzyme BerH.[3] Thiostrepton biosynthesis involves a more elaborate tailoring process, including the formation of a quinaldic acid moiety from tryptophan by a dedicated sub-cluster of nine genes (tsrFAEBDUPQI).[4][5] This quinaldic acid is then attached to the core peptide to form a second macrocycle. Additionally, a cytochrome P450, TsrR, is responsible for a hydroxylation event on an isoleucine residue.[4]
Quantitative Performance and Experimental Data
Direct comparative quantitative data on the biosynthetic pathways of berninamycin and thiostrepton are limited. However, studies on heterologous expression and mutagenesis provide some insights into their production and the flexibility of their biosynthetic machinery.
| Parameter | Berninamycin | Thiostrepton |
| Heterologous Expression Host | Streptomyces lividans, Streptomyces coelicolor, Streptomyces albus[6] | Streptomyces lividans |
| Heterologous Production Yield | In S. lividans, production was 2.4 times the quantity produced by the native S. bernensis.[2] In S. venezuelae, the yield was 21% of the native producer.[1] | Heterologous production in non-cognate hosts was not as robust as in the native S. laurentii.[7] |
| Mutagenesis Studies | Mutation of the BerA prepeptide has been shown to generate linear precursors and altered macrocyclic scaffolds.[1] | Saturation mutagenesis of the TsrA precursor peptide has led to the production of thiostrepton analogues, some with contracted quinaldic acid macrocycles.[8] Wild-type thiostrepton A production in an engineered S. laurentii strain was 115 ± 35 mg/L.[8] |
| In Vitro Reconstitution | A platform for the in vitro biosynthesis of the related thiopeptide lactazole A has been established.[9] | The in vitro reconstitution of the related thiomuracin biosynthetic pathway has been achieved.[10] |
Note: Specific enzyme kinetic parameters (Km, kcat) for most of the biosynthetic enzymes in both pathways are not extensively reported in the literature, precluding a direct quantitative comparison of their catalytic efficiencies.
Experimental Protocols
Heterologous Expression of the Berninamycin Gene Cluster in Streptomyces lividans
This protocol is adapted from Malcolmson et al., 2013.[1]
-
Gene Cluster Isolation: The complete ber gene cluster is isolated from a genomic fosmid library of S. bernensis.
-
Vector Construction: The isolated gene cluster is ligated into an integrative shuttle vector, such as pSET152, to generate the expression plasmid (e.g., pSET152+bern).
-
Conjugative Transfer: The expression plasmid is transferred from E. coli ET12567/pUZ8002 to S. lividans TK24 via intergeneric conjugation.
-
Fermentation: Exconjugants are grown in a suitable production medium (e.g., TSB medium) for 5-7 days at 30°C.
-
Extraction and Analysis: The production of berninamycin is confirmed by LC-MS analysis of the culture extracts.
Purification of Thiostrepton from Streptomyces laurentii Culture
This is a general protocol based on standard methods for thiopeptide purification.
-
Fermentation: S. laurentii is cultured in a suitable production medium for 7-10 days at 28°C.
-
Extraction: The mycelium is harvested by centrifugation and extracted with an organic solvent such as acetone or methanol. The solvent is then evaporated under reduced pressure.
-
Solvent Partitioning: The crude extract is partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water to remove polar impurities.
-
Chromatography: The organic phase is concentrated and subjected to column chromatography (e.g., silica gel or Sephadex LH-20) for initial purification.
-
HPLC Purification: The fractions containing thiostrepton are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Characterization: The purity and identity of thiostrepton are confirmed by LC-MS and NMR spectroscopy.
Visualizing the Pathways and Workflows
Berninamycin Biosynthetic Pathway
Caption: Biosynthetic pathway of Berninamycin.
Thiostrepton Biosynthetic Pathway
Caption: Biosynthetic pathway of Thiostrepton.
Experimental Workflow for Heterologous Expression and Analysis
Caption: General workflow for heterologous expression.
Conclusion
The biosynthetic pathways of berninamycin and thiostrepton, while sharing a common theme of ribosomal synthesis and extensive post-translational modification, exhibit significant divergence in their genetic organization, precursor peptide sequences, and the enzymatic reactions that assemble the final complex structures. The larger and more complex gene cluster of thiostrepton reflects the additional biosynthetic steps required for the formation of its unique quinaldic acid side ring system. In contrast, the more compact berninamycin gene cluster orchestrates the formation of a larger 35-membered macrocycle. Understanding these differences at a molecular and genetic level is crucial for harnessing the biosynthetic potential of these pathways for the generation of novel thiopeptide analogues with improved therapeutic properties. Further research focusing on the in vitro reconstitution of these pathways and detailed kinetic characterization of the biosynthetic enzymes will undoubtedly pave the way for the rational design and engineering of new and potent antibiotics.
References
- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiostrepton - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Heterologous production of thiostrepton A and biosynthetic engineering of thiostrepton analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiostrepton Variants Containing a Contracted Quinaldic Acid Macrocycle Result from Mutagenesis of the Second Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reconstitution and Minimization of a Micrococcin Biosynthetic Pathway in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Berninamycin B and Its Synthetic Analogs: An In Vivo Perspective
A notable gap exists in the scientific literature regarding the in vivo efficacy of Berninamycin B and its synthetic analogs. Research has predominantly centered on the biosynthesis, mechanism of action, and in vitro antimicrobial properties of the berninamycin family of thiopeptide antibiotics. Challenges such as poor solubility and low bioavailability have historically hindered the clinical development of many thiopeptides, likely contributing to the limited number of published animal studies.
This guide provides a comprehensive overview of the available data, focusing on the comparative in vitro potency of this compound and its analogs. Furthermore, it outlines detailed experimental protocols that are essential for evaluating the in vivo efficacy of these compounds, offering a framework for future research in this area.
Mechanism of Action
Berninamycins exert their antibacterial effect by inhibiting protein synthesis in Gram-positive bacteria. They bind to the complex of 23S rRNA and ribosomal protein L11 on the 50S ribosomal subunit.[1] This interaction interferes with the function of the ribosomal A site, ultimately halting peptide chain elongation.[1]
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Berninamycin B
For Immediate Implementation by Laboratory Personnel
The responsible disposal of Berninamycin B, a thiopeptide antibiotic, is critical for ensuring laboratory safety, environmental protection, and preventing the spread of antimicrobial resistance. This document provides essential, step-by-step guidance for the proper handling and disposal of this compound waste, aligning with best practices for laboratory-grade antibiotics.
Core Principles of Antibiotic Waste Management
Improper disposal of antibiotics, such as flushing them down the drain, can lead to the contamination of ecosystems and the emergence of antibiotic-resistant "superbugs"[1]. Therefore, all materials containing this compound must be treated as hazardous chemical waste unless explicitly stated otherwise by your institution's Environmental Health and Safety (EHS) department[1].
Disposal Protocol for this compound
Due to the lack of specific degradation data for this compound, a cautious approach is mandatory. The following procedures are based on general guidelines for handling research-grade and heat-stable antibiotics.
Step 1: Segregation of Waste
All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:
-
Solid Waste:
-
Unused or expired pure this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and bench paper.
-
Contaminated labware (e.g., pipette tips, microfuge tubes, culture plates).
-
-
Liquid Waste:
-
Stock solutions of this compound.
-
Used cell culture media containing this compound.
-
Supernatants from experiments involving this compound.
-
Step 2: Collection and Storage of Waste
-
Solid Waste: Collect in a designated, clearly labeled, leak-proof hazardous waste container. The container should be yellow and marked with "Hazardous Chemical Waste" and "Antibiotic Waste"[2].
-
Liquid Waste: Collect in a dedicated, sealed, and non-reactive container, also clearly labeled as "Hazardous Chemical Waste" and "Antibiotic Waste Solution"[2][3]. For liquid chemical waste, use the original packaging or an appropriate UN-labeled container approved for the transport of dangerous goods[4]. Store liquid waste containers in secondary containment to prevent spills[4].
Step 3: Final Disposal
-
Incineration: As the heat stability of this compound is not well-documented, incineration is the recommended method of final disposal. This ensures the complete destruction of the active antibiotic compound. Arrange for pickup and disposal by your institution's certified hazardous waste contractor[3].
-
Autoclaving: Autoclaving is not recommended for this compound waste as it does not guarantee the degradation of all antibiotic compounds[1][2]. Some antibiotics are heat-stable and will remain active after autoclaving[1].
Quantitative Data Summary: General Antibiotic Disposal Methods
The appropriate disposal method for antibiotics varies based on their stability. The following table summarizes common laboratory antibiotics and their recommended disposal routes. Since the specific properties of this compound are not listed, it should be treated as a heat-stable antibiotic requiring incineration.
| Antibiotic Class | Examples | Disposal Method |
| Heat-Labile | Penicillin, Ampicillin, Carbenicillin | Autoclave, then drain disposal (if permitted by institutional guidelines) |
| Heat-Stable | Kanamycin, Ciprofloxacin, Vancomycin | Incineration |
| Variable/Unknown Stability | This compound , Gentamicin, Neomycin | Incineration (Recommended) |
Experimental Workflow for Antibiotic Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of antibiotic waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Logical Relationship of Disposal Principles
The core requirements for antibiotic disposal are dictated by the potential for environmental harm and the development of resistance. This diagram shows the logical flow from the nature of the waste to the required disposal action.
Caption: Rationale for treating this compound as hazardous waste.
References
Personal protective equipment for handling Berninamycin B
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Berninamycin B in a laboratory setting. It includes detailed operational and disposal plans to ensure the safety of personnel and compliance with standard laboratory practices. This compound is a physiologically active thiopeptide antibiotic, and although it may not be classified as a hazardous substance under GHS and OSHA standards, it must be handled with the care required for hazardous materials due to its biological activity.
Physicochemical and Safety Data
Limited specific quantitative safety data for this compound is publicly available. The following table summarizes the available information, with data for the closely related Berninamycin A provided for reference. Researchers should handle this compound with at least the same level of caution as Berninamycin A.
| Property | This compound | Berninamycin A (for reference) | Source |
| Molecular Formula | C₅₁H₅₁N₁₅O₁₄S | C₅₁H₅₁N₁₅O₁₅S | [1] |
| Molecular Weight | Not specified | 1146.1 g/mol | [2] |
| Appearance | Solid (inferred) | White solid | [2] |
| Solubility | Inferred to be soluble in DMSO and DMF, and moderately soluble in ethanol. Poor water solubility is expected. | Soluble in DMSO and DMF; moderately soluble in ethanol. | [2][3] |
| Occupational Exposure Limits (OEL) | Not established | Not established | N/A |
| LD50/LC50 | Not available | Not available | N/A |
| Hazard Classification | Not classified as a hazardous substance or mixture. However, it is a physiologically highly active substance and must be handled with care. | Not classified as a hazardous substance or mixture. Cautioned as a physiologically highly active substance. | N/A |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is crucial when handling this compound to minimize exposure. The following PPE is recommended:
| PPE Category | Specific Recommendations |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | Wear a laboratory coat. Ensure it is kept clean and changed regularly. For procedures with a higher risk of contamination, consider additional protective clothing. |
| Respiratory Protection | For routine handling of small quantities in a well-ventilated area, respiratory protection may not be required. If handling powders outside of a fume hood or if dust generation is likely, a NIOSH-approved particulate respirator (e.g., N95) is recommended. In case of inadequate ventilation or for emergency situations, wear a self-contained breathing apparatus. |
Experimental Protocols: Handling and Disposal Workflow
The following diagram outlines the standard workflow for safely handling and disposing of this compound in a laboratory environment.
Caption: Workflow for handling and disposal of this compound.
Step-by-Step Handling Procedures:
-
Preparation :
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Prepare your workspace by ensuring it is clean and uncluttered. Whenever possible, conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
-
Handling :
-
Weighing : Carefully weigh the required amount of solid this compound in a chemical fume hood on a tared weigh paper or in a suitable container. Avoid creating dust.
-
Dissolving : Add the appropriate solvent (e.g., DMSO, DMF) to the solid. Ensure the container is securely capped before mixing.
-
Experimental Use : Conduct your experiment, being mindful to avoid splashes and aerosols.
-
-
Cleanup and Decontamination :
-
Upon completion of your work, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable cleaning agent as per your institution's guidelines.
-
Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.
-
Wash your hands thoroughly with soap and water after removing your gloves.
-
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[4][5][6][7][8]
-
Solid Waste : Collect all contaminated solid waste, including gloves, weigh papers, and pipette tips, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a dedicated, labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless permitted by your institution's waste management plan.
-
Sharps : Any contaminated sharps, such as needles or glass Pasteur pipettes, must be disposed of in a designated, puncture-resistant sharps container.
-
Container Disposal : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[8]
Mechanism of Action: Inhibition of Protein Synthesis
Berninamycins exert their antibiotic effect by inhibiting protein synthesis in bacteria. They target the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery.
Caption: this compound's mechanism of action on the bacterial ribosome.
This compound binds to a complex formed by the 23S ribosomal RNA (rRNA) and the L11 protein within the 50S ribosomal subunit. This binding event interferes with the function of the ribosomal A site, which is the entry point for aminoacyl-tRNA during translation. By disrupting the A site, this compound effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and leading to bacterial cell death.
References
- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. essex.ac.uk [essex.ac.uk]
- 7. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
